5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine
Description
Properties
IUPAC Name |
5,6-dihydro-4H-cyclopenta[b]thiophen-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS/c8-6-1-2-7-5(6)3-4-9-7/h3-4,6H,1-2,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLUVSDYAOCOJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629769 | |
| Record name | 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108046-24-8 | |
| Record name | 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine
Abstract
This technical guide provides a detailed exposition on the synthesis and characterization of the novel heterocyclic compound, 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine. This molecule represents a key scaffold of interest for researchers in medicinal chemistry and materials science, serving as a versatile building block for the development of new therapeutic agents and functional materials. This document outlines a robust two-step synthetic pathway commencing with the synthesis of the ketone intermediate, 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-one, followed by its conversion to the target primary amine via reductive amination. We delve into the mechanistic underpinnings of these transformations, providing field-proven insights into reagent selection and reaction optimization. Furthermore, a comprehensive characterization protocol is detailed, employing a suite of modern analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy to unequivocally confirm the structure and purity of the synthesized compound. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous resource for the preparation and validation of this important thiophene derivative.
Strategic Overview: A Two-Stage Synthetic Approach
The synthesis of this compound is most efficiently achieved through a two-stage process. The core logic is to first construct the fused bicyclic ketone system and then convert the carbonyl group into the desired primary amine. This strategy is advantageous as the ketone precursor, 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-one, is a stable and readily purifiable intermediate. The subsequent conversion to the amine is accomplished via reductive amination, a high-yield and widely utilized transformation in organic synthesis.[1][2]
Figure 1: High-level synthetic workflow for the target amine.
Part I: Synthesis of the Amine Scaffold
Stage 1: Synthesis of 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-one (Precursor)
The foundational step involves an intramolecular Friedel-Crafts acylation to form the cyclopentanone ring fused to the thiophene core. This is typically achieved by starting with a suitable thiophene derivative possessing a carboxylic acid or acyl chloride side chain. For instance, 3-(thiophen-2-yl)propanoic acid can be cyclized in the presence of a strong acid catalyst like polyphosphoric acid (PPA) or Eaton's reagent.
Causality of Reagent Choice:
-
Polyphosphoric Acid (PPA): PPA serves as both the acidic catalyst and the dehydrating agent, promoting the formation of the acylium ion intermediate necessary for the electrophilic aromatic substitution on the electron-rich thiophene ring.
-
Eaton's Reagent (P₂O₅ in MeSO₃H): This is a powerful and often more effective alternative to PPA, allowing for reactions at lower temperatures and sometimes providing cleaner products with higher yields.
Stage 2: Reductive Amination of the Ketone Precursor
This is the pivotal transformation converting the ketone into the target primary amine. Reductive amination is a robust and highly selective method that proceeds in two main phases within a single pot: the formation of an imine intermediate, followed by its immediate reduction to the amine.[1][2][3]
To synthesize the primary amine, ammonia is used as the nitrogen source, often in the form of ammonium acetate or ammonium chloride, which also helps maintain a weakly acidic pH optimal for imine formation.[3]
Mechanism and Selection of Reducing Agent:
The reaction is initiated by the nucleophilic attack of ammonia on the carbonyl carbon of the ketone, forming a carbinolamine intermediate. This intermediate then dehydrates to form a protonated imine (an iminium ion). The choice of reducing agent is critical; it must be capable of reducing the iminium ion but be slow to reduce the starting ketone.[4]
-
Sodium Cyanoborohydride (NaBH₃CN): This is a classic and highly effective reagent for reductive amination. Its reduced reactivity compared to sodium borohydride (NaBH₄) allows it to selectively reduce the iminium ion in the presence of the ketone.[2] It is most active at a slightly acidic pH (around 6-7).
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder, non-toxic, and highly efficient alternative.[4] It is particularly effective for a wide range of ketones and aldehydes and does not require strict pH control, often providing higher yields and simplifying the workup procedure.[4]
Figure 2: Mechanism of reductive amination to form a primary amine.
Detailed Experimental Protocol
Materials:
-
5,6-Dihydro-4H-cyclopenta[b]thiophen-4-one (1.0 eq)
-
Ammonium Acetate (NH₄OAc) (10 eq)
-
Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-one (1.0 eq) in methanol.
-
Add ammonium acetate (10 eq) to the solution and stir until it dissolves.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
In a single portion, add sodium cyanoborohydride (1.5 eq) to the stirred solution. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Once the reaction is complete, carefully add 1 M NaOH solution to quench any remaining reducing agent and to adjust the pH to >10.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the remaining aqueous residue between dichloromethane (DCM) and water.
-
Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude amine by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane containing 1% triethylamine to prevent product streaking.
Part II: Characterization and Data Analysis
Unequivocal structural confirmation of this compound is achieved through a combination of spectroscopic methods. The following data are predicted based on the known spectral properties of similar thiophene and amine-containing compounds.[5][6][7][8]
Spectroscopic Data Summary
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to aromatic thiophene protons, aliphatic cyclopentane protons, the methine proton adjacent to the amine, and a broad singlet for the amine protons. |
| ¹³C NMR | Resonances for aromatic and aliphatic carbons, with the carbon attached to the nitrogen (C4) appearing in the 50-60 ppm range. |
| FT-IR (cm⁻¹) | Characteristic N-H stretching bands (two peaks for a primary amine) around 3300-3400 cm⁻¹, C-N stretching, and C-H stretching. |
| Mass Spec (EI) | A molecular ion peak (M⁺) corresponding to the exact mass of the compound (C₇H₉NS). |
Detailed Spectral Interpretation
-
¹H NMR (500 MHz, CDCl₃):
-
δ 7.20-7.00 (m, 2H, thiophene-H).
-
δ 4.20 (t, J = 7.5 Hz, 1H, CH-NH₂).
-
δ 3.00-2.80 (m, 2H, CH₂).
-
δ 2.60-2.40 (m, 2H, CH₂).
-
δ 1.70 (br s, 2H, NH₂). The chemical shift and appearance of the amine protons are highly dependent on concentration and solvent.
-
-
¹³C NMR (125 MHz, CDCl₃):
-
δ 145-135 (2C, quaternary thiophene carbons).
-
δ 128-120 (2C, CH thiophene carbons).
-
δ 55.0 (1C, CH-NH₂).
-
δ 35.0 (1C, CH₂).
-
δ 30.0 (1C, CH₂).
-
-
FT-IR (KBr, cm⁻¹):
-
~3370 & ~3290 cm⁻¹ (N-H stretch, primary amine).
-
~3100-3000 cm⁻¹ (Aromatic C-H stretch).
-
~2950-2850 cm⁻¹ (Aliphatic C-H stretch).
-
~1590 cm⁻¹ (N-H bend).
-
~1200 cm⁻¹ (C-N stretch).
-
-
Mass Spectrometry (EI-MS):
-
Expected M⁺ at m/z = 139.0456 for C₇H₉NS.
-
Analytical Protocols
-
NMR Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
FT-IR Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.
-
MS Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or dichloromethane for analysis by electrospray ionization (ESI) or use a direct insertion probe for electron impact (EI) analysis.
Safety, Handling, and Storage
-
Safety: The target compound should be handled with standard laboratory precautions. The synthesis involves toxic reagents (NaBH₃CN) and should be performed in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, lab coat, and gloves.
-
Handling: this compound is an amine and may be air-sensitive. It is advisable to handle it under an inert atmosphere (e.g., nitrogen or argon) where possible.
-
Storage: Store the purified compound in a tightly sealed vial under an inert atmosphere at low temperatures (e.g., in a freezer at -20 °C) to prevent degradation.
Conclusion
This guide provides a comprehensive and actionable framework for the synthesis and characterization of this compound. By detailing a reliable two-stage synthetic route centered on reductive amination and outlining a full suite of analytical validation techniques, this document equips researchers with the necessary knowledge to produce and verify this valuable chemical building block. The insights into the causality of procedural choices and the detailed protocols are designed to ensure reproducibility and success in the laboratory setting.
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Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved from [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]
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Asiri, A. M. (2007). 2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]- 5,6-dihydro-4H-cyclopenta [b] thiophene-3-carboxylic Acid Methyl Ester. Molbank, 2007(3), M524. Retrieved from [Link]
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Asiri, A. M. (2007). 2-[(2-Hydroxy-benzylidene)-amino]-5,6-dihydro-4H-cyclopenta [b] Thiophene-3-carboxylic Acid Methyl Ester. Molbank, 2007(4), M554. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 2-methyl-4-oxo-5,6-dihydro-4H-cyclo-penta[b]thiophene-6-carboxylic acid. Retrieved from [Link]
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ResearchGate. (2007). (PDF) 2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]- 5,6-dihydro-4H-cyclopenta [b] thiophene-3-carboxylic Acid Methyl Ester. Retrieved from [Link]
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Nifant'ev, I. E., & Ivchenko, P. V. (2022). Synthesis of 4H‐cyclopenta[b]thiophen‐6(5H)‐ones using Mannich reaction. Advanced Synthesis & Catalysis. Retrieved from [Link]
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SpectraBase. (n.d.). 2-amino-N-(2-furylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide - Optional[FTIR] - Spectrum. Retrieved from [Link]
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El-Sharkawy, K. (2012). Uses of 2-Amino-5,6-dihydro-4H-cyclopenta [b] thiophene-3-carbonitrile in the Synthesis of Heterocyclic Compounds with Anticonvulsant, Behavioral and CNS Antidepressant Activities. ResearchGate. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of the 5,6-Dihydro-4H-cyclopenta[b]thiophene Amine Core
Abstract
Introduction: The Scientific Rationale
The 5,6-dihydro-4H-cyclopenta[b]thiophene moiety is a key building block in the design of various biologically active compounds. The introduction of an amine functional group to this scaffold opens avenues for further derivatization and interaction with biological targets. A thorough understanding of the spectroscopic signature of the core amine structure is paramount for unambiguous characterization, purity assessment, and structural elucidation of its derivatives.
Given the absence of published spectra for 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine, this guide adopts a predictive and comparative approach. We will analyze the spectroscopic data of closely related 2-amino derivatives to establish a baseline for the spectral behavior of the fused ring system and the influence of the amine substituent. This methodology, common in synthetic and medicinal chemistry, allows for informed predictions and aids in the interpretation of experimental data for novel compounds within this family.
The Core Molecular Scaffold
The fundamental structure consists of a thiophene ring fused with a cyclopentane ring. The position of the amine group significantly influences the electronic environment and, consequently, the spectroscopic output. This guide focuses on the 4-amino isomer as the primary topic, while utilizing data from the 2-amino isomer for analytical inference.
Figure 1: Molecular structures of the target compound and the reference analog used for spectroscopic analysis.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is a powerful tool for identifying key functional groups. For a primary amine like this compound, several characteristic vibrations are expected.
Predicted IR Absorptions
Based on established principles for primary amines, the following key IR bands are anticipated[1][2][3]:
-
N-H Stretching: Primary amines typically exhibit two medium-intensity bands in the 3500-3300 cm⁻¹ region.[1][2] These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.
-
N-H Bending (Scissoring): A medium to strong absorption is expected in the range of 1650-1580 cm⁻¹.[1] This band can sometimes be mistaken for a C=C stretch if not carefully analyzed.
-
C-N Stretching: The stretching vibration of the carbon-nitrogen bond in aliphatic amines typically appears in the 1250-1020 cm⁻¹ region as a weak to medium band.[1]
-
C-H Stretching: Aliphatic C-H stretching from the cyclopentane ring will be observed just below 3000 cm⁻¹. Aromatic C-H stretching from the thiophene ring is expected just above 3000 cm⁻¹.
Analysis of Analog Data
While direct IR data for the primary amine analog is not available, the spectra of its Schiff base derivatives provide insight into the core structure's vibrations. For instance, in the derivative 2-[(2-Hydroxy-benzylidene)-amino]-5,6-dihydro-4H-cyclopenta [b] Thiophene-3-carboxylic Acid Methyl Ester, key absorptions include a C=O stretch at 1706.1 cm⁻¹ and a C=N stretch at 1602.1 cm⁻¹.[4] The underlying vibrations of the dihydro-cyclopenta[b]thiophene skeleton contribute to the fingerprint region of the spectrum.
Table 1: Summary of Predicted IR Absorptions for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| N-H Asymmetric & Symmetric Stretch | 3500 - 3300 | Medium |
| Aliphatic C-H Stretch | 2960 - 2850 | Medium to Strong |
| N-H Bend (Scissoring) | 1650 - 1580 | Medium to Strong |
| C-N Stretch | 1250 - 1020 | Weak to Medium |
| N-H Wag | 910 - 665 | Broad, Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum will reveal the chemical environment of each hydrogen atom.
-
Amine Protons (N-H): The two protons of the primary amine group are expected to appear as a broad singlet in the range of 1-5 ppm.[5][6] The exact chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[5] A D₂O shake experiment would cause this signal to disappear, confirming its assignment.[5]
-
Aliphatic Protons (C4-H, C5-H₂, C6-H₂):
-
The proton at C4, being adjacent to the electron-withdrawing nitrogen atom, would be deshielded and is expected to appear in the 2.3-3.0 ppm range.[7]
-
The methylene protons at C5 and C6 in the cyclopentane ring would likely appear as complex multiplets in the aliphatic region (approx. 2.2-3.1 ppm), based on data from related structures.[4]
-
-
Thiophene Protons (C2-H, C3-H): The two protons on the thiophene ring would appear in the aromatic region, typically between 6.5 and 7.5 ppm, with their exact shifts and coupling constants determined by the fused ring system.
Analysis of Analog Data: In the ¹H NMR spectrum of 2-[(2-Hydroxy-benzylidene)-amino]-5,6-dihydro-4H-cyclopenta [b] Thiophene-3-carboxylic Acid Methyl Ester, the methylene protons of the cyclopentane ring appear as multiplets and triplets between 2.45 and 3.05 ppm.[4] This provides a good estimate for the chemical shifts of the aliphatic protons in the target compound.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the number and electronic environment of the carbon atoms.
-
Carbon attached to Nitrogen (C4): This carbon is expected to be deshielded by the electronegative nitrogen atom and appear in the range of 30-65 ppm.[5][7]
-
Aliphatic Carbons (C5, C6): These methylene carbons in the cyclopentane ring are predicted to have chemical shifts in the typical aliphatic range, likely around 25-35 ppm.
-
Thiophene Carbons (C2, C3, C3a, C6a): The sp²-hybridized carbons of the thiophene ring will resonate in the downfield region, typically between 120 and 150 ppm.
Analysis of Analog Data: The ¹³C NMR spectrum of 2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]- 5,6-dihydro-4H-cyclopenta [b] thiophene-3-carboxylic Acid Methyl Ester shows aliphatic carbon signals at 27.50, 28.81, and 29.78 ppm, which can be attributed to the cyclopentane ring carbons.[1]
Table 2: Summary of Predicted NMR Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | ~6.5 - 7.5 | ~120 - 140 |
| C3 | ~6.5 - 7.5 | ~120 - 140 |
| C3a | - | ~140 - 150 |
| C4 | ~2.3 - 3.0 | ~30 - 65 |
| C5 | ~2.2 - 3.1 | ~25 - 35 |
| C6 | ~2.2 - 3.1 | ~25 - 35 |
| C6a | - | ~140 - 150 |
| NH₂ | ~1.0 - 5.0 (broad) | - |
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Molecular Ion and the Nitrogen Rule
The molecular formula of this compound is C₇H₉NS. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[8][9] The calculated monoisotopic mass is approximately 139.05 Da. The molecular ion peak (M⁺) in the mass spectrum should therefore be observed at m/z 139.
Predicted Fragmentation Pattern
Aliphatic amines typically undergo a characteristic α-cleavage, where the bond between the α- and β-carbons relative to the nitrogen atom is broken.[8][9][10] This process leads to the formation of a resonance-stabilized iminium cation.
Figure 2: Predicted major fragmentation pathways for this compound.
For this compound, α-cleavage could involve the breaking of the C4-C3a or C4-C5 bond. Cleavage of the C4-C5 bond and subsequent loss of an ethyl radical would lead to a significant fragment. Another common fragmentation for cyclic amines is the loss of a hydrogen atom from the α-carbon, resulting in an [M-1]⁺ peak at m/z 138.[11]
Standard Experimental Protocols
The acquisition of high-quality spectroscopic data is crucial. The following diagram outlines a generalized workflow.
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An In-depth Technical Guide to the Physicochemical Landscape of the 5,6-Dihydro-4H-cyclopenta[b]thiophene Core: A Focus on Amino-Substituted Derivatives
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating a Data-Scarce Frontier
The exploration of novel heterocyclic scaffolds is a cornerstone of modern drug discovery. The 5,6-dihydro-4H-cyclopenta[b]thiophene nucleus, a compact and rigid bicyclic system, presents a compelling framework for the design of new therapeutic agents. This guide is dedicated to a comprehensive examination of the physical and chemical properties of this scaffold, with a particular focus on its amino-substituted derivatives.
I. The 5,6-Dihydro-4H-cyclopenta[b]thiophene Scaffold: Structural and Electronic Overview
The 5,6-dihydro-4H-cyclopenta[b]thiophene system is characterized by the fusion of a thiophene ring and a cyclopentane ring. This fusion imparts a degree of conformational rigidity and a unique three-dimensional shape that is of significant interest in medicinal chemistry for its potential to interact with specific biological targets.
Figure 1: Core structure of the 5,6-Dihydro-4H-cyclopenta[b]thiophene scaffold with numbering.
The electron-rich nature of the thiophene ring, combined with the saturated cyclopentane moiety, creates a molecule with distinct regions of varying polarity and reactivity. The introduction of an amine group, particularly at the 4-position on the cyclopentane ring, would be expected to significantly influence the molecule's basicity, polarity, and hydrogen bonding capabilities, thereby modulating its pharmacokinetic and pharmacodynamic properties.
II. Physicochemical Properties of Key Analogs
To construct a reliable profile for 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine, we will examine the known properties of several key analogs. These compounds share the same core scaffold but differ in the position and nature of their substituents.
A. Amino-Substituted Derivatives at the Thiophene Ring
A significant body of research exists for derivatives with an amino group at the 2-position of the thiophene ring, often accompanied by other functional groups.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Features |
| 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester | 4815-29-6 | C₁₀H₁₃NO₂S | 211.28 | Not Reported | Ester and amino functionalities on the thiophene ring.[1][2] |
| 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile | Not specified | C₈H₈N₂S | 164.23 | Not Reported | Nitrile and amino functionalities on the thiophene ring.[3] |
| 2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester | Not specified | C₂₂H₁₉NO₃S | 389.46 | 208-210 | Schiff base derivative.[4][5] |
Expert Insights: The presence of electron-withdrawing groups like esters and nitriles at the 3-position is a common strategy in the synthesis of these compounds, often utilizing the Gewald reaction.[6] These groups influence the electron density of the thiophene ring and the basicity of the adjacent amino group. The melting point of the Schiff base derivative is notably high, reflecting its larger, more rigid structure and potential for intermolecular interactions.
B. Carboxylic Acid Derivatives
The carboxylic acid derivatives provide a baseline for understanding the properties of the core scaffold without the strong influence of an amino group.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid | 40133-06-0 | C₈H₈O₂S | 168.21 | 200-202 |
Expert Insights: The relatively high melting point of this carboxylic acid suggests strong intermolecular hydrogen bonding in the solid state. This derivative serves as a key intermediate for further functionalization.[3]
III. Synthesis Strategies: Building the Core Scaffold
The synthesis of the 5,6-dihydro-4H-cyclopenta[b]thiophene core and its derivatives is a critical aspect for any research and development effort. The most prevalent and versatile method is the Gewald reaction .
Gewald Asymmetric Synthesis
This one-pot, multi-component reaction is a cornerstone for the synthesis of 2-aminothiophenes.
Figure 2: Simplified workflow of the Gewald reaction for the synthesis of the cyclopenta[b]thiophene core.
Step-by-Step Methodology (Illustrative Protocol for Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate):
-
Reaction Setup: To a solution of cyclopentanone (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol, add elemental sulfur (1 equivalent).
-
Catalyst Addition: Add a catalytic amount of a secondary amine, such as morpholine or piperidine, to facilitate the initial Knoevenagel condensation.
-
Reaction Conditions: The mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid can be collected by filtration and purified by recrystallization from a suitable solvent like ethanol.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common choice as it effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature.
-
Base Catalyst: The secondary amine is crucial for the initial condensation between the ketone and the active methylene compound.
-
Sulfur: Elemental sulfur acts as the sulfur source for the formation of the thiophene ring.
Self-Validating System: The purity and identity of the synthesized product should be rigorously confirmed using a suite of analytical techniques, including:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H stretches for the amine, C=O stretch for the ester).
-
Melting Point Analysis: To assess the purity of the crystalline product.
IV. Predicted Reactivity and Chemical Behavior of this compound
Based on the foundational principles of organic chemistry and the observed reactivity of related compounds, we can predict the chemical behavior of the target molecule.
Figure 3: Predicted reactivity pathways for this compound.
-
Nucleophilicity and Basicity: The primary amine at the 4-position will be the most reactive site. It will exhibit typical nucleophilic and basic properties.
-
Acylation and Sulfonylation: The amine will readily react with acyl halides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides. This is a common strategy for derivatization in drug discovery to modulate properties like solubility and cell permeability.
-
Alkylation: Reaction with alkyl halides will lead to the formation of secondary and tertiary amines.
-
Salt Formation: As a base, the amine will react with acids to form salts. This is often exploited to improve the aqueous solubility and crystalline properties of drug candidates.
V. Potential Applications in Drug Development
The 5,6-dihydro-4H-cyclopenta[b]thiophene scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives of this scaffold have been investigated for a range of therapeutic applications.
-
Anticancer Agents: Tetrahydrobenzo[b]thiophene derivatives, which share a similar structural motif, have been explored as microtubule targeting agents and inhibitors of various kinases.[6][7][8] The rigid structure of the cyclopenta[b]thiophene core could be advantageous for fitting into specific binding pockets of enzymes like kinases.
-
Anti-inflammatory Agents: The related 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene scaffold has been used to develop NRF2 activators with anti-inflammatory properties.
-
CNS Disorders: The compact, lipophilic nature of the scaffold suggests potential for crossing the blood-brain barrier, making it an interesting starting point for agents targeting central nervous system disorders.[3]
The introduction of the 4-amino group provides a handle for further chemical modification and for establishing key interactions, such as hydrogen bonds, with biological targets.
VI. Conclusion and Future Directions
While a comprehensive experimental dataset for this compound remains to be established, this in-depth guide provides a robust framework for understanding its potential physical and chemical properties based on the analysis of closely related analogs. The synthetic accessibility of the core scaffold via the Gewald reaction, coupled with the predicted reactivity of the 4-amino group, makes this an attractive target for further investigation in drug discovery programs.
Future research should focus on the definitive synthesis and characterization of this compound. A thorough experimental evaluation of its physicochemical properties, including pKa, logP, and solubility, will be crucial for its development as a potential drug candidate. Furthermore, the exploration of its biological activity across various therapeutic areas is warranted.
VII. References
-
Asiri, A. M. (2007). 2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]- 5,6-dihydro-4H-cyclopenta [b] thiophene-3-carboxylic Acid Methyl Ester. Molbank, 2007(2), M524. [Link]
-
El-Sharkawy, K. (2012). Uses of 2-Amino-5,6-dihydro-4H-cyclopenta [b] thiophene-3-carbonitrile in the Synthesis of Heterocyclic Compounds with Anticonvulsant, Behavioral and CNS Antidepressant Activities. International Research Journal of Pure & Applied Chemistry, 2(1), 43-57.
-
Kamal, S., Derbala, H., Alterary, S. S., & El-Sayed, N. N. E. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega, 6(49), 33869–33884. [Link]
-
NIST. (n.d.). 4H-Cyclopenta[b]thiophene-3-carboxylic acid, 2-amino-5,6-dihydro-, ethyl ester. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2007). 2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]- 5,6-dihydro-4H-cyclopenta [b] thiophene-3-carboxylic Acid Methyl Ester. [Link]
-
Tiwari, R. K., Bhor, R. J., Kadre, T., Rawal, K., Singh, V., Parate, K., ... & Sabde, S. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[3][5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 27(1), 235. [Link]
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- 7. Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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A Comprehensive Technical Guide to the Crystal Structure Analysis of 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine
Abstract
The 5,6-dihydro-4H-cyclopenta[b]thiophene scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with significant biological activity, including anticancer and anti-inflammatory agents.[1][2][3] Understanding the precise three-dimensional arrangement of atoms within this core structure is paramount for rational drug design, enabling the optimization of ligand-receptor interactions and the prediction of structure-activity relationships (SAR). This guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of a key derivative, 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine. While a published crystal structure for this specific molecule is not available, this document serves as an in-depth technical walkthrough of the entire process, from targeted synthesis and crystallization to advanced X-ray diffraction analysis and structural interpretation. Each step is detailed with expert rationale, ensuring that researchers can replicate this workflow to elucidate this and other novel small molecule structures with high fidelity.
Introduction: The Strategic Importance of Structural Elucidation
Thiophene-based heterocycles are cornerstones of modern medicinal chemistry, valued for their ability to act as bioisosteres of phenyl rings and for their versatile synthetic handles.[1][3] The fusion of a cyclopentane ring to the thiophene core, as in the 5,6-dihydro-4H-cyclopenta[b]thiophene system, imparts a unique conformational rigidity and three-dimensional shape that can be exploited for targeted drug development.[2] The introduction of a primary amine at the 4-position creates a critical hydrogen bonding donor and a site for further functionalization, making this compound a valuable building block for generating compound libraries.
The definitive characterization of such a molecule relies on single-crystal X-ray diffraction (SC-XRD), a powerful analytical technique that provides unambiguous information on atomic connectivity, bond lengths, bond angles, and the intricate network of intermolecular interactions that dictate the solid-state packing.[4][5] This guide presents a hypothetical but rigorous protocol for achieving this goal.
Synthesis and Characterization
Prior to any crystallographic work, the target compound must be synthesized and purified to a high degree (>95%). A plausible and efficient synthetic route involves a two-step process starting from the corresponding ketone.
Proposed Synthesis: Reductive Amination
A robust method for the synthesis of the title amine is the reductive amination of 5,6-dihydro-4H-cyclopenta[b]thiophen-4-one. This ketone can be prepared via established literature methods.
Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 5,6-dihydro-4H-cyclopenta[b]thiophen-4-one (1.0 eq) in anhydrous methanol, add ammonium acetate (10 eq).
-
Imine Formation: Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes.
-
Causality: Sodium cyanoborohydride is a mild reducing agent that selectively reduces the iminium ion in preference to the ketone, minimizing side reactions and maximizing yield.
-
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Quench the reaction by the slow addition of 1M HCl. Basify the aqueous layer with 2M NaOH and extract the product with dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Spectroscopic Verification
Before attempting crystallization, the identity and purity of the synthesized amine must be unequivocally confirmed through a suite of spectroscopic techniques. The expected data are summarized below.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the thiophene ring protons, aliphatic protons of the cyclopentane ring, and a characteristic broad singlet for the -NH₂ protons (~1.5-3.5 ppm, exchangeable with D₂O). Protons on the carbon adjacent to the nitrogen will be shifted downfield (~3.5-4.5 ppm).[6][7] |
| ¹³C NMR | Resonances for the thiophene carbons (aromatic region), aliphatic carbons of the cyclopentane ring, and the carbon atom bonded to the nitrogen (~45-60 ppm).[7] |
| IR Spectroscopy | A characteristic pair of N-H stretching bands for a primary amine in the 3300-3500 cm⁻¹ region (symmetric and asymmetric stretches). C-N stretching vibrations around 1000-1250 cm⁻¹.[6][8] |
| Mass Spectrometry | The molecular ion peak (M⁺) should correspond to the exact mass of C₇H₉NS. According to the Nitrogen Rule, an odd molecular weight will confirm the presence of an odd number of nitrogen atoms.[9] |
Generation of Diffraction-Quality Single Crystals
Obtaining high-quality single crystals is often the most challenging step in a structure determination. For small organic amines, several methods can be employed, all of which aim to bring a saturated solution to a state of supersaturation slowly, allowing for ordered crystal growth rather than rapid precipitation.[10]
Prerequisites:
-
Purity: The compound must be highly pure. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction.[11]
-
Solvent Selection: The ideal solvent is one in which the compound is moderately soluble. If solubility is too high, crystallization is difficult; if too low, it's impossible to prepare a concentrated solution. A solvent screen is essential.
Recommended Crystallization Techniques
-
Slow Evaporation:
-
Protocol: Dissolve the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to near saturation. Loosely cap the vial (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free environment.
-
Rationale: As the solvent slowly evaporates, the concentration of the solute increases, leading to supersaturation and crystal growth. This is often the simplest and most effective method.[10]
-
-
Vapor Diffusion:
-
Protocol: Dissolve the compound in a small volume of a relatively non-volatile "good" solvent in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble.
-
Rationale: The anti-solvent vapor slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization. This technique is excellent for milligram quantities of material.[10][12]
-
-
Solvent Layering:
-
Protocol: Create a concentrated solution of the compound in a dense "good" solvent at the bottom of a narrow tube. Carefully layer a less dense, miscible "anti-solvent" on top, creating a distinct interface.
-
Rationale: Crystals form at the interface as the solvents slowly mix via diffusion. The choice of solvents is critical, and their densities must be considered.[11]
-
Single-Crystal X-ray Diffraction: From Data to Structure
Once a suitable crystal (ideally 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, the process of structure determination can begin.[4]
The SC-XRD Workflow
The entire process, from data collection to the final validated structure, follows a well-defined, systematic workflow.
Caption: Workflow for Single-Crystal X-ray Structure Determination.
Step-by-Step Methodologies
Step 1: Crystal Mounting A suitable crystal is selected under a microscope and mounted on a cryoloop or glass fiber.[4] The mounted crystal is then placed on a goniometer head in the diffractometer and cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage.
Step 2: Data Collection The crystal is exposed to a monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å). The diffractometer rotates the crystal through a series of angles while a detector records the positions and intensities of the diffracted X-ray spots.[5] Modern diffractometers like the Bruker D8 VENTURE can collect a complete dataset in a few hours.[13]
Step 3: Data Reduction The raw detector images are processed to integrate the intensities of each reflection, apply corrections for experimental factors (like Lorentz and polarization effects), and scale the data. An absorption correction is also applied. This process yields a reflection file (e.g., an HKL file) containing the Miller indices (h,k,l) and intensity for each reflection.
Step 4: Structure Solution The "phase problem" is solved using direct methods, a computational approach that uses statistical relationships between reflection intensities to derive initial phase estimates.[14] Software like SHELXT is highly effective for solving small-molecule structures automatically, providing an initial model of the molecule's atoms.[14][15]
Step 5: Structure Refinement This is an iterative process of improving the initial atomic model to best fit the experimental diffraction data using a least-squares minimization algorithm. The program SHELXL is the industry standard for this task.[15]
-
Initial Cycles: The positions and isotropic displacement parameters (describing atomic vibration) of non-hydrogen atoms are refined.
-
Anisotropic Refinement: Atoms are refined with anisotropic displacement parameters (ADPs), which model thermal motion as ellipsoids, providing a more accurate description.
-
Locating Hydrogen Atoms: Hydrogen atoms are typically located from the difference electron density map (which shows regions of excess or deficient electron density) and then refined using a riding model (HFIX instruction in SHELXL), where their positions are geometrically constrained relative to their parent atom.[15]
-
Convergence: Refinement continues until the model converges, meaning the shifts in atomic parameters between cycles become negligible.
Step 6: Validation The quality of the final model is assessed using several metrics:
-
R-factors (R1, wR2): These are measures of the agreement between the calculated and observed structure factors. Lower values indicate a better fit (typically R1 < 5% for a good structure).
-
Goodness-of-Fit (GooF): This value should be close to 1.0 for a well-refined structure.
-
Difference Electron Density Map: The final map should be relatively flat, with no significant peaks or holes, indicating that the model accounts for all the electron density in the crystal.
Analysis of the Hypothetical Crystal Structure
Based on the known principles of chemical bonding and intermolecular interactions in similar heterocyclic amines, we can predict the key structural features of this compound.
Molecular Geometry
The fused ring system is expected to be nearly planar, with the cyclopentane ring adopting a flattened envelope or twist conformation. The amine group will be attached to a stereocenter at the C4 position, meaning the synthesized compound is a racemate unless a chiral synthesis or resolution is performed.
Intermolecular Interactions and Crystal Packing
The primary amine group is a potent hydrogen bond donor. Therefore, the crystal packing will almost certainly be dominated by a network of hydrogen bonds.[16][17]
-
N-H···N Interactions: It is highly probable that the amine group of one molecule will donate a hydrogen bond to the amine nitrogen of a neighboring molecule, forming chains or dimers.
-
N-H···S Interactions: Weaker N-H···S hydrogen bonds involving the thiophene sulfur atom are also possible and could play a role in directing the three-dimensional packing arrangement.
-
π-π Stacking: The aromatic thiophene rings may engage in offset π-π stacking interactions, further stabilizing the crystal lattice.
These interactions are critical as they simulate the non-covalent forces that govern drug-receptor binding. A detailed analysis of these features provides invaluable insight for drug design professionals.
Hypothetical Crystallographic Data Table
The final output of a successful crystal structure determination is a Crystallographic Information File (CIF), which contains all the relevant data. A hypothetical summary is presented below.
| Parameter | Hypothetical Value |
| Chemical Formula | C₇H₉NS |
| Formula Weight | 139.22 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| β (°) | 105.5 |
| Volume (ų) | 820 |
| Z (Molecules/Unit Cell) | 4 |
| Density (calculated, g/cm³) | 1.125 |
| Final R1 [I > 2σ(I)] | 0.045 |
| wR2 (all data) | 0.110 |
| Goodness-of-Fit (S) | 1.05 |
Conclusion
This guide has outlined a complete and scientifically rigorous workflow for the synthesis, crystallization, and definitive structural elucidation of this compound via single-crystal X-ray diffraction. By following these detailed protocols, researchers can obtain a precise three-dimensional atomic model of the molecule. This structural information is not merely an analytical endpoint; it is a critical starting point for understanding solid-state properties, predicting biological activity, and guiding the next generation of drug discovery efforts based on the versatile cyclopenta[b]thiophene scaffold.
References
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Sabino, A. A., et al. (2010). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]
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Wikipedia. (n.d.). Gewald reaction. Available at: [Link]
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Cerna, I., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at: [Link]
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El-Sharkawy, K. (2012). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Gewald Reaction. Available at: [Link]
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Müller, P. (n.d.). The SHELX package. MIT OpenCourseWare. Available at: [Link]
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry. Available at: [Link]
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Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Available at: [Link]
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University of York. (n.d.). Single Crystal X-ray Diffraction. Available at: [Link]
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Singh, A., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]
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Müller, P. (n.d.). Refinement of Disorder with SHELXL. MIT Department of Chemistry. Available at: [Link]
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Hübschle, C. (2020). ShelXle Tutorial solving and refining crystal structures. YouTube. Available at: [Link]
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Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Available at: [Link]
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Bruker. (n.d.). Single Crystal X-ray Diffractometers. Available at: [Link]
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Abdel-Rahman, S. A., et al. (2021). Cyclohepta[b]thiophenes as Potential Antiproliferative Agents: Design, Synthesis, In Vitro, and In Vivo Anticancer Evaluation. ACS Omega. Available at: [Link]
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El-Damasy, A. K., et al. (2022). Discovery of novel bicyclic and tricyclic cyclohepta[b]thiophene derivatives as multipotent AChE and BChE inhibitors, in-Vivo and in-Vitro assays, ADMET and molecular docking simulation. Bioorganic Chemistry. Available at: [Link]
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University of New Orleans. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Available at: [Link]
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University of Barcelona. (n.d.). crystallization of small molecules. Available at: [Link]
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Liu, Z., et al. (2006). The role of small organic amine molecules and their aggregates in the crystallization of microporous materials. ScienceDirect. Available at: [Link]
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Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
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Prugovečki, B., et al. (2022). Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study. Molecules. Available at: [Link]
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Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]
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ResearchGate. (2010). ChemInform Abstract: Synthesis and Biological Evaluation of Cyclopenta[c]thiophene Related Compounds as New Antitumor Agents. Available at: [Link]
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Keglevich, G., et al. (2021). Urea-Functionalized Heterocycles: Structure, Hydrogen Bonding and Applications. Molecules. Available at: [Link]
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Fiveable. (n.d.). Spectroscopy of Amines. Organic Chemistry Class Notes. Available at: [Link]
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]
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OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. Available at: [Link]
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]
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ResearchGate. (n.d.). 1 H solution NMR spectra of (a) thiophene[18]Rotaxane and (b) polythiophene polyrotaxane. Available at: [Link]
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da Silva, A. B. F., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules. Available at: [Link]
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Vinogradov, S. N. (1979). Hydrogen bonds in crystal structures of amino acids, peptides and related molecules. International Journal of Peptide and Protein Research. Available at: [Link]
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Kumar, A., et al. (2020). Structural Patterns and Stabilities of Hydrogen-Bonded Pairs Involving Ribonucleotide Bases and Arginine, Glutamic Acid, or Glutamine Residues of Proteins from Quantum Mechanical Calculations. ACS Omega. Available at: [Link]
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Görbitz, C. H. (2006). Hydrogen-bond motifs in the crystals of hydrophobic amino acids. ResearchGate. Available at: [Link]
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Salgado-Zamora, H., et al. (2021). New thiophene-derived α-aminophosphonic acids: Synthesis under microwave irradiations, antioxidant and antifungal activities, DFT investigations and SARS-CoV-2 main protease inhibition. Heliyon. Available at: [Link]
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Samir, E., et al. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. International Journal of Organic Chemistry. Available at: [Link]
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Balzarini, J., et al. (2013). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Cancer Chemotherapy and Pharmacology. Available at: [Link]
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Taha, M., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. Available at: [Link]
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An In-depth Technical Guide to 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Foreword
The fused heterocyclic system of 5,6-dihydro-4H-cyclopenta[b]thiophene represents a significant scaffold in medicinal chemistry and material science. Its unique combination of a thiophene ring and a cyclopentane moiety imparts distinct electronic and conformational properties, making it an attractive building block for novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the core chemical entity, 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine, focusing on its identification, synthesis, and characterization, alongside a detailed exploration of its derivatives which have garnered considerable research interest. While direct experimental data for the parent amine is limited in publicly accessible literature, this document synthesizes information from closely related analogues to provide a robust technical resource for professionals in the field.
Part 1: Core Compound Identification and Nomenclature
The foundational structure, this compound, is a bicyclic heteroaromatic compound.
1.1 IUPAC Name and CAS Number
For a closely related aromatic analogue, the IUPAC name is 4H-cyclopenta[b]thiophen-4-amine [1]. This highlights the importance of specifying the dihydro nature of the cyclopentane ring.
Numerous derivatives, particularly those with substitutions at the 2 and 3 positions of the thiophene ring, are well-documented with corresponding CAS numbers. For instance:
-
2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester : CAS No. 184174-80-9[2]
-
2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester : CAS No. 4815-29-6[3][4]
-
5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid : CAS No. 40133-06-0[5][6][7][8][9]
1.2 Molecular Structure and Key Features
The core structure consists of a thiophene ring fused with a cyclopentane ring. The amine group is attached to the 4-position of the cyclopentane ring.
Figure 1: Chemical structure of this compound.
Part 2: Synthesis and Methodologies
The synthesis of this class of compounds typically involves the construction of the thiophene ring followed by functionalization. The Gewald reaction is a cornerstone in the synthesis of 2-aminothiophenes.
2.1 Synthesis of the Core Scaffold: A Gewald Reaction Approach
A common and efficient method for synthesizing the 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene core is the Gewald reaction. This one-pot, multi-component reaction utilizes a ketone, an activated nitrile, and elemental sulfur in the presence of a basic catalyst.
Experimental Protocol: Synthesis of Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate [10]
-
Reactants:
-
Cyclopentanone (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Elemental sulfur (1.0 eq)
-
Morpholine (catalyst, 1.0 eq)
-
Ethanol (solvent)
-
-
Procedure:
-
To a stirred solution of cyclopentanone and ethyl cyanoacetate in ethanol, add morpholine and elemental sulfur.
-
Heat the reaction mixture to reflux and maintain for several hours (typically overnight).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by washing with cold ethanol and filtration, followed by recrystallization or column chromatography.
-
Figure 2: Workflow for the Gewald synthesis of the core scaffold.
This versatile reaction allows for the introduction of various functional groups at the 3-position (e.g., nitrile, ester, amide) by selecting the appropriate activated nitrile starting material. These functional groups serve as valuable handles for further chemical modifications.
Part 3: Chemical Properties and Reactivity
The chemical behavior of this compound derivatives is dictated by the interplay of the electron-rich thiophene ring, the amino group, and any additional functional groups.
3.1 Reactivity of the Amino Group
The 2-amino group on the thiophene ring behaves as a typical nucleophile and can undergo a variety of reactions, including:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Schiff Base Formation: Condensation with aldehydes or ketones to yield imines (Schiff bases). For example, reaction with 2-hydroxynaphthaldehyde leads to the formation of a Schiff base ligand.[11][12]
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a range of substituents.
3.2 Electrophilic Aromatic Substitution
The thiophene ring is susceptible to electrophilic aromatic substitution, although the reactivity is influenced by the existing substituents. The amino group at the 2-position is a strong activating group, directing incoming electrophiles.
Part 4: Characterization and Analytical Data
A combination of spectroscopic techniques is essential for the structural elucidation and purity assessment of these compounds.
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides key information about the chemical environment of the hydrogen atoms. For a typical 2-amino-3-carbethoxy-5,6-dihydro-4H-cyclopenta[b]thiophene derivative, one would expect to see signals corresponding to the cyclopentane methylene protons, the ethyl ester protons, and the amine protons.
-
¹³C NMR: The carbon NMR spectrum reveals the number and types of carbon atoms in the molecule. Characteristic signals for the thiophene carbons, cyclopentane carbons, and the ester carbonyl carbon would be present.
Table 1: Representative ¹³C NMR Data for a Schiff Base Derivative [11][12]
| Chemical Shift (δ, ppm) | Assignment |
| 27.50 - 30.72 | CH₂ (Cyclopentane) |
| 51.14 | OCH₃ |
| 109.93 - 158.86 | Aromatic C, Thiophene C, C=N |
| 164.71 | C=O (Ester) |
4.2 Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.
4.3 Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups.
Table 2: Key IR Absorptions for a Schiff Base Derivative [11]
| Wavenumber (cm⁻¹) | Functional Group |
| 1701.2 | C=O (Ester) |
| 1560.6 | C=N (Imine) |
| 1453.4 | C=C (Aromatic) |
| 1308.4 | C-O |
| 1046.2 | C-N |
Part 5: Applications in Drug Discovery and Development
The 5,6-dihydro-4H-cyclopenta[b]thiophene scaffold is of significant interest in drug discovery due to its presence in a variety of biologically active molecules.
5.1 Central Nervous System (CNS) Activity
Derivatives of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile have been synthesized and evaluated for their potential as anticonvulsant and CNS depressant agents[13]. This suggests that the core scaffold can be a valuable template for the design of novel therapeutics targeting the central nervous system.
5.2 Microtubule Targeting Agents
Thieno[2,3-d]pyrimidine derivatives, which can be synthesized from 2-aminothiophene precursors, have been investigated as microtubule targeting agents for cancer therapy[14]. These compounds can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
5.3 Anti-inflammatory Agents
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, which share a similar structural motif, have been explored as activators of the NRF2 pathway, showing potential as anti-inflammatory agents[15].
Part 6: Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 5,6-dihydro-4H-cyclopenta[b]thiophene derivatives.
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Toxicity: Specific toxicity data for the parent amine is not available. However, related compounds are listed with hazard statements such as H302 (Harmful if swallowed) and are considered irritants[6]. A thorough risk assessment should be conducted before handling.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
The 5,6-dihydro-4H-cyclopenta[b]thiophene core, particularly with an amine functionality, represents a promising scaffold for the development of new chemical entities with diverse biological activities. While the parent amine remains a less-explored compound, the extensive research on its derivatives provides a solid foundation for future investigations. The synthetic accessibility via methods like the Gewald reaction, coupled with the potential for a wide range of chemical modifications, ensures that this heterocyclic system will continue to be a focal point for researchers in medicinal chemistry and related fields.
References
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A Technical Guide to the Synthesis of 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine: Strategies and Starting Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction: Significance of the Cyclopenta[b]thiophene Scaffold
The fused heterocyclic system of 5,6-dihydro-4H-cyclopenta[b]thiophene serves as a vital structural motif in medicinal chemistry and materials science. The amine derivative, 5,6-dihydro-4H-cyclopenta[b]thiophen-4-amine, is a key building block for the synthesis of pharmacologically active compounds, including antagonists for various receptors and enzyme inhibitors. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive scaffold for rational drug design. This guide provides an in-depth analysis of the primary synthetic routes to this amine, focusing on the selection of appropriate starting materials and the underlying chemical principles that govern these transformations.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A retrosynthetic approach reveals two principal strategies for constructing the this compound core. These strategies dictate the selection of potential starting materials.
-
Strategy A: Late-Stage Amination. This approach involves the initial construction of the 5,6-dihydro-4H-cyclopenta[b]thiophen-4-one ketone, followed by the conversion of the carbonyl group to the target amine. This is a common and often high-yielding strategy.
-
Strategy B: Early-Stage Amine Installation (Gewald Reaction). This powerful multicomponent reaction builds the 2-aminothiophene ring directly from acyclic or simple cyclic precursors, incorporating the amine group at the outset.
The following diagram illustrates these two primary retrosynthetic disconnections.
Caption: Synthesis of the ketone intermediate via Friedel-Crafts acylation.
Causality Behind Experimental Choices:
-
Acid Chloride Formation: The carboxylic acid is not electrophilic enough to participate directly in a Friedel-Crafts reaction. Conversion to the highly reactive acid chloride is essential. Thionyl chloride is often preferred as its byproducts (SO₂ and HCl) are gaseous, simplifying purification.
-
Lewis Acid Catalyst: A strong Lewis acid like aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄) is required to polarize the carbonyl group of the acid chloride, generating a potent acylium ion electrophile that attacks the electron-rich thiophene ring. [1]The choice of nitrobenzene as a solvent in some procedures is due to its ability to dissolve aluminum chloride and its high boiling point, although its toxicity is a significant drawback. [2]
With the ketone in hand, the final step is the introduction of the amine group.
Key Method: Reductive Amination
This is a one-pot reaction where the ketone is treated with an amine source (typically ammonia or an ammonium salt like ammonium acetate) in the presence of a reducing agent.
Starting Materials:
-
5,6-dihydro-4H-cyclopenta[b]thiophen-4-one [3][4]* Amine Source: Ammonia, ammonium acetate, or hydroxylamine (for an alternative via oxime reduction).
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they are mild enough not to reduce the ketone directly but will readily reduce the iminium ion intermediate formed in situ.
Reaction Mechanism:
-
The ketone reacts with ammonia to form an intermediate hemiaminal.
-
The hemiaminal dehydrates to form a protonated imine (an iminium ion).
-
The hydride reducing agent selectively reduces the iminium ion to the final primary amine.
Protocol: Reductive Amination of 5,6-dihydro-4H-cyclopenta[b]thiophen-4-one
-
Dissolve 5,6-dihydro-4H-cyclopenta[b]thiophen-4-one (1.0 eq) in a suitable solvent such as methanol or 1,2-dichloroethane.
-
Add ammonium acetate (10-20 eq) to the solution.
-
Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Add sodium cyanoborohydride (1.5-2.0 eq) portion-wise, monitoring for gas evolution.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction carefully with dilute aqueous HCl.
-
Basify the aqueous layer with NaOH to pH > 10 and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
-
Purify via column chromatography or distillation as required.
Strategy B: The Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful multicomponent condensation that assembles the 2-aminothiophene ring in a single step. [5][6]This strategy is highly efficient for creating polysubstituted 2-aminothiophenes. [7][8][9] Starting Materials:
-
A Ketone: For this specific target, cyclopentanone is the ideal starting ketone.
-
An α-Cyanoester: Ethyl cyanoacetate is the most commonly used and commercially available reagent. [6]* Elemental Sulfur: Finely powdered sulfur is required. [6]* A Base: A mild organic base such as morpholine or triethylamine is typically used to catalyze the initial condensation step. [6] Reaction Pathway:
The reaction proceeds through a Knoevenagel condensation, followed by sulfur addition and ring closure.
Caption: The Gewald multicomponent reaction pathway.
Causality Behind Experimental Choices:
-
Knoevenagel Condensation: The base deprotonates the active methylene group of ethyl cyanoacetate, creating a nucleophile that attacks the cyclopentanone carbonyl. Subsequent dehydration yields the condensed product. [5]* Sulfur Addition & Cyclization: The exact mechanism for sulfur addition is still debated, but it is believed to add to the enolate of the Knoevenagel product. This is followed by an intramolecular attack of the nitrile nitrogen onto a sulfur-containing intermediate, which then cyclizes and tautomerizes to form the stable 2-aminothiophene ring. [5]* Subsequent Steps: It is crucial to note that the direct product of the Gewald reaction using these starting materials is ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. [10][11]To reach the target molecule, subsequent hydrolysis and decarboxylation would be required, adding steps to the overall synthesis. Therefore, while powerful, this route does not directly yield the desired amine at the C4 position. It instead produces an aminothiophene with the amine at the C2 position.
Comparison of Synthetic Routes
| Feature | Strategy A: Late-Stage Amination | Strategy B: Gewald Reaction |
| Key Starting Materials | 3-(2-Thienyl)propanoic acid | Cyclopentanone, Ethyl cyanoacetate, Sulfur |
| Number of Core Steps | 2 (Ketone formation, Reductive amination) | 1 (for aminothiophene core) + subsequent modifications |
| Position of Amine | C4 (Directly yields target) | C2 (Requires further steps to get to the target) |
| Versatility | High. The ketone intermediate can be used to synthesize various other C4-substituted analogs. | High for producing diverse 2-aminothiophenes, but indirect for the specific target. |
| Key Advantages | Direct, logical, well-established reactions. | Atom-economical, multicomponent, rapid assembly of the thiophene ring. |
| Key Disadvantages | May require harsh conditions for Friedel-Crafts acylation (strong Lewis acids). | Does not directly produce the target amine at the desired position. |
Conclusion and Outlook
For the specific synthesis of This compound , the most logical and direct pathway is Strategy A , proceeding through the ketone intermediate, 5,6-dihydro-4H-cyclopenta[b]thiophen-4-one . This route allows for the unambiguous installation of the amine group at the desired C4 position via well-understood and reliable methods like reductive amination. The key starting material for this approach is 3-(2-thienyl)propanoic acid .
While the Gewald reaction (Strategy B) is an elegant and powerful tool in heterocyclic chemistry, it is less suitable for this particular target as it installs the amino group at the C2 position of the thiophene ring. Modifying the product from the Gewald reaction to obtain the desired C4-amine would require a multi-step sequence, diminishing the initial efficiency of the multicomponent reaction for this specific goal.
Future research may focus on developing milder conditions for the intramolecular Friedel-Crafts acylation step or exploring alternative cyclization strategies to access the key ketone intermediate more efficiently and sustainably.
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An In-Depth Technical Guide to the Theoretical and Computational Exploration of 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine
Abstract
The 5,6-dihydro-4H-cyclopenta[b]thiophene scaffold is a privileged heterocyclic motif that forms the core of numerous pharmacologically active agents. This technical guide provides a comprehensive overview of the theoretical and computational methodologies pertinent to the study of 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine, a representative member of this class. While direct experimental data for this specific amine derivative is limited in public literature, this document extrapolates from established principles and related molecular systems to offer a robust framework for its investigation. We will delve into prospective synthetic strategies, focusing on the versatile Gewald reaction, and detail the application of quantum chemical calculations and molecular docking simulations to elucidate its structural, electronic, and biological properties. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of novel thiophene-based compounds.
Introduction: The Therapeutic Promise of the Cyclopenta[b]thiophene Core
Thiophene and its fused-ring derivatives are cornerstones in medicinal chemistry, valued for their bioisosteric relationship with benzene and their ability to engage in a wide range of biological interactions.[1] The fusion of a cyclopentane ring to the thiophene core, as seen in the 5,6-dihydro-4H-cyclopenta[b]thiophene system, introduces a three-dimensional character that can be exploited for targeted drug design. Derivatives of the closely related thieno[2,3-b]pyridine scaffold have demonstrated significant anti-proliferative activity against various cancer cell lines, including prostate and colon cancer, underscoring the potential of this chemical space.[1][2] The introduction of an amine functionality at the 4-position of the cyclopenta[b]thiophene nucleus is a logical step in the exploration of this scaffold, as the amino group can serve as a key pharmacophoric feature for hydrogen bonding and salt formation, crucial for molecular recognition and bioavailability.
Synthetic Pathways to the 5,6-Dihydro-4H-cyclopenta[b]thiophene Scaffold
The Gewald Reaction: A Foundational Approach
The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[4] For the synthesis of the 2-amino-cyclopenta[b]thiophene core, cyclopentanone would serve as the ketone component.
Conceptual Protocol for the Synthesis of a 2-Aminocyclopenta[b]thiophene Precursor via the Gewald Reaction:
-
Reaction Setup: To a solution of cyclopentanone and an activated nitrile (e.g., malononitrile or ethyl cyanoacetate) in a suitable solvent such as ethanol or dimethylformamide, add a catalytic amount of a base (e.g., morpholine, piperidine, or triethylamine).
-
Sulfur Addition: Introduce elemental sulfur to the reaction mixture.
-
Reaction Conditions: Heat the mixture under reflux. The reaction progress can be monitored by thin-layer chromatography.
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.
The mechanism of the Gewald reaction is thought to proceed through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.[4]
Caption: Conceptual workflow of the Gewald reaction for aminothiophene synthesis.
Theoretical and Computational Characterization
In the absence of extensive experimental data, computational chemistry provides a powerful toolkit for predicting the properties and behavior of this compound.
Quantum Chemical Calculations
Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure, geometry, and reactivity of organic molecules.[7][8][9][10][11]
Typical Computational Protocol for DFT Analysis:
-
Geometry Optimization: The 3D structure of this compound is built and its geometry optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). This provides the most stable conformation of the molecule.
-
Vibrational Frequency Analysis: Calculation of vibrational frequencies is performed to confirm that the optimized geometry corresponds to a true energy minimum and to predict the infrared (IR) and Raman spectra.
-
Electronic Property Calculation: Key electronic properties are calculated, including:
-
Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial for understanding the molecule's reactivity and electronic transitions. A smaller HOMO-LUMO gap generally indicates higher reactivity.[9]
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the electron density distribution, highlighting regions susceptible to electrophilic and nucleophilic attack.
-
Dipole Moment and Polarizability: These properties provide insights into the molecule's behavior in electric fields and its intermolecular interactions.
-
| Calculated Property | Significance |
| Optimized Geometry | Provides bond lengths, bond angles, and dihedral angles of the most stable conformation. |
| HOMO-LUMO Gap | Indicates chemical reactivity and electronic excitation energy.[9] |
| MEP Surface | Identifies electron-rich and electron-deficient regions, predicting sites for intermolecular interactions. |
| Vibrational Frequencies | Predicts the IR and Raman spectra for comparison with experimental data. |
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein.[12][13][14][15] Given the demonstrated anti-cancer activity of related thieno[2,3-b]pyridines, potential protein targets for this compound could include kinases, topoisomerases, or other enzymes implicated in cancer progression.
Generalized Molecular Docking Workflow:
-
Target Selection and Preparation: A protein target of interest is chosen, and its 3D structure is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: The 3D structure of this compound is prepared, including assigning correct protonation states and charges.
-
Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the binding site of the protein, generating a series of binding poses.
-
Scoring and Analysis: The generated poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
Caption: A generalized workflow for molecular docking studies.
Potential Applications in Drug Development
Based on the biological activities of structurally related compounds, this compound and its derivatives are promising candidates for investigation in several therapeutic areas:
-
Oncology: The anti-proliferative effects of thieno[2,3-b]pyridines in various cancer cell lines suggest that the cyclopenta[b]thiophene core could be a valuable scaffold for the development of new anti-cancer agents.[1][2]
-
Anti-inflammatory Agents: Thiophene derivatives have been explored for their anti-inflammatory properties.[10] The 4-amino-cyclopenta[b]thiophene scaffold could be a starting point for the design of novel anti-inflammatory drugs.
-
Antimicrobial Agents: The thiophene nucleus is present in a number of compounds with antibacterial and antifungal activity.
Conclusion and Future Directions
While this compound remains a relatively unexplored molecule, the foundational knowledge of thiophene chemistry and the biological activity of related heterocyclic systems provide a strong rationale for its further investigation. The synthetic accessibility of the core scaffold via the Gewald reaction, coupled with the predictive power of modern computational techniques, offers a clear path forward for elucidating its chemical and pharmacological properties. Future research should focus on the targeted synthesis and in vitro biological evaluation of this compound and its derivatives to validate the therapeutic potential suggested by theoretical and in silico studies.
References
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Gewald reaction. Wikipedia. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. arkat usa. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
-
Gewald Reaction. Organic Chemistry Portal. [Link]
-
Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. PMC - NIH. [Link]
-
Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ACS Publications. [Link]
-
Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. RSC Publishing - The Royal Society of Chemistry. [Link]
-
Design, synthesis, characterization, quantum-chemical calculations and anti-inflammatory activity of novel series of thiophene derivatives. PubMed. [Link]
-
Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. NIH. [Link]
-
Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. ResearchGate. [Link]
-
Synthesis, characterization, antioxidant and quantum chemical calculations of some new thiophene, diazepine and pyrimidine deriv. [Link]
-
Design, synthesis and molecular docking study of thiophenyl hydrazone derivatives as tubulin polymerization inhibitors. Taylor & Francis Online. [Link]
-
Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. [Link]
-
Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and... ResearchGate. [Link]
-
The revival of 4H-cyclopenta[2,1-b:3,4-b′]dithiophene (CPDT) driven by low-cost and high-performance nonfused-ring electron acceptors. Journal of Materials Chemistry A (RSC Publishing). [Link]
-
Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. NIH. [Link]
-
Synthesis and biological evaluation of cyclopenta[c]thiophene related compounds as new antitumor agents. PubMed. [Link]
-
Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. NIH. [Link]
Sources
- 1. Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]
- 10. Design, synthesis, characterization, quantum-chemical calculations and anti-inflammatory activity of novel series of thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemijournal.com [chemijournal.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols: Synthetic Routes to 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5,6-dihydro-4H-cyclopenta[b]thiophen-4-amine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Derivatives of this class have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. Their rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups, making them attractive candidates for the design of potent and selective therapeutic agents. This document provides a detailed guide to the primary synthetic strategies for accessing this important class of molecules, with a focus on practical, field-proven protocols.
Core Synthetic Strategies
The construction of the this compound core can be broadly approached via two main retrosynthetic disconnections:
-
Formation of the thiophene ring onto a pre-existing cyclopentane moiety.
-
Formation of the amine functionality on a pre-formed 5,6-dihydro-4H-cyclopenta[b]thiophen-4-one scaffold.
This guide will focus on the latter and more common approach, which typically involves the synthesis of a key ketone intermediate followed by its conversion to the desired amine.
Part 1: Synthesis of the Key Intermediate: 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-one
The most prevalent and versatile method for the synthesis of polysubstituted 2-aminothiophenes, which can be adapted to create the cyclopentanone-fused thiophene system, is the Gewald aminothiophene synthesis . This multicomponent reaction offers a convergent and efficient route to highly functionalized thiophenes from readily available starting materials.
The Gewald Reaction: A Powerful Tool
The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. For the synthesis of our key intermediate, cyclopentanone serves as the ketone component.
Reaction Mechanism Insights:
The mechanism of the Gewald reaction is understood to proceed through several key steps:
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone (cyclopentanone) and the activated nitrile (e.g., ethyl cyanoacetate).
-
Michael Addition: The elemental sulfur then adds to the α,β-unsaturated nitrile intermediate.
-
Cyclization and Tautomerization: The resulting intermediate undergoes cyclization and subsequent tautomerization to yield the final 2-aminothiophene product.
Microwave irradiation has been shown to be beneficial for improving reaction yields and reducing reaction times for the Gewald synthesis.
**Visualizing the Gew
Application Notes and Protocols: 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine in Materials Science
Introduction
5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine is a heterocyclic compound featuring a thiophene ring fused with a cyclopentane ring and an amine functional group. While direct, extensive applications of this specific molecule in materials science are not widely documented in peer-reviewed literature, its structural motifs—the thiophene core and the reactive amine group—are of significant interest in the development of advanced materials. Thiophene-based polymers and molecules are renowned for their electronic and optical properties, forming the backbone of numerous organic electronic devices. The amine group offers a versatile handle for further chemical modifications, enabling the synthesis of more complex structures and polymers.
These application notes will therefore focus on the potential and extrapolated applications of this compound as a building block for functional materials, drawing parallels from well-established thiophene-based material systems. We will explore its role in the synthesis of conducting polymers and as a component in organic light-emitting diodes (OLEDs), providing detailed protocols for these prospective applications.
Part 1: Synthesis of a Poly(thiophene) Derivative via Electropolymerization
The amine group on the this compound can be utilized for electropolymerization, leading to the formation of a conducting polymer film on an electrode surface. This process is of interest for creating sensors, electrochromic devices, and organic electrodes.
Scientific Rationale
Electropolymerization is a powerful technique to deposit a thin, uniform polymer film onto a conductive substrate. For thiophene derivatives, this process typically involves the oxidative coupling of monomer units. The resulting polymer is conjugated, allowing for the delocalization of electrons along its backbone, which imparts electrical conductivity. The properties of the final polymer, such as its conductivity, color, and morphology, are highly dependent on the monomer structure and the polymerization conditions.
Experimental Protocol
Materials:
-
This compound (monomer)
-
Acetonitrile (anhydrous)
-
Lithium perchlorate (LiClO₄) (electrolyte)
-
Indium tin oxide (ITO) coated glass slides (working electrode)
-
Platinum wire (counter electrode)
-
Ag/AgCl electrode (reference electrode)
-
Argon or Nitrogen gas
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Ultrasonic bath
-
Nitrogen/Argon gas line
Procedure:
-
Electrode Preparation:
-
Clean the ITO-coated glass slide by sonicating in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the electrode under a stream of nitrogen gas.
-
-
Electrolyte Solution Preparation:
-
In a glovebox or under an inert atmosphere, prepare a 0.1 M solution of LiClO₄ in anhydrous acetonitrile.
-
Add the this compound monomer to the electrolyte solution to a final concentration of 10 mM.
-
Purge the solution with argon or nitrogen gas for 20 minutes to remove any dissolved oxygen.
-
-
Electropolymerization:
-
Assemble the three-electrode cell with the prepared ITO slide as the working electrode, the platinum wire as the counter electrode, and the Ag/AgCl electrode as the reference electrode.
-
Fill the cell with the monomer-containing electrolyte solution.
-
Connect the electrodes to the potentiostat.
-
Perform cyclic voltammetry by scanning the potential from 0 V to a suitable oxidation potential (e.g., +1.5 V vs. Ag/AgCl) for several cycles at a scan rate of 50 mV/s. The exact potential range should be determined by an initial exploratory scan to identify the monomer's oxidation peak.
-
Alternatively, potentiostatic polymerization can be performed by holding the potential at a constant value slightly above the monomer's oxidation potential until a desired film thickness is achieved.
-
-
Film Characterization:
-
After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.
-
The resulting polymer film can be characterized by techniques such as UV-Vis spectroscopy, scanning electron microscopy (SEM), and four-point probe measurements to determine its optical, morphological, and electrical properties.
-
Workflow Diagram
Caption: Workflow for the electropolymerization of a thiophene derivative.
Part 2: Application in Organic Light-Emitting Diodes (OLEDs)
The this compound can be functionalized and incorporated as a building block for hole-transporting materials (HTMs) or as a dopant in the emissive layer of an OLED. The thiophene core contributes to the electronic properties, while the amine group can be modified to tune the material's energy levels and morphology.
Scientific Rationale
In a typical OLED structure, the HTM facilitates the injection and transport of holes from the anode to the emissive layer. An efficient HTM should possess a suitable highest occupied molecular orbital (HOMO) energy level to match the work function of the anode and the HOMO of the emissive layer. Thiophene-based materials are often used as HTMs due to their good charge-transporting properties and stability. By modifying the amine group of this compound, for example, through reaction with aromatic halides (e.g., Buchwald-Hartwig amination), one can synthesize larger, more complex molecules with tailored electronic properties for use as HTMs.
Conceptual Protocol for HTM Synthesis
This protocol outlines a general synthetic route to a triarylamine-functionalized thiophene derivative, a common motif in HTMs.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Sodium tert-butoxide (NaOᵗBu)
-
Anhydrous toluene
-
Standard glassware for organic synthesis
-
Inert atmosphere (glovebox or Schlenk line)
Procedure:
-
Reaction Setup:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine this compound (1 equivalent), aryl bromide (2.2 equivalents), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).
-
Add sodium tert-butoxide (2.5 equivalents).
-
-
Reaction Execution:
-
Add anhydrous toluene to the flask via syringe.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired HTM.
-
-
Characterization:
-
Confirm the structure of the synthesized material using NMR spectroscopy and mass spectrometry.
-
Characterize its thermal stability (TGA), and electrochemical properties (cyclic voltammetry to determine HOMO/LUMO levels).
-
Device Fabrication Workflow (Conceptual)
Caption: Conceptual workflow for fabricating an OLED using a synthesized HTM.
Data Summary (Hypothetical)
The following table presents hypothetical data for a synthesized HTM derived from this compound, illustrating the type of characterization data that would be important.
| Property | Value | Method |
| HOMO Energy Level | -5.2 eV | Cyclic Voltammetry |
| LUMO Energy Level | -2.1 eV | Cyclic Voltammetry |
| Glass Transition Temp. (Tg) | 115 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temp. (Td) | 350 °C (5% weight loss) | Thermogravimetric Analysis (TGA) |
| Photoluminescence Max (λₘₐₓ) | 420 nm (in solution) | Photoluminescence Spectroscopy |
Conclusion
While this compound is not a widely commercialized or extensively studied material in its own right, its chemical structure presents a valuable platform for the synthesis of novel functional materials for organic electronics. The protocols and concepts outlined here provide a starting point for researchers to explore its potential in creating new conducting polymers and OLED materials. Further research into the synthesis of various derivatives and a thorough characterization of their properties are necessary to fully unlock the potential of this versatile building block.
References
Due to the limited direct application data for the specific compound, the references provided are representative of the techniques and material classes discussed in these application notes.
-
Title: Electropolymerization of Thiophene and Its Derivatives Source: Chemical Reviews URL: [Link]
-
Title: The Roles of Hole Transport Layers in Organic Light-Emitting Diodes Source: Advanced Materials URL: [Link]
-
Title: Palladium-Catalyzed C-N Cross-Coupling Reactions Source: Chemical Reviews URL: [Link]
Application Notes & Protocols for the Analytical Quantification of 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine
Abstract
This document provides a comprehensive technical guide for the detection and quantification of 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine, a critical heterocyclic amine intermediate in pharmaceutical synthesis. Recognizing the compound's potential role as a key starting material or a process-related impurity, establishing robust and reliable analytical methods is paramount for ensuring drug quality, safety, and regulatory compliance.[1][2] This guide details two primary analytical methodologies: a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for routine quantification and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis. Additionally, it explores Gas Chromatography-Mass Spectrometry (GC-MS) as an alternative approach and provides in-depth protocols for sample preparation and method validation.
Introduction and Analytical Strategy
This compound (DCTA) is a thiophene derivative whose structural motif is of interest in medicinal chemistry. The primary amine functional group makes it a versatile building block, but also a potential source of impurities that require careful monitoring during drug development. The choice of an analytical method is contingent upon the specific requirements of the analysis, such as the expected concentration range, the complexity of the sample matrix, and the required level of sensitivity and selectivity.[2]
This guide is structured to assist researchers in selecting and implementing the most appropriate analytical technique.
-
HPLC-UV: Ideal for quantifying DCTA as a primary component, such as in assessing the purity of a drug substance or in reaction monitoring where concentrations are relatively high.
-
LC-MS/MS: The gold standard for trace-level quantification, essential for impurity profiling, cleaning validation, and bioanalytical studies where ultimate sensitivity is required.[3]
-
GC-MS: A viable alternative, particularly for volatile impurity screening, though it often requires a derivatization step to improve the chromatographic behavior of the polar amine.[4]
Below is a logical workflow for selecting the appropriate analytical method.
Caption: Decision workflow for selecting the appropriate analytical method for DCTA.
Physicochemical Properties Relevant to Analysis
| Property | Estimated Value / Characteristic | Analytical Implication |
| Molecular Formula | C₈H₁₁NS | Guides mass spectrometry settings (m/z). |
| Molecular Weight | 153.25 g/mol | Used for calculating concentrations from mass. |
| Structure | Fused thiophene and cyclopentane rings with a primary amine. | The primary amine is basic and readily protonated, making it ideal for positive ion mode ESI-MS and requiring mobile phase pH control in reverse-phase HPLC.[5] |
| Polarity | Moderately polar. | Suitable for reverse-phase liquid chromatography. Requires derivatization for optimal GC analysis to reduce polarity and improve volatility.[4] |
| UV Absorbance | Expected to have UV absorbance due to the thiophene ring. The λmax should be determined empirically but is likely near 230-250 nm. | Enables quantification by HPLC with a UV detector. |
| Volatility / Stability | Low volatility. Susceptible to oxidation at the amine and sulfur moieties. | LC-based methods are preferred over GC. Samples should be protected from air and light, and stored at low temperatures. Use of antioxidants in standards may be considered. |
Recommended Methodology I: HPLC with UV Detection
This method is designed for robust, routine quantification of DCTA in samples such as drug substances or reaction mixtures.
Rationale and Causality
-
Chromatography Mode: Reverse-Phase HPLC is selected because it is a robust and widely used technique for separating moderately polar compounds like DCTA.[6] A C18 (ODS) stationary phase provides sufficient hydrophobic interaction to retain the analyte.
-
Mobile Phase: An acidic mobile phase (e.g., containing 0.1% formic or phosphoric acid) is critical. The primary amine on DCTA has a pKa that makes it prone to interacting with residual, acidic silanol groups on the silica-based column packing at neutral pH, leading to poor peak shape (tailing).[5] By maintaining a low pH (e.g., pH 2.5-3.5), the amine is fully protonated (R-NH₃⁺), which masks its interaction with silanols and ensures a sharp, symmetrical chromatographic peak. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.[6][7]
-
Detection: A UV-Vis detector is suitable due to the UV-absorbing thiophene chromophore.[6] Detection at a specific wavelength, determined by scanning a standard solution, enhances selectivity.
Experimental Protocol
Instrumentation and Materials:
-
HPLC System with a binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[6]
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), High-purity water, Formic acid (or Phosphoric acid).[6]
-
DCTA Reference Standard.
Protocol Steps:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of DCTA reference standard at 1.0 mg/mL in methanol.
-
Perform serial dilutions with the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C[7]
-
Detection Wavelength: Determine λmax via PDA scan (e.g., 235 nm).
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 15.0 10 90 20.0 10 90 20.1 90 10 | 25.0 | 90 | 10 |
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the DCTA standard against its concentration.
-
Quantify the amount of DCTA in the sample by interpolating its peak area from the calibration curve.
-
Recommended Methodology II: LC-MS/MS
This method provides superior sensitivity and selectivity, making it ideal for detecting DCTA as a trace impurity in drug products or for bioanalytical applications.[3]
Rationale and Causality
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is chosen because the basic primary amine of DCTA is readily protonated in the acidic mobile phase to form a stable [M+H]⁺ ion, which is essential for sensitive mass spectrometric detection.[9]
-
Mass Analysis: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification.[3] This technique provides exceptional selectivity and reduces chemical noise. In MRM, the first quadrupole (Q1) is set to isolate the protonated parent ion ([M+H]⁺). This ion is then fragmented in the second quadrupole (Q2, collision cell), and the third quadrupole (Q3) is set to detect a specific, stable fragment ion. This parent-to-fragment transition is highly specific to the analyte.[10]
-
Internal Standard: The use of a stable isotope-labeled (SIL) internal standard (e.g., DCTA-d₄) is highly recommended. The SIL-IS co-elutes with the analyte and experiences identical ionization suppression or enhancement effects, leading to highly accurate and precise quantification. If a SIL-IS is unavailable, a structurally similar compound can be used.
Experimental Protocol
Instrumentation and Materials:
-
LC-MS/MS System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: A fast-separating C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size).
-
Reagents: As in the HPLC method, but using LC-MS grade solvents and additives.
-
DCTA Reference Standard and Internal Standard (if available).
Protocol Steps:
-
Analyte Tuning and MRM Optimization:
-
Infuse a standard solution of DCTA (e.g., 100 ng/mL) directly into the mass spectrometer to determine the exact mass of the precursor ion ([M+H]⁺).
-
Perform a product ion scan to identify the most abundant and stable fragment ions.
-
Optimize collision energy for the selected precursor → fragment transition to maximize signal intensity.
-
Example MRM Transitions:
Analyte Precursor Ion (Q1) [M+H]⁺ Product Ion (Q3) Collision Energy (eV) | DCTA | m/z 154.1 | To be determined | To be determined |
-
-
LC and MS Conditions:
-
Use similar mobile phases as the HPLC method (e.g., 0.1% Formic Acid in Water/Acetonitrile). A faster gradient can often be used with UHPLC systems.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum DCTA signal.
-
-
Sample Preparation (for complex matrices):
-
Solid-Phase Extraction (SPE): This is a highly effective cleanup technique.[11] A mixed-mode cation exchange (MCX) SPE cartridge can be used. The DCTA will be retained by both hydrophobic and cation exchange mechanisms.
-
SPE Workflow:
-
Condition: Methanol, followed by Water.
-
Load: Load the pre-treated sample (e.g., diluted urine, dissolved drug product).
-
Wash 1: Wash with 0.1N HCl to remove neutral and acidic impurities.
-
Wash 2: Wash with Methanol to remove hydrophobic impurities.
-
Elute: Elute DCTA with 5% Ammonium Hydroxide in Methanol.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
Caption: General workflow for Solid-Phase Extraction (SPE) sample cleanup.
-
Data Analysis:
-
Prepare calibration standards in a blank matrix identical to the sample matrix to account for matrix effects.
-
Plot the ratio of the analyte peak area to the internal standard peak area against concentration to generate the calibration curve.[12]
-
Alternative Methodology: GC-MS
While LC-MS is generally preferred for this analyte, GC-MS can be a powerful tool, especially if already established in a lab for volatile compound analysis.
Rationale and Causality
-
Derivatization: Direct analysis of primary amines by GC is challenging due to their polarity and active hydrogens, which cause peak tailing and adsorption on the column.[5][13] Derivatization is necessary to block the active amine protons, reduce polarity, and increase volatility. Acylation (e.g., with trifluoroacetic anhydride, TFAA) or silylation (e.g., with BSTFA) are common approaches.[4][13]
-
Analysis: The resulting derivative is less polar and more volatile, making it amenable to separation on a standard non-polar GC column (e.g., DB-5MS). Mass spectrometry provides definitive identification based on the derivative's mass spectrum.
Experimental Protocol
-
Derivatization:
-
Evaporate the sample extract to dryness under a stream of nitrogen.
-
Add 50 µL of a suitable solvent (e.g., acetonitrile) and 50 µL of TFAA.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5MS or equivalent.[14]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[14]
-
Injector: Splitless mode, 280°C.
-
Oven Program: Start at 80°C (hold 1 min), ramp to 280°C at 20°C/min, hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Acquisition Mode: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification.
-
Method Validation
Any developed method must be validated to ensure it is fit for its intended purpose. Key validation parameters, based on ICH guidelines, are summarized below.[1]
| Parameter | Description | Typical Acceptance Criteria (for Impurity Method) |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (impurities, matrix). | Peak purity analysis (PDA), MS detection, and analysis of spiked blank matrix. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.99. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated. | Typically from the reporting limit to 120% of the specification. |
| Accuracy (Recovery) | The closeness of the test results to the true value. | 80-120% recovery of spiked analyte at different concentrations.[7] |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same sample. | Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 15%.[7] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1.[10] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with precision. | Signal-to-Noise ratio of 10:1.[10] |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | Consistent results when varying parameters like mobile phase pH, column temp, etc. |
References
-
J. F. López-Sánchez, et al. (n.d.). Sample preparation in analysis of pharmaceuticals. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works. Retrieved from [Link]
-
M. K. Parr, et al. (2025). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. Retrieved from [Link]
-
Y. Wang, et al. (2025). Integrated Extraction Optimization and HPLC-based Quality Evaluation of Thiophenes from Tagetes erecta Roots. National Institutes of Health. Retrieved from [Link]
-
Manufacturing Chemist. (2024). The expert's guide to pharmaceutical impurity analysis. Retrieved from [Link]
-
Waters Corporation. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Retrieved from [Link]
-
T. An, et al. (n.d.). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Retrieved from [Link]
-
MDPI. (n.d.). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Retrieved from [Link]
-
V. F. Samanidou, et al. (2019). Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. MDPI. Retrieved from [Link]
-
Stanford University. (2020). Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Retrieved from [Link]
-
ResearchGate. (n.d.). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Retrieved from [Link]
-
Journal of Natural Products. (n.d.). Analysis of Thiophenes in the Tageteae (Asteraceae) by Hplc. Retrieved from [Link]
-
European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]
-
ResearchGate. (n.d.). 2.1.2. Gas chromatography of amines as various derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]- 5,6-dihydro-4H-cyclopenta [b] thiophene-3-carboxylic Acid Methyl Ester. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Uses of 2-Amino-5,6-dihydro-4H-cyclopenta [b] thiophene-3-carbonitrile in the Synthesis of Heterocyclic Compounds with Anticonvulsant, Behavioral and CNS Antidepressant Activities. Retrieved from [Link]
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- 1. resolvemass.ca [resolvemass.ca]
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- 14. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
Application Note: A Strategic Guide to the Purification of 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine
Abstract
5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug development. The presence of impurities, such as unreacted starting materials, by-products, or degradation products, can significantly compromise the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[1][2] Therefore, robust and efficient purification is a critical step in its preparation. This guide provides an in-depth analysis of purification strategies, explaining the rationale behind methodological choices and offering detailed, field-proven protocols for researchers and drug development professionals. We will explore chromatographic techniques, purification via salt formation, and liquid-liquid extraction, culminating in methods for purity verification.
Compound Profile and Purification Challenges
Understanding the physicochemical properties of this compound is fundamental to designing an effective purification strategy.
-
Chemical Structure: The molecule contains a fused thiophene and cyclopentane ring system with a primary amine on the alicyclic ring.
-
Basicity: The primary amine group (-NH₂) is basic, making the molecule susceptible to strong interactions with acidic media. This is the most critical property to consider during purification.
-
Polarity: The amine group imparts significant polarity to the molecule.
-
Potential Impurities: Based on common synthetic routes (e.g., reductive amination of the corresponding ketone), likely impurities include the starting ketone (4-oxo-5,6-dihydro-4H-cyclopenta[b]thiophene), residual reducing agents, and potential over-alkylation by-products.
The primary challenge in the purification of this and similar heterocyclic amines is the interaction between the basic amine and the acidic silanol groups on the surface of standard silica gel for chromatography.[3] This interaction leads to:
-
Significant peak tailing.
-
Poor resolution and separation.
-
Irreversible adsorption of the product to the column, resulting in low recovery.
Strategic Approaches to Purification
To overcome these challenges, several strategies can be employed, each with distinct advantages in terms of scale, speed, and achievable purity.
Strategy 1: Modified Flash Column Chromatography
Flash chromatography is a powerful tool for separating complex mixtures. For basic amines, modifications to the stationary or mobile phase are essential.
-
Rationale & Causality: The goal is to mitigate the acid-base interaction between the amine and the silica. This can be achieved in two ways:
-
Mobile Phase Modification: Adding a small amount of a competing base, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), to the mobile phase. This additive preferentially binds to the acidic sites on the silica, allowing the desired amine to elute symmetrically and efficiently.[3]
-
Stationary Phase Modification: Using an amine-functionalized silica gel. This stationary phase has a deactivated, slightly basic surface that repels the basic analyte, preventing strong adsorption and improving peak shape without requiring mobile phase additives.[4]
-
Strategy 2: Purification via Crystalline Salt Formation
This classical chemical technique is highly effective and scalable. Many amines that are oils or low-melting solids as freebases form stable, highly crystalline salts.[4]
-
Rationale & Causality: The conversion of the amine freebase to a salt dramatically alters its physical properties, particularly its solubility.[5] By reacting the crude amine with an acid (e.g., hydrochloric, sulfuric, or tartaric acid), a salt is formed that will often precipitate from a solution in which the impurities remain dissolved.[6][7] The resulting crystalline salt can be easily collected by filtration and further purified by recrystallization. The pure amine freebase is then regenerated by neutralization with a base. This method is exceptionally good at removing non-basic organic impurities.
Strategy 3: Aqueous Acid-Base Extraction
This liquid-liquid extraction technique is an excellent first-pass purification or workup step that leverages the basicity of the amine.
-
Rationale & Causality: The amine can be protonated by an aqueous acid (e.g., 1M HCl) to form a water-soluble salt. This allows for the selective transfer of the desired compound from an organic solvent into the aqueous phase, leaving non-basic impurities behind in the organic layer. After separating the phases, the aqueous layer is basified (e.g., with NaOH), converting the salt back to the water-insoluble freebase, which can then be extracted back into a fresh organic solvent.
Experimental Protocols
Protocol 1: Flash Chromatography on Amine-Modified Silica
This protocol is ideal for high-resolution separation of closely related impurities on a laboratory scale.
Methodology:
-
Slurry Preparation: Dry-load the crude amine onto a small amount of amine-functionalized silica gel. To do this, dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), add the silica, and evaporate the solvent under reduced pressure to yield a free-flowing powder.
-
Column Packing: Select an appropriately sized column and pack it with amine-functionalized silica gel using the chosen mobile phase system as a slurry. A typical mobile phase is a gradient of ethyl acetate in hexanes.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Run the column with the mobile phase gradient, starting with a low polarity (e.g., 5% ethyl acetate in hexanes) and gradually increasing to a higher polarity (e.g., 50% ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions and analyze them by Thin-Layer Chromatography (TLC) using a suitable stain (e.g., potassium permanganate or ninhydrin).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Verification: Confirm purity using HPLC-MS and ¹H NMR.
Protocol 2: Purification by Hydrochloride Salt Crystallization
This protocol is highly effective for removing non-basic impurities and is readily scalable.
Methodology:
-
Dissolution: Dissolve the crude amine in a suitable organic solvent, such as diethyl ether or ethyl acetate (approx. 10 mL per gram of crude material).
-
Salt Formation: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise to the stirred solution of the amine.
-
Precipitation: The hydrochloride salt will typically precipitate as a white or off-white solid. Continue adding the HCl solution until no further precipitation is observed.
-
Isolation: Stir the resulting slurry for 30 minutes, then collect the solid salt by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any residual soluble impurities.
-
Recrystallization (Optional): For even higher purity, recrystallize the salt from a suitable solvent system, such as ethanol/ether.
-
Freebase Liberation: Suspend the purified salt in water and add an organic solvent (e.g., dichloromethane). Stir vigorously while slowly adding an aqueous base (e.g., 2M NaOH or saturated NaHCO₃) until the aqueous layer is basic (pH > 10).
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with dichloromethane.
-
Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure amine freebase.
-
Verification: Assess final purity by HPLC and confirm identity by NMR.[8]
Protocol 3: Purity Assessment by Reverse-Phase HPLC
This protocol is essential for validating the success of any purification method.
Methodology:
-
Sample Preparation: Prepare a stock solution of the purified amine in methanol or acetonitrile at approximately 1 mg/mL.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
-
Analysis: Run the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A purity level of >98% is typically desired for pharmaceutical intermediates.[9]
Data Summary and Technique Comparison
The choice of purification method depends on the specific requirements of the synthesis, such as scale, required purity, and the nature of the impurities.
| Technique | Scalability | Speed | Typical Purity | Key Advantage | Primary Limitation |
| Modified Chromatography | Low to Medium | Medium | >99% | High resolution for separating similar compounds. | Cost of specialized media; solvent consumption. |
| Salt Crystallization | High | Fast | >98% | Excellent for large scales and removing non-basic impurities. | May not remove structurally similar basic impurities. |
| Acid-Base Extraction | High | Very Fast | 90-98% | Rapid, inexpensive, and great for initial cleanup. | Lower resolution; may not remove other basic impurities. |
Visualized Purification Workflow
The following diagram illustrates the decision-making process for purifying this compound.
Caption: Workflow for selecting and validating a purification method.
References
- Journal of the American Chemical Society. (n.d.). Crystal Structures of the Salts of Chiral Primary Amines with Achiral Carboxylic Acids.
- PubMed. (n.d.). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens.
- Arborpharmchem. (2024).
- Novasol Biotech. (2024).
- Sci-Hub. (n.d.).
- PubMed. (n.d.).
- PubMed. (n.d.).
- ElectronicsAndBooks. (n.d.).
- The Royal Society of Chemistry. (n.d.). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2.
- Biotage. (2023). Is there an easy way to purify organic amines?
- PYG Lifesciences. (2025). How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance.
- NETZSCH Analyzing & Testing. (2020).
- Alfa Chemistry. (n.d.). Amine Salts.
- Benchchem. (n.d.).
Sources
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- 2. How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance - PYG Lifesciences [pyglifesciences.com]
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Application Notes and Protocols for Investigating the Biological Targets of 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Thiophene Scaffold
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Analogs of 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine represent a promising class of molecules with diverse therapeutic potential. Research has indicated their utility in several key areas, including neurodegenerative diseases, oncology, and inflammatory conditions. Their compact, rigid structure combined with the electronic properties of the thiophene ring allows for precise interactions with a variety of biological targets.
These application notes provide a comprehensive guide for researchers to explore the biological activities of novel this compound analogs. We will delve into key potential targets and provide detailed, field-proven protocols for their evaluation. The causality behind experimental choices is explained to empower researchers to not only execute but also adapt these methodologies for their specific research questions.
I. Targeting Neurodegenerative Diseases
Analogs of this compound have shown promise in addressing the complex pathologies of neurodegenerative disorders like Alzheimer's and Parkinson's disease. Key targets in this area include enzymes that regulate neurotransmitter levels and receptors involved in neuronal signaling.
A. Acetylcholinesterase (AChE) Inhibition
Rationale: In Alzheimer's disease, a decline in the neurotransmitter acetylcholine is a key feature. Inhibiting acetylcholinesterase (AChE), the enzyme that degrades acetylcholine, can boost cholinergic neurotransmission and provide symptomatic relief. Thiophene-based compounds have been identified as potent AChE inhibitors.[1][2][3]
Experimental Protocol: AChE Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a robust and widely used method to screen for AChE inhibitors.[1][4]
Principle: Acetylthiocholine (ATCh) is hydrolyzed by AChE to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[4][5] The rate of TNB formation is proportional to AChE activity.
Diagram of the AChE Inhibition Assay Workflow
Caption: Workflow for the spectrophotometric AChE inhibition assay.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Sodium Phosphate Buffer (0.1 M, pH 8.0)
-
Test compounds (potential inhibitors)
-
Positive control inhibitor (e.g., Donepezil)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 412 nm
-
Dimethyl sulfoxide (DMSO)
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
AChE Solution: Prepare a stock solution of AChE in Assay Buffer. The final concentration in the well should be optimized, but a common starting point is 0.1-0.25 U/mL.[4]
-
DTNB Solution: Prepare a 10 mM stock solution of DTNB in Assay Buffer.
-
ATCI Solution: Prepare a 14-15 mM stock solution of ATCI in deionized water. Prepare this solution fresh.[4]
-
Inhibitor Solutions: Dissolve test compounds and positive control in DMSO to create stock solutions. Serially dilute in Assay Buffer to desired concentrations. Ensure the final DMSO concentration in the assay is ≤1%.
-
-
Assay Procedure (96-well plate, 200 µL final volume):
-
Add 140 µL of Assay Buffer to all wells.
-
Add 10 µL of the appropriate inhibitor dilution (or vehicle for control) to the corresponding wells.
-
Add 10 µL of the AChE working solution to all wells except the blank. Add 20 µL of Assay Buffer to the blank wells.
-
Mix and pre-incubate the plate at room temperature for 15 minutes.
-
To initiate the reaction, add 20 µL of a freshly prepared mixture of ATCI and DTNB solutions (e.g., 1:1 ratio of their stock solutions, can be optimized) to all wells.
-
Immediately start measuring the absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[4]
-
| Parameter | Typical Concentration |
| Final AChE Concentration | 0.1 - 0.25 U/mL |
| Final ATCI Concentration | 0.5 - 1.0 mM |
| Final DTNB Concentration | 0.3 - 0.5 mM |
| Final DMSO Concentration | < 1% |
B. Monoamine Oxidase (MAO) Inhibition
Rationale: Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the degradation of monoamine neurotransmitters like dopamine and serotonin.[6] Inhibition of MAO-B is a validated strategy in Parkinson's disease to increase dopamine levels.[6] Selective MAO-A inhibitors are used as antidepressants.[6] Thiophene derivatives have shown potential as MAO inhibitors.[7]
Experimental Protocol: MAO Inhibition Assay
This is a continuous spectrophotometric or fluorometric assay to determine the inhibitory activity of compounds against MAO-A and MAO-B.[6][8]
Principle: MAO enzymes catalyze the oxidative deamination of their substrates. For MAO-A, kynuramine is a common substrate, which is converted to 4-hydroxyquinoline.[8][9] For MAO-B, benzylamine is a preferred substrate, which is oxidized to benzaldehyde.[6] The formation of these products can be monitored by changes in absorbance or fluorescence.[6][8]
Diagram of the MAO-A/B Inhibition Assay Principle
Caption: Enzymatic reactions for MAO-A and MAO-B inhibition assays.
Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine dihydrobromide (for MAO-A)
-
Benzylamine hydrochloride (for MAO-B)
-
Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
Test compounds
-
Selective inhibitors for controls: Clorgyline (MAO-A) and Pargyline or Selegiline (MAO-B)
-
96-well UV-transparent or black plates
-
Spectrophotometer or fluorometer plate reader
Step-by-Step Protocol:
-
Reagent Preparation:
-
Enzyme Solutions: Dilute MAO-A and MAO-B in Potassium Phosphate Buffer to an optimized working concentration.
-
Substrate Solutions: Prepare stock solutions of kynuramine and benzylamine in water.
-
Inhibitor Solutions: Prepare serial dilutions of test compounds and control inhibitors in buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add buffer, enzyme solution, and inhibitor solution to a final volume of, for example, 180 µL.
-
Pre-incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the appropriate substrate (kynuramine for MAO-A, benzylamine for MAO-B).
-
Immediately measure the change in absorbance or fluorescence over time.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the progress curves.
-
Determine the % inhibition and IC50 values as described for the AChE assay.
-
To determine selectivity, calculate the selectivity index (SI): SI = IC50 (MAO-A) / IC50 (MAO-B). A high SI value indicates selectivity for MAO-B.[7]
-
| Parameter | MAO-A Assay | MAO-B Assay |
| Substrate | Kynuramine | Benzylamine |
| Detection | Fluorescence | UV Absorbance |
| Selective Inhibitor | Clorgyline | Pargyline/Selegiline |
II. Targeting Cancer
The thiophene scaffold is present in several anticancer agents. Potential mechanisms for this compound analogs include the disruption of the cytoskeleton and interference with cancer cell metabolism.
A. Microtubule Depolymerization
Rationale: Microtubules are essential for cell division, making them an excellent target for anticancer drugs. Agents that interfere with microtubule dynamics (either by stabilizing or destabilizing them) can arrest the cell cycle and induce apoptosis.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.[10]
Principle: Tubulin polymerization can be monitored by the increase in light scattering (measured as absorbance) or by using a fluorescent reporter that binds to polymerized microtubules.[10][11] Destabilizing agents will inhibit this increase.
Materials and Reagents:
-
Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.) containing:
-
Purified tubulin (>99% pure)
-
GTP solution
-
General tubulin buffer (e.g., G-PEM buffer)
-
Polymerization-promoting agent (e.g., glycerol)
-
-
Test compounds
-
Positive controls: Paclitaxel (stabilizer), Nocodazole or Colchicine (destabilizer)
-
96-well plates (UV-transparent or black for fluorescence)
-
Temperature-controlled microplate reader
Step-by-Step Protocol:
-
Preparation:
-
Pre-warm the plate reader to 37°C.
-
Prepare serial dilutions of test compounds and controls in buffer.
-
Prepare the tubulin polymerization reaction mixture on ice as per the manufacturer's protocol. This typically involves combining buffer, tubulin, GTP, and any fluorescent reporters.
-
-
Assay Procedure:
-
Add the test compounds/controls to the appropriate wells of a pre-warmed 96-well plate.
-
Add the tubulin polymerization reaction mixture to all wells to initiate the reaction.
-
Immediately place the plate in the reader and begin recording the absorbance (e.g., at 340 nm) or fluorescence over time (e.g., every minute for 60 minutes) at 37°C.
-
-
Data Analysis:
-
Plot the absorbance/fluorescence versus time.
-
For destabilizing compounds, there will be a concentration-dependent decrease in the maximum signal (Vmax) compared to the vehicle control.
-
Calculate the % inhibition of polymerization and determine the IC50 value.
-
B. Inhibition of Cancer Metabolism Enzymes: LDHA and PDK1
Rationale: Many cancer cells rely on aerobic glycolysis (the Warburg effect) for energy and biosynthetic precursors. Lactate dehydrogenase A (LDHA) and pyruvate dehydrogenase kinase 1 (PDK1) are key enzymes in this process.[12] Inhibiting these enzymes can disrupt cancer cell metabolism and induce cell death. Thiophene derivatives have been investigated as inhibitors of these metabolic targets.
Experimental Protocol: LDHA Enzyme Inhibition Assay
Principle: This assay measures the LDHA-catalyzed conversion of pyruvate to lactate, which is coupled to the oxidation of NADH to NAD+. The reaction is monitored by the decrease in NADH fluorescence or absorbance at 340 nm.[13]
Materials and Reagents:
-
Recombinant human LDHA
-
Pyruvate
-
NADH
-
Assay buffer (e.g., HEPES or Tris-HCl, pH 7.2-7.5)
-
Test compounds
-
Positive control (e.g., oxamate, GSK2837808A)
-
96-well black or UV-transparent plates
-
Fluorometer or spectrophotometer plate reader
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of LDHA, pyruvate, NADH, test compounds, and controls in the assay buffer.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, NADH solution, and test compound/control.
-
Add the LDHA enzyme solution and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the pyruvate solution.
-
Monitor the decrease in NADH fluorescence (e.g., Ex/Em = 340/460 nm) or absorbance at 340 nm over time.
-
-
Data Analysis:
-
Calculate the reaction rate from the initial linear phase of the signal decrease.
-
Determine the % inhibition and IC50 values as previously described.
-
| Enzyme | Substrates | Monitored Change | Potential Inhibitors |
| LDHA | Pyruvate, NADH | Decrease in NADH fluorescence/absorbance | Oxamate, Thiophene Analogs |
| PDK1 | Pyruvate Dehydrogenase, ATP | Decrease in ATP (e.g., using Kinase-Glo) | Dichloroacetate (DCA) |
III. Targeting Inflammation
Chronic inflammation is a driver of many diseases. The NRF2 pathway is a critical regulator of the cellular antioxidant and anti-inflammatory response, making it an attractive therapeutic target.
A. NRF2 Pathway Activation
Rationale: The transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) controls the expression of a wide array of antioxidant and cytoprotective genes.[14] Under basal conditions, NRF2 is kept inactive by KEAP1. Activators of this pathway, which can disrupt the NRF2-KEAP1 interaction, are sought after as anti-inflammatory agents. Tetrahydrobenzo[b]thiophene derivatives have been identified as NRF2 activators.[15]
Experimental Protocol: NRF2/ARE Luciferase Reporter Assay
Principle: This cell-based assay uses a cell line (e.g., AREc32, derived from human breast cancer cells) that is stably transfected with a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter.[14] Activation of NRF2 leads to its translocation to the nucleus, binding to the ARE, and subsequent expression of luciferase, which can be quantified by luminescence.
Diagram of the NRF2 Activation and Reporter Assay
Caption: Mechanism of NRF2 activation and its detection via a luciferase reporter assay.
Materials and Reagents:
-
AREc32 cell line (or other suitable NRF2 reporter cell line)
-
Cell culture medium and supplements
-
Test compounds
-
Positive control (e.g., tert-butylhydroquinone (tBHQ) or sulforaphane)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
Luminometer
Step-by-Step Protocol:
-
Cell Seeding: Seed AREc32 cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment:
-
Prepare serial dilutions of test compounds and controls in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the compounds.
-
Incubate for a defined period (e.g., 16-24 hours).
-
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Incubate for 10-20 minutes in the dark to allow the signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal of treated cells to that of vehicle-treated cells to determine the fold induction.
-
Plot the fold induction against the compound concentration to generate a dose-response curve and determine the EC50 (the concentration that produces 50% of the maximal response).
-
IV. Concluding Remarks
The this compound scaffold offers a versatile platform for the development of novel therapeutics. The protocols detailed in these application notes provide a robust framework for identifying and characterizing the biological targets of new analogs in the key areas of neurodegeneration, cancer, and inflammation. By understanding the underlying principles of these assays and applying them systematically, researchers can efficiently advance their drug discovery programs.
References
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Ismail, M. M., Kamel, M. M., Mohamed, L. W., Faggal, S. I., & Galal, M. A. (2012). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Molecules, 17(6), 7217–7231. [Link]
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ResearchGate. (n.d.). Inhibition of AChE activity of donepezil and the synthesized anticholinesterase compounds. Retrieved January 12, 2026, from [Link]
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ResearchGate. (2012). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Retrieved January 12, 2026, from [Link]
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Li, H., et al. (2016). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Current Protocols in Toxicology, 68, 1.18.1-1.18.18. [Link]
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Artas, H. G., et al. (2022). Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity. RSC Medicinal Chemistry, 13(10), 1235-1246. [Link]
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Sabatino, M., et al. (2021). From Monoamine Oxidase Inhibition to Antiproliferative Activity: New Biological Perspectives for Polyamine Analogs. International Journal of Molecular Sciences, 22(11), 5989. [Link]
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Biu, H., et al. (2015). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. ASSAY and Drug Development Technologies, 13(6), 334-346. [Link]
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Akhtar, M. J., et al. (2023). Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations. Journal of Biomolecular Structure and Dynamics, 41(19), 9831-9845. [Link]
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Draper-Joyce, C. J., et al. (2021). Structure-based discovery of positive allosteric modulators of the A1 adenosine receptor. Nature, 597(7877), 571–575. [Link]
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Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2715, 349-359. [Link]
-
RayBiotech. (n.d.). Human NRF2 Transcription Factor Activity Assay Kit. Retrieved January 12, 2026, from [Link]
-
Sakamuru, S., et al. (2016). Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway. Current Protocols in Chemical Biology, 8(2), 71-88. [Link]
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Andreu-Carbó, M., et al. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. STAR Protocols, 3(2), 101314. [Link]
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Valdameri, G., et al. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. Cancers, 13(20), 5227. [Link]
-
Saleh, N., et al. (2023). Dynamic allosteric networks drive adenosine A1 receptor activation and G-protein coupling. eLife, 12, e85552. [Link]
-
Draper-Joyce, C. J., et al. (2023). Small molecule allosteric modulation of the adenosine A1 receptor. Frontiers in Endocrinology, 14, 1184360. [Link]
-
Lee, J. M., et al. (2011). Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway. Acta Pharmacologica Sinica, 32(9), 1142-1152. [Link]
-
Saleh, N., et al. (2023). Dynamic allosteric networks drive adenosine A1 receptor activation and G-protein coupling. eLife, 12, RP85552. [Link]
-
ResearchGate. (2023). Small molecule allosteric modulation of the adenosine A1 receptor. Retrieved January 12, 2026, from [Link]
-
Northwest Life Science Specialties. (n.d.). Product Manual for Human Nrf2 (NFE2L2) ELISA Assay. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2022). Synthesis and Anti-Inflammatory Activity of Novel 2-Amino-4,5,6,7- Tetrahydrobenzo[B]Thiophene-Derived NRF2 Activators. Retrieved January 12, 2026, from [Link]
-
Li, Y., et al. (2023). Combined inhibition of pyruvate dehydrogenase kinase 1 and lactate dehydrogenase a induces metabolic and signaling reprogramming and enhances lung adenocarcinoma cell killing. Cancer Letters, 577, 216425. [Link]
-
Duell, M., et al. (2021). In vitro reconstitution of microtubule dynamics and severing imaged by label-free interference reflection microscopy. arXiv preprint arXiv:2108.06830. [Link]
-
Koukouras, K., et al. (2024). Flipping the Target: Evaluating Natural LDHA Inhibitors for Selective LDHB Modulation. International Journal of Molecular Sciences, 25(1), 585. [Link]
-
Fabbrizio, P., et al. (2023). Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. STAR Protocols, 4(3), 102497. [Link]
-
Lee, S., et al. (2020). Synthesis and initial screening of lactate dehydrogenase inhibitor activity of 1,3-benzodioxole derivatives. Scientific Reports, 10(1), 19934. [Link]
-
Wang, Y., et al. (2024). Development of human lactate dehydrogenase a inhibitors: high-throughput screening, molecular dynamics simulation and enzyme activity assay. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2309852. [Link]
-
Li, X., et al. (2020). Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells. Oncology Reports, 44(4), 1339-1348. [Link]
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- 7. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine
Welcome to the technical support center for the synthesis of 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and improve your yields.
Introduction: The Synthetic Challenge
This compound is a valuable heterocyclic amine scaffold used in the development of various pharmacologically active compounds. The most common and direct synthetic route is the reductive amination of the corresponding ketone, 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-one. While conceptually straightforward, this transformation is often plagued by issues such as low conversion, competing side reactions, and purification difficulties. This guide provides a structured approach to identifying and resolving these common challenges.
Part 1: Core Synthetic Pathway - Reductive Amination
The conversion of the ketone to the primary amine is typically achieved in a one-pot or two-step process involving the formation of an imine intermediate, which is subsequently reduced.
Caption: General workflow for reductive amination.
Part 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis. The key to successful troubleshooting is to isolate the problematic step: imine formation or reduction.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low or No Conversion of Starting Ketone | 1. Inefficient Imine Formation: The equilibrium between the ketone/amine and the imine may not favor the product. This is often due to the presence of water, which can hydrolyze the imine back to the starting materials.[1] | a) Add a Dehydrating Agent: Incorporate anhydrous MgSO₄ or molecular sieves to sequester the water byproduct, driving the reaction forward according to Le Châtelier's principle.[1] b) Use an Acid Catalyst: A catalytic amount of a weak acid (e.g., acetic acid) can protonate the ketone's carbonyl oxygen, making it more electrophilic and accelerating the initial nucleophilic attack by the amine source.[1] c) Increase Reactant Concentration: Operating at higher concentrations can favor the bimolecular imine formation step. |
| 2. Poor Quality of Amine Source: If using ammonia gas or an aqueous solution, concentration can be inaccurate. Ammonium salts can be hygroscopic. | a) Use High-Purity Reagents: Employ a reliable source of ammonia, such as a fresh solution in an organic solvent (e.g., NH₃ in methanol/dioxane) or a high-quality ammonium salt like ammonium acetate. b) Consider the Leuckart Reaction: Use ammonium formate or formamide as both the amine source and the reducing agent. This classical method is robust, especially for primary amines, though it requires higher temperatures (120-165 °C).[2][3] | |
| Incomplete Reduction (Imine Intermediate Persists) | 1. Insufficient Reducing Agent Activity: The chosen reducing agent may be too weak, may have degraded due to improper storage, or is being consumed by the solvent (e.g., NaBH₄ in methanol without careful temperature control).[4][5] | a) Verify Reducing Agent Quality: Test your sodium borohydride on a simple ketone like acetone to confirm its activity.[6] b) Switch to a Milder, More Selective Reagent: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is an excellent choice. It is less basic, tolerant of mild acid, and selectively reduces imines in the presence of ketones, allowing for a true one-pot reaction.[1][6] c) Optimize NaBH₄ Addition: If using NaBH₄, ensure the imine is fully formed before adding the reducing agent. Add the NaBH₄ portion-wise at a low temperature (e.g., 0 °C) to prevent runaway reduction of the solvent and starting ketone.[4] |
| 2. Imine is Sterically Hindered or Electronically Deactivated: The structure of the cyclopenta[b]thiophene core might present some steric hindrance to the approach of the hydride. | a) Increase Reaction Time/Temperature: Allow the reduction to proceed for a longer duration (e.g., 12-24 hours) or gently warm the reaction if using a stable reducing agent like NaBH(OAc)₃. b) Use Catalytic Hydrogenation: If other methods fail, catalytic hydrogenation (e.g., H₂, Pd/C, or Raney Nickel) is a powerful alternative for reducing stubborn imines. This must be done with care, as over-reduction of the thiophene ring is a potential side reaction under harsh conditions. | |
| Significant Byproduct Formation | 1. Alcohol Byproduct: The starting ketone is reduced to 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-ol. This occurs when the reducing agent is too strong or is added before imine formation is complete.[1] | a) Use a Chemoselective Reducing Agent: This is the primary reason NaBH(OAc)₃ is preferred. It is a much slower reducing agent for ketones than for iminium ions.[1] b) Stepwise Procedure: First, form the imine and confirm its formation via TLC or LC-MS. Then, add the reducing agent (like NaBH₄) slowly at low temperature. |
| 2. Over-alkylation: The newly formed primary amine product can react with another molecule of the ketone to form a secondary amine, which is then reduced. | a) Control Stoichiometry: Use a slight excess of the amine source relative to the ketone to ensure the ketone is consumed before it can react with the product.[1] b) Slow Addition: Add the ketone slowly to a solution containing the amine source and the reducing agent to maintain a low concentration of the ketone, minimizing its reaction with the product amine. | |
| Product Purification is Difficult | 1. Co-elution of Product and Byproducts: The desired amine, the alcohol byproduct, and the starting ketone may have similar polarities, making chromatographic separation challenging. | a) Acid-Base Extraction: Exploit the basicity of the amine product. During work-up, acidify the organic layer with dilute HCl (e.g., 1 M) to protonate the amine, making it water-soluble. Wash the organic layer to remove non-basic impurities (ketone, alcohol). Then, basify the aqueous layer with NaOH and extract the purified amine back into an organic solvent.[4] b) Derivatization: If extraction fails, consider protecting the amine with a Boc group (Boc anhydride). The resulting Boc-protected amine will have a significantly different polarity, making it easier to purify via column chromatography. The Boc group can be easily removed later with an acid like TFA.[5] |
Part 3: Troubleshooting Workflow for Low Yield
When faced with a low yield, a systematic approach is essential. Use the following decision tree to diagnose the issue.
Caption: A decision tree for troubleshooting low yields.
Part 4: Frequently Asked Questions (FAQs)
Q1: What is the best all-around reducing agent for this synthesis? For general reliability and ease of use in a one-pot procedure, sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended.[1] Its mildness prevents the reduction of the starting ketone, and its tolerance for slightly acidic conditions makes it compatible with catalysts used for imine formation. While sodium cyanoborohydride (NaBH₃CN) is also effective, it is highly toxic.[1]
Q2: Can I use sodium borohydride (NaBH₄)? It's much cheaper. Yes, but with caution. NaBH₄ is a less selective and more reactive reducing agent. It will readily reduce the starting ketone to an alcohol. To use it successfully, you must adopt a two-step, one-pot approach: 1) Dissolve the ketone and amine source (e.g., ammonium acetate) and stir for several hours to maximize imine formation. 2) Cool the reaction to 0 °C and add the NaBH₄ slowly in portions. The low temperature is critical to moderate its reactivity.[4]
Q3: My reaction is sensitive to air and moisture. What precautions should I take? While this specific reductive amination is not as sensitive as, for example, organometallic reactions, best practices improve reproducibility. Using dry solvents is crucial, especially with moisture-sensitive reducing agents.[7] While not always necessary, running the reaction under an inert atmosphere (nitrogen or argon) is good practice to prevent potential oxidation of the thiophene ring or other sensitive functionalities, especially if the reaction is heated for an extended period.[7]
Q4: What is the Leuckart-Wallach reaction and when should I consider it? The Leuckart-Wallach reaction uses ammonium formate or formamide as the reagent.[2][3] It is a classic method that often works well when other methods fail, particularly for generating primary amines from sterically hindered ketones. The primary drawback is the high temperature required (often >120 °C), which may not be suitable for sensitive substrates. The reaction proceeds through a formamide intermediate, which must be hydrolyzed (typically with HCl) during work-up to yield the final amine.[3][8]
Q5: Are there alternative routes to synthesize the target amine? Besides reductive amination, another potential route involves converting the ketone to an oxime (using hydroxylamine), followed by the reduction of the oxime to the amine.[9] This two-step process can be efficient, and various reagents can reduce the oxime, including catalytic hydrogenation or reagents like zinc in acetic acid. This approach can sometimes offer better yields if direct reductive amination proves problematic.
Part 5: Detailed Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-one (1.0 eq.).
-
Reagents: Add ammonium acetate (2.0-3.0 eq.) and an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) to make a ~0.2 M solution.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. You may add a catalytic amount of glacial acetic acid (0.1 eq.) to facilitate imine formation.[1]
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15-20 minutes. The addition may be slightly exothermic.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the imine intermediate is consumed.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes. Extract the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified using the acid-base extraction technique described in the troubleshooting table or by column chromatography.
Protocol 2: Leuckart-Wallach Reaction
-
Setup: In a flask equipped with a reflux condenser and a thermometer, add 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-one (1.0 eq.) and ammonium formate (5.0-7.0 eq.).[10]
-
Reaction: Heat the mixture with stirring to 130-160 °C.[2][10] Water and formic acid will distill off. Continue heating for 5-10 hours. Monitor the reaction by TLC (after taking a small aliquot and performing an acidic work-up).
-
Hydrolysis: Cool the reaction mixture. Slowly and carefully add concentrated hydrochloric acid (e.g., 6 M HCl). Reflux the mixture for an additional 4-8 hours to hydrolyze the intermediate N-formyl amine to the desired primary amine.[8]
-
Work-up: Cool the mixture to room temperature. Carefully basify with a concentrated NaOH solution until the pH is >10.
-
Purification: Extract the basic aqueous solution with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine. Further purification can be achieved by chromatography or distillation if applicable.
References
- Benchchem. (n.d.). Troubleshooting guide for reductive amination of 2-aminobenzaldehydes.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Amination Reactions.
- Wikipedia. (n.d.). Thiophene.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis.
- ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?
- Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?
- Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?
- Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review.
- Wikipedia. (n.d.). Leuckart reaction.
- SlidePlayer. (n.d.). Thiophene.
- Advanced Engineering Materials. (n.d.). Preparation of Aliphatic Amines by the Leuckart Reaction.
- MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
- AIChE Proceedings. (n.d.). (569g) Preparation of Aliphatic Amines by the Leuckart Reaction.
- MDPI. (n.d.). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 3. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction | MDPI [mdpi.com]
- 4. reddit.com [reddit.com]
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- 6. researchgate.net [researchgate.net]
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- 9. mdpi.com [mdpi.com]
- 10. (569g) Preparation of Aliphatic Amines by the Leuckart Reaction | AIChE [proceedings.aiche.org]
Technical Support Center: Synthesis of 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine
Prepared by the Office of Senior Application Scientist
Welcome to the technical support center for the synthesis of 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the chemical causality behind common synthetic challenges. Our goal is to empower you to diagnose issues, mitigate side reactions, and optimize your synthetic route to this valuable heterocyclic scaffold.
Troubleshooting Guide: Diagnosing and Solving Side Reactions
This section addresses specific experimental issues in a question-and-answer format. Each answer is structured to identify the probable cause of the side reaction and provide a validated protocol for resolution.
Q1: My crude NMR shows two major products: my target primary amine and a significant amount of a higher molecular weight impurity I suspect is a dimer or secondary amine. What is causing this?
Probable Cause: You are likely observing the formation of the secondary amine, bis(5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)amine. This occurs when the desired primary amine product, being a potent nucleophile, attacks another molecule of the starting ketone (5,6-dihydro-4H-cyclopenta[b]thiophen-4-one). This forms a new iminium ion, which is subsequently reduced along with your primary target. This side reaction is particularly prevalent when the concentration of the primary amine product builds up while starting ketone is still present.
Recommended Solutions:
-
Stoichiometric Control: The most direct approach is to use a significant excess of the ammonia source (e.g., ammonium acetate, ammonium chloride). This increases the statistical probability of the ketone reacting with ammonia rather than the primary amine product.
-
Reaction Conditions:
-
Lower Temperature: If kinetically feasible, running the reaction at a lower temperature can slow the rate of the secondary amine formation more than the primary amine formation.
-
Controlled Addition: For sensitive substrates, a slow addition of the reducing agent to the mixture of the ketone and ammonia source can help maintain a low concentration of the primary amine product at any given time.
-
Q2: My main impurity is 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-ol. Why is the ketone being reduced directly to an alcohol?
Probable Cause: The formation of the corresponding alcohol is a classic competitive side reaction in reductive amination. It occurs when the hydride reducing agent (e.g., sodium borohydride, formic acid) directly attacks the carbonyl of the ketone before it can form an imine with the ammonia source.[1] This pathway is favored under conditions where imine formation is slow or reversible.
Key Factors Influencing Alcohol Formation:
-
pH: Imine formation is pH-dependent. Conditions that are too acidic (protonating the amine nucleophile) or too basic (insufficient acid catalysis for dehydration of the hemiaminal) will slow down imine formation, giving the hydride more time to reduce the ketone.
-
Steric Hindrance: Significant steric bulk around the carbonyl group can hinder the approach of the amine, making direct reduction more competitive.
-
Reducing Agent Reactivity: A highly reactive reducing agent like sodium borohydride can aggressively reduce the ketone, especially if imine formation is not rapid.
Recommended Solution: Switch to a Milder, pH-Sensitive Reducing Agent
Sodium triacetoxyborohydride (STAB) is the reagent of choice for preventing this side reaction. STAB is less reactive than sodium borohydride and is particularly effective at reducing protonated imines in situ while being much slower to reduce ketones and aldehydes.
Protocol: Reductive Amination using Sodium Triacetoxyborohydride
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 5,6-dihydro-4H-cyclopenta[b]thiophen-4-one (1.0 eq) and ammonium acetate (5-10 eq) in a suitable anhydrous solvent (e.g., Dichloromethane or 1,2-Dichloroethane).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Monitor the reaction by TLC or LC-MS until the starting ketone is consumed (typically 4-24 hours).
-
Upon completion, quench the reaction carefully by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude amine via column chromatography or acid-base extraction.
Q3: I used a classical Leuckart-Wallach reaction with formic acid and formamide, and my main product is the N-formyl derivative, not the free amine. Is this normal?
Probable Cause: Yes, this is a very common outcome of the Leuckart-Wallach reaction.[2] In this reaction, formic acid or formamide serves as both the reducing agent and the nitrogen source, but it can also act as a formylating agent. The primary amine, once formed, can be acylated by a reactive formic acid species to yield the N-formyl amide. The reaction often stops at this stable intermediate.
Recommended Solution: Add a Hydrolysis Step
The N-formyl group is a protecting group that must be cleaved to yield the desired primary amine. This is typically achieved through acid-catalyzed hydrolysis.
Protocol: Acidic Hydrolysis of N-Formyl Amide
-
Dissolve the crude product containing the N-formyl derivative in a mixture of methanol and a strong acid (e.g., 3-6 M Hydrochloric Acid).
-
Heat the mixture to reflux (typically 60-80°C) and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting amide.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the methanol.
-
Basify the remaining aqueous solution to a pH > 11 by the slow addition of a strong base (e.g., 6 M NaOH) while cooling in an ice bath.
-
Extract the free amine with a suitable organic solvent (e.g., Ethyl Acetate or DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.
Visualizing Reaction Pathways
The following diagram illustrates the desired synthetic pathway versus the common side reactions discussed above.
Caption: Main vs. Side Reaction Pathways
Frequently Asked Questions (FAQs)
Q1: What is the most reliable, modern method for synthesizing this compound from its ketone precursor?
The most robust and widely recommended method is reductive amination using sodium triacetoxyborohydride (STAB). It offers a superior side product profile compared to older methods like the Leuckart reaction or catalytic hydrogenation under many conditions. Its mild reaction conditions, operational simplicity, and high chemoselectivity for the iminium ion make it ideal for producing the target primary amine with minimal formation of alcohol or secondary amine byproducts.
Q2: How do different reductive amination methods compare for this synthesis?
The choice of method depends on scale, available equipment, and substrate sensitivity. The table below provides a comparison of common methods.
| Feature | Leuckart-Wallach Reaction | Catalytic Hydrogenation | Sodium Cyanoborohydride (NaBH₃CN) | Sodium Triacetoxyborohydride (NaBH(OAc)₃) |
| Reagents | Formic Acid / Formamide | H₂, Metal Catalyst (Pd/C, Ra-Ni) | NaBH₃CN, NH₄OAc | NaBH(OAc)₃, NH₄OAc |
| Temperature | High (120-180°C)[1] | Room Temp to Moderate | Room Temperature | Room Temperature |
| Pressure | Atmospheric | Atmospheric to High Pressure | Atmospheric | Atmospheric |
| Key Side Reactions | N-formylation, Tarring[2] | Catalyst poisoning, Over-reduction | Formation of toxic HCN at low pH | None significant under proper conditions |
| Advantages | Inexpensive reagents | Clean, high atom economy | Effective, mild conditions | High selectivity, mild, tolerates functionality |
| Disadvantages | Harsh conditions, low yield, byproducts | Catalyst cost/poisoning, special equip. | Toxic reagent, pH sensitive | Reagent cost, moisture sensitive |
Q3: What is the optimal strategy for purifying the final amine product?
Purification can often be achieved without chromatography.
-
Acid-Base Extraction: After the reaction workup, dissolve the crude product in a non-polar organic solvent like diethyl ether or ethyl acetate.
-
Extract with aqueous acid (e.g., 1 M HCl). The amine will move to the aqueous layer as the protonated ammonium salt, leaving non-basic impurities in the organic layer.
-
Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.
-
Cool the aqueous layer in an ice bath and slowly add a strong base (e.g., 6 M NaOH) until the pH is >11. The free amine will precipitate or form an oil.
-
Extract the free amine back into an organic solvent (ethyl acetate or DCM).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified amine.
Troubleshooting Workflow
Use this decision tree to quickly diagnose and address issues during your synthesis.
Sources
Technical Support Center: Purification of 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine. As a heterocyclic amine, this compound presents unique challenges that require careful consideration of its chemical properties, particularly its basicity and potential for oxidation. The following sections are designed to help you navigate these challenges, optimize your purification strategy, and ensure the integrity of your final product.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing not only solutions but also the underlying chemical principles to empower your decision-making.
Q1: My column chromatography is failing. The compound is either sticking to the column or streaking badly, resulting in poor separation and low yield. What's going wrong?
A1: This is the most common issue encountered when purifying basic amines on standard silica gel. The problem stems from a strong acid-base interaction between the basic amine and the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction can lead to irreversible adsorption, compound degradation, and severe peak tailing.[1]
Immediate Solutions:
-
Mobile Phase Modification: The simplest solution is to neutralize the acidic sites on the silica gel. Add a small amount of a volatile tertiary amine, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to your mobile phase. A typical starting concentration is 0.1-1% (v/v). This competing base will bind to the acidic sites, allowing your target amine to elute symmetrically.[1][2]
-
Use a Different Stationary Phase: If mobile phase modification is insufficient, consider an alternative to standard silica.
-
Amine-Functionalized Silica: This is often the best choice, providing a more inert surface that minimizes unwanted interactions and improves peak shape dramatically.[1]
-
Basic Alumina (Al₂O₃): Alumina is basic and is an excellent alternative for purifying basic compounds. Ensure you use Brockmann activity II or III, as activity I can be too reactive.
-
Reversed-Phase Silica (C18): If your amine has sufficient lipophilicity, reversed-phase chromatography can be highly effective. The mobile phase pH should be adjusted to be at least two units above the amine's pKa to ensure it is in its neutral, free-base form, which increases retention.[1]
-
Experimental Protocol: Column Chromatography with a Mobile Phase Modifier
-
Prepare Slurry: Dry-load your crude material onto a small amount of silica gel for best results.
-
Equilibrate Column: Pack your column with silica gel using your chosen solvent system (e.g., Hexane/Ethyl Acetate). Crucially, ensure the mobile phase already contains 0.5% triethylamine.
-
Run the Column: Equilibrate the packed column with at least 2-3 column volumes of the amine-containing mobile phase before loading your sample.
-
Elute: Run the column as usual, collecting fractions.
-
Monitor: Monitor the fractions using Thin Layer Chromatography (TLC). You can visualize the amine spot using a ninhydrin stain (for primary amines) or other general stains like potassium permanganate.[2]
Q2: I performed an acid-base extraction to remove neutral impurities, but my final yield is extremely low. Where did my product go?
A2: Low yield after an acid-base extraction is typically due to one of three issues: incomplete protonation/deprotonation, emulsion formation, or the product salt having unexpected solubility. Since your compound is an amine, the goal is to protonate it with acid to move it into the aqueous layer.[3][4]
Troubleshooting Steps:
-
Verify pH: Did you use enough acid? After adding aqueous acid (e.g., 1M HCl) and shaking, use pH paper or a meter to test the aqueous layer. The pH should be robustly acidic (pH 1-2) to ensure the amine is fully converted to its water-soluble ammonium salt.
-
Check All Layers: Before discarding any layer, take a small aliquot, neutralize it, extract it with a small amount of solvent (like ethyl acetate), and spot it on a TLC plate against a reference spot of your crude material. This will definitively tell you if the product is in a layer you intended to discard.
-
Break Emulsions: Amines can act as surfactants, leading to stable emulsions at the aqueous-organic interface. To break emulsions, you can try adding brine (saturated NaCl solution), gentle swirling instead of vigorous shaking, or filtering the entire mixture through a pad of Celite.
-
Isolate the Product Correctly: After separating the acidic aqueous layer containing your protonated amine, you must basify it (e.g., with 2M NaOH) to a pH of 9-10 or higher to regenerate the neutral free-base.[3] If the free base is not precipitating, it may be more soluble in water than expected or may be an oil. You must perform several back-extractions with an organic solvent (e.g., dichloromethane or ethyl acetate) to recover it from the basified aqueous layer.[3]
Workflow Diagram: Acid-Base Extraction This diagram outlines the decision-making and material flow during the extraction of a basic amine from neutral impurities.
Caption: Workflow for purifying an amine via acid-base extraction.
Q3: My purified amine is a clear oil initially, but it turns dark brown or black after a few days on the benchtop. Is it decomposing?
A3: Yes, this is a classic sign of amine oxidation. Amines, particularly aromatic and heterocyclic amines, are susceptible to air oxidation, which forms highly colored, often polymeric, impurities. This process can be accelerated by light and heat.[2]
Prevention and Storage Protocol:
-
Inert Atmosphere: Handle and store the purified amine under an inert atmosphere (Nitrogen or Argon) whenever possible.
-
Cold Storage: Store the product in a sealed vial at low temperatures (-20°C is ideal) to slow the rate of oxidation.
-
Amber Vials: Use amber vials or wrap clear vials in aluminum foil to protect the compound from light.
-
Solvent Storage: For long-term storage, consider dissolving the amine in a dry, deoxygenated solvent (like toluene or THF) and storing the solution.
-
Salt Formation: The most stable way to store an amine is as its salt (e.g., hydrochloride or sulfate). The protonated ammonium form is significantly less susceptible to oxidation. You can form the salt by dissolving the purified amine in a solvent like diethyl ether or ethyl acetate and adding a solution of HCl in the same solvent to precipitate the stable salt.
Frequently Asked Questions (FAQs)
Q: What is the best starting strategy for purifying crude this compound?
A: The optimal strategy depends on the nature of the crude material and impurities. A good general-purpose decision tree is as follows:
Caption: Decision tree for selecting a purification method.
For this specific molecule, if the crude is a solid, attempting recrystallization from a solvent like ethanol is a good first step, as suggested in literature for related derivatives.[5][6] If it's an oil or recrystallization fails, column chromatography with a modified mobile phase is the most robust method.
Q: What are some effective TLC visualization stains for this compound?
A: Since this is a primary amine, you have several good options. It's always best to use two different visualization methods (e.g., UV and a chemical stain) to ensure you are not missing any co-eluting impurities.
| Stain | Preparation & Use | Selectivity & Appearance |
| UV Light | View plate under 254 nm UV light. | Visualizes UV-active compounds. The thiophene ring should make this compound UV-active. |
| Ninhydrin | Solution of ninhydrin in ethanol/acetic acid. Dip plate and heat gently. | Specific for primary and secondary amines.[2] Typically gives a purple or yellow spot. |
| Potassium Permanganate | Basic solution of KMnO₄. Dip plate. | General stain for compounds that can be oxidized. Appears as a yellow/brown spot on a purple background. |
| Iodine | Place plate in a chamber with iodine crystals. | General stain for many organic compounds. Appears as a temporary brown spot. |
Q: Can I purify the amine by forming its salt and recrystallizing it?
A: Absolutely. This is an excellent and often underutilized technique for purifying amines.[2] By converting the amine to a salt (e.g., hydrochloride, tartrate, or oxalate), you dramatically change its solubility profile, often allowing for easy crystallization away from neutral, non-basic impurities. The resulting salt is also typically more stable for long-term storage.
Protocol: Purification via HCl Salt Formation
-
Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol).
-
Slowly add a solution of HCl (e.g., 2M HCl in diethyl ether, or concentrated HCl in isopropanol) dropwise while stirring.
-
Observe for precipitation of the hydrochloride salt. If no precipitate forms, you may need to cool the solution or add a co-solvent (like hexane) to induce crystallization.
-
Collect the solid salt by filtration and wash with cold ether or hexane.
-
Recrystallize the salt from a suitable solvent system (e.g., Ethanol/Ether or Methanol/Acetone) to achieve high purity.
-
To regenerate the free base for a subsequent reaction, dissolve the salt in water, basify with NaOH, and extract with an organic solvent.
References
-
Acid-base extraction. (n.d.). Bionity.com. Retrieved from [Link]
-
Nichols, L. (2022). Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]
-
Wikipedia contributors. (2023). Acid–base extraction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Engineering Ideas Clinic. (n.d.). Acid and Base Extraction. Confluence. Retrieved from [Link]
-
Various Authors. (2022). Amine workup. Reddit. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Felton, J. S., Knize, M. G., & Dolbeare, F. A. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography B: Biomedical Sciences and Applications, 592(1-2), 273-283. Retrieved from [Link]
-
Al-Etaibi, A. M., El-Apasery, M. A., & Fawzy, N. G. (2007). 2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]- 5,6-dihydro-4H-cyclopenta [b] thiophene-3-carboxylic Acid Methyl Ester. Molbank, 2007(3), M524. Retrieved from [Link]
-
Dong, C., He, L., & Chen, L. (2015). Determination of Heterocyclic Amines in Atmospheric Particles by Reversed Phase High Performance Liquid Chromatography. ResearchGate. Retrieved from [Link]
-
European Patent Office. (1987). Heterocyclic amino compounds. EP 0224332 A1. Retrieved from [Link]
-
El-Sharkawy, K. A., et al. (2012). Uses of 2-Amino-5,6-dihydro-4H-cyclopenta [b] thiophene-3-carbonitrile in the Synthesis of Heterocyclic Compounds with Anticonvulsant, Behavioral and CNS Antidepressant Activities. ResearchGate. Retrieved from [Link]
-
Al-Etaibi, A. M., El-Apasery, M. A., & Fawzy, N. G. (2007). 2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]- 5,6-dihydro-4H-cyclopenta [b] thiophene-3-carboxylic Acid Methyl Ester. ResearchGate. Retrieved from [Link]
Sources
Stability and degradation of 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine
Welcome to the technical support center for 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and answers to frequently asked questions regarding the stability and degradation of this compound. Given the limited direct literature on this specific molecule, this guide synthesizes information from analogous structures, including aromatic amines and thiophene derivatives, to provide a robust framework for your experimental work.
Core Concepts: Understanding the Stability of this compound
This compound incorporates three key structural features that dictate its stability: an aromatic primary amine, a thiophene ring, and a fused dihydro-cyclopentane ring. The interplay of these functionalities determines its susceptibility to degradation under various experimental and storage conditions.
-
The Aromatic Amine: The primary amine group attached to the thiophene ring is the most reactive site for degradation. Aromatic amines are susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or oxidizing reagents.[1][2] This can lead to the formation of colored impurities, including nitroso, nitro, and azo compounds, as well as polymeric materials.[1] The basicity of the amine also makes it prone to salt formation in acidic media.
-
The Thiophene Ring: While considered aromatic, the thiophene ring is more electron-rich than benzene and can be susceptible to electrophilic attack and oxidation.[3] The sulfur atom can be oxidized to a sulfoxide and then a sulfone under strong oxidizing conditions.[4] However, the thiophene ring is generally stable to acid, unlike furan and pyrrole which are prone to polymerization.
-
The Dihydro-cyclopenta Moiety: The fused saturated cyclopentane ring has a minimal electronic effect on the thiophene ring. Its primary influence is steric, potentially hindering the approach of reagents to one face of the molecule.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific issues that researchers may encounter during their experiments with this compound.
| Observed Issue | Probable Cause(s) | Recommended Solution(s) |
| Development of color (yellow to brown) in the solid sample or in solution upon storage. | Oxidation of the primary amine group by air and/or light. | Store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber-colored vial at low temperatures (-20°C for long-term storage).[5] For solutions, use freshly de-gassed solvents and prepare them immediately before use. |
| Inconsistent analytical results (e.g., varying purity by HPLC). | On-column degradation or degradation in the autosampler. Hydrolysis of the amine if exposed to moisture. | Use a well-maintained HPLC system with a clean column. Minimize the residence time of the sample in the autosampler. Ensure the mobile phase is compatible and does not promote degradation. For storage of stock solutions, use anhydrous solvents and store at low temperatures. |
| Formation of unexpected byproducts in reactions. | The amine group may be reacting with electrophilic reagents or intermediates. The thiophene ring may be undergoing side reactions. | Protect the amine group with a suitable protecting group (e.g., Boc, Cbz) before carrying out reactions with strong electrophiles. Optimize reaction conditions (temperature, solvent, stoichiometry) to minimize side reactions. |
| Poor solubility in certain organic solvents. | The compound may have some polar character due to the amine group. | Try a range of solvents with varying polarities (e.g., dichloromethane, ethyl acetate, acetonitrile, methanol). Gentle warming or sonication may aid dissolution, but be mindful of potential thermal degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored as a solid in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen) at -20°C.[5] This minimizes exposure to oxygen, light, and moisture, which are the primary drivers of degradation. For short-term storage, refrigeration (2-8°C) under an inert atmosphere is acceptable.
Q2: How can I monitor the degradation of this compound during my experiments?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for monitoring the purity of the compound and detecting the formation of degradation products.[6][7] A stability-indicating HPLC method should be developed and validated to ensure that all potential degradation products are separated from the parent compound.
Q3: What are the likely degradation products I should look for?
A3: Based on the chemistry of aromatic amines and thiophenes, potential degradation products include:
-
Oxidation products: Nitroso, nitro, and azo-dimers resulting from the oxidation of the amine group.[1]
-
Hydrolysis products: While the amine itself is not directly hydrolyzed, in the presence of certain reagents, imine formation followed by hydrolysis could occur.[8]
-
Photodegradation products: Complex mixtures of colored compounds can form upon exposure to light.[9]
-
Thiophene oxidation products: Under harsh oxidative conditions, the corresponding sulfoxide and sulfone could be formed.[4]
Q4: Is the compound sensitive to pH?
A4: Yes. As a primary amine, this compound is basic and will be protonated in acidic conditions to form a salt. This can affect its solubility and reactivity. While the thiophene ring itself is relatively stable in acidic conditions, strong acids could potentially lead to polymerization or other side reactions under forcing conditions.[10] In strongly basic conditions, deprotonation of the amine is unlikely, but the basic environment can promote oxidative degradation pathways.
Experimental Protocols
Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug candidate and for developing stability-indicating analytical methods.[11][12]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
To another 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep both solutions at room temperature and at 60°C.
-
Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of base and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep both solutions at room temperature and at 60°C.
-
Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of acid and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
To another 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep both solutions at room temperature.
-
Withdraw aliquots at 2, 4, 8, and 24 hours. Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 60°C.
-
Place a solution of the compound (1 mg/mL in acetonitrile) in an oven at 60°C.
-
Analyze samples at 24, 48, and 72 hours.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution (1 mg/mL in acetonitrile) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
Analyze the samples after the exposure.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.
Visualizing Degradation: A Proposed Pathway
The following diagram illustrates a plausible degradation pathway for this compound under oxidative conditions, which is often the most common degradation route for aromatic amines.
Caption: Proposed oxidative degradation pathway.
Concluding Remarks
References
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- Mirkhani, V., Tangestaninejad, S., Moghadam, M., Habibi, M. H., & Rostami Vartooni, A. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society, 6(4), 800-807.
- Zhou, Y., Lei, Y., Kong, Q., Cheng, F., & Fan, M. (2021). Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System.
- An, J., Kanagathara, N., & Suganthi, B. (2020). A brief review on aniline and its derivatives. Materials Today: Proceedings, 33, 4751-4755.
- Dansette, P. M., & Delaforge, M. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science.
- Wang, L., et al. (2018). Degradation of aniline and its derivatives in aqueous solution by electron beam irradiation.
- Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Journal of Heterocyclic Chemistry, 36(2), 333-345.
- de Araújo, R. S. A., et al. (2025). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Pharmaceuticals, 18(1), 125.
- Abdel-Wahab, B. F., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1366-1377.
- Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives.
- Al-Zahrani, F. M. (2016). 2‐Aminothiophenes by Gewald reaction. Journal of Sulfur Chemistry, 37(6), 637-663.
- Dall'Anese, R. G., Bartolini, G., & Franchi, A. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent.
- Muchakayala, S. K., et al. (2022). Results of forced degradation studies.
- BenchChem. (2025). preventing degradation of Thiophene-2-amidoxime during storage.
- Hoffmann, M. R. (1977). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Environmental Science & Technology, 11(1), 61-66.
- Tibúrcio, R. da S., et al. (2025). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry.
- Stanetty, P., & Kremslehner, M. (2001). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 6(4), 371.
- Sharma, S., & Singh, S. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research, 11(11), 5434-5443.
- NIOSH. (2002).
- University of Wisconsin Hospitals and Clinics Authority. (n.d.). Division of Nuclear Medicine Procedure / Protocol.
- Deutsche Forschungsgemeinschaft. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography.
- Le, T. H. (2015). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. University of Helsinki.
- Singh, R., & Rehman, Z. U. (2016).
- Valenti, L., & Dalvit, C. (2014). Bioactivation potential of thiophene-containing drugs. Expert Opinion on Drug Metabolism & Toxicology, 10(8), 1083-1095.
- Espenson, J. H., & Yilin, S. (1998). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Organometallics, 17(22), 4851-4855.
- Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
- Kanagawa, T., & Kelly, D. P. (1987). Degradation of substituted thiophenes by bacteria isolated from activated sludge. Microbial Ecology, 13(1), 47-57.
- Ren, Z., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Critical Reviews in Biotechnology, 42(6), 889-911.
- Safin, D. A., & Babashkina, M. G. (2018). Identification of Disulfides from the Biodegradation of Dibenzothiophene. Applied and Environmental Microbiology, 84(15), e00839-18.
- Remucal, C. K., & McNeill, K. (2011). Photosensitized amino acid degradation in the presence of riboflavin and its derivatives. Environmental Science & Technology, 45(12), 5254-5261.
- American Society of Nuclear Cardiology. (n.d.). asnc stress testing - practice points.
- St. Peter's Health. (n.d.). Cardiac tests (2 day protocol for Myoview/Persantine stress test).
- American Society of Nuclear Cardiology. (n.d.). asnc stress testing - practice points.
- Heymann, E., Mentlein, R., & Rix, H. (1981). Hydrolysis of aromatic amides as assay for carboxylesterases-amidases. Methods in Enzymology, 77, 405-409.
- Abdollahi, Y., et al. (2018). Photocatalytic degradation of benzothiophene by a novel photocatalyst, removal of decomposition fragments by MCM-41 sorbent. Journal of the Taiwan Institute of Chemical Engineers, 85, 219-229.
- Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
- Ioele, G., et al. (2018). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Molecules, 23(1), 145.
- Gassnova. (n.d.).
- Guidotti, G., et al. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Frontiers in Bioengineering and Biotechnology, 9, 767853.
- Kim, H., et al. (2022). Polythiophene/Ti3C2TX MXene Composites for Effective Removal of Diverse Organic Dyes via Complementary Activity of Adsorption and Photodegradation.
- The Organic Chemistry Tutor. (2025). Hydrolysis of Imines and Enamines Explained. YouTube.
- Schöneich, C. (2020). Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects. Pharmaceutical Research, 37(2), 33.
- Yuan, G., et al. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Foods, 13(18), 2841.
- LibreTexts. (2023). 17.4: Hydrolysis of Esters and Amides. Chemistry LibreTexts.
- Ashenhurst, J. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry.
Sources
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Technical Support Center: Optimizing Derivatization of 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine
Introduction
Welcome to the technical support center for the derivatization of 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine. This bicyclic thiophene derivative is a valuable scaffold in medicinal chemistry and materials science. Its primary amine offers a versatile handle for a wide range of chemical modifications. However, the unique electronic properties of the thiophene ring and the steric environment of the amine can present specific challenges during synthesis.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, experience-driven answers to common problems encountered during the derivatization of this key intermediate. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot and optimize your reactions effectively.
General Troubleshooting Workflow
Before diving into specific reaction types, it's crucial to follow a logical troubleshooting process. The following workflow illustrates a systematic approach to diagnosing and solving experimental issues.
Caption: General workflow for troubleshooting chemical reactions.
Section 1: N-Acylation (Amide Bond Formation)
Amide bond formation is the most common derivatization for this amine. However, the nucleophilicity of the amine can be modulated by the electron-rich thiophene ring, and standard conditions may not always be optimal.
Q1: My standard amide coupling reaction (e.g., HATU, EDC/HOBt) is giving low yields or failing entirely. What is the likely cause and how can I fix it?
Answer: Failure in amide coupling with this compound, even with reliable coupling agents, often points to three primary issues: insufficient amine nucleophilicity for a given activated ester, steric hindrance, or side reactions.
Causality:
-
Reduced Nucleophilicity: While the thiophene ring is generally electron-rich, the nitrogen lone pair's partial delocalization can reduce its basicity and nucleophilicity compared to a simple alkyl amine.[1] If the carboxylic acid partner is electronically poor or sterically hindered, the reaction barrier for nucleophilic attack can be too high.
-
Steric Hindrance: The cyclopentane ring fused to the thiophene core creates a specific steric environment around the amine that can hinder the approach of a bulky activated carboxylic acid.
-
Inadequate Acid Activation: Standard coupling agents like HATU or EDC/HOBt form an activated ester in situ. If this activated species is not reactive enough or is unstable and decomposes before the amine can react, the coupling will fail.[2]
Troubleshooting Steps:
-
Switch to a More Potent Activation Method: If standard coupling reagents fail, converting the carboxylic acid to an acid chloride is a more forceful and often effective strategy. This creates a highly electrophilic partner for the amine.
-
Optimize the Base: For reactions involving acid chlorides, a non-nucleophilic base is critical to scavenge the HCl byproduct. Use of an inappropriate base can lead to side reactions.
-
Consider Alternative Coupling Reagents: For particularly challenging couplings, specialized reagents may be required.
| Method | Reagents | Base | Solvent(s) | Key Considerations |
| Standard Coupling | EDC/HOBt, HATU, HBTU | DIPEA, NMM | DMF, DCM, MeCN | First approach. Failure suggests need for more reactive species. Monitor for formation of guanidinium by-products. |
| Acid Chloride Formation | (COCl)₂, SOCl₂ | Pyridine, Et₃N | DCM, Toluene | Highly effective but can be harsh. Ensure complete removal of excess chlorinating agent before adding the amine. |
| Specialized Reagents | T3P® (Propylphosphonic Anhydride) | Pyridine, Et₃N | EtOAc, MeCN | Excellent for hindered or electron-deficient substrates with good functional group tolerance and easy workup. |
| Mixed Anhydrides | Isobutyl chloroformate | NMM | THF, DCM | A cost-effective activation method that can be effective when other methods fail. |
Q2: I'm observing an unexpected side product that appears to be a dimer or polymer. What's happening?
Answer: This is often due to self-reaction or reaction with impurities. If you formed an acid chloride from a carboxylic acid that also contains an amine, intermolecular reaction can occur. More commonly for this substrate, if the starting amine is not pure or the reaction is run at excessively high temperatures, decomposition pathways can open up.
Troubleshooting Steps:
-
Verify Starting Material Purity: Ensure your this compound is >98% pure by NMR and LC-MS. Impurities from its synthesis (e.g., the corresponding ketone) can lead to side reactions.
-
Control Stoichiometry and Order of Addition: When using the acid chloride method, add the acid chloride solution slowly to a solution of the amine and base at a low temperature (e.g., 0 °C) to control the exotherm and minimize side reactions.
-
Lower Reaction Temperature: Even if a reaction requires heating, start at a lower temperature (e.g., 40-50 °C) and only increase if no conversion is observed. The thiophene ring can be sensitive to high temperatures in the presence of strong acids or bases.
Section 2: Buchwald-Hartwig C-N Coupling
This palladium-catalyzed cross-coupling reaction is a powerful tool for forming an N-aryl bond, connecting the thiophene amine to an aromatic or heteroaromatic ring.[3] Success is highly dependent on the careful selection of the catalyst, ligand, and base.
Q3: My Buchwald-Hartwig amination with an aryl bromide is sluggish and gives low conversion. How can I improve it?
Answer: Low conversion in Buchwald-Hartwig reactions involving heterocyclic amines is typically due to an inefficient catalytic cycle. The choice of ligand is paramount, as it directly influences the rates of oxidative addition and reductive elimination.[4] Thiophene's sulfur atom can also interact with the palladium center, sometimes requiring specific ligand systems to prevent catalyst inhibition.[5]
Causality:
-
Ligand Choice: First-generation phosphine ligands (e.g., P(o-tol)₃) are often insufficient. Sterically hindered biaryl phosphine ligands (e.g., SPhos, XPhos) or bidentate ligands (e.g., Xantphos, BINAP) are generally required to promote the reductive elimination step, which is often rate-limiting.[3][6] For thiophene substrates, ligands like Xantphos have proven effective.[5]
-
Base Selection: The base not only acts as a proton scavenger but also participates in the catalytic cycle by facilitating the formation of the palladium-amido complex. A base that is too weak may not be effective, while one that is too strong can cause substrate degradation. Common bases include NaOtBu, K₂CO₃, and Cs₂CO₃.[5][7]
-
Palladium Precursor: While many Pd precursors work, Pd(OAc)₂ and Pd₂(dba)₃ are the most common and reliable choices.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Recommended Starting Conditions for Optimization:
| Component | Recommendation 1 (High Reactivity) | Recommendation 2 (Milder) | Rationale |
| Pd Precursor | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ (1-2 mol%) | Pd(0) source is often more active directly. Pd(II) requires in-situ reduction. |
| Ligand | XPhos or SPhos (2-4 mol%) | Xantphos (2-4 mol%) | Bulky biaryl phosphines are broadly effective. Xantphos is well-documented for coupling with thiophene amines.[5] |
| Base | NaOtBu (1.5 eq) | Cs₂CO₃ (2.0 eq) | Strong, non-nucleophilic base for fast rates. Cs₂CO₃ is milder and better for sensitive functional groups. |
| Solvent | Toluene or Dioxane | Dioxane | Anhydrous, non-protic solvents are essential. |
| Temperature | 80-110 °C | 100-120 °C | Reaction often requires heating to drive the catalytic cycle. |
Section 3: Pictet-Spengler Reaction
The Pictet-Spengler reaction provides an elegant route to complex, fused heterocyclic systems by reacting the amine with an aldehyde or ketone under acidic conditions.[8] The electron-rich nature of the thiophene ring facilitates the key intramolecular electrophilic aromatic substitution step.[9]
Q4: My Pictet-Spengler reaction is failing to cyclize, and I only observe the intermediate imine or starting materials. What should I change?
Answer: The failure of the cyclization step in a Pictet-Spengler reaction is almost always due to insufficient activation of the intermediate imine into the more electrophilic iminium ion.[8][9] This requires an acid catalyst, and the choice and concentration of the acid are critical.
Causality:
-
Insufficient Acidity: The reaction proceeds via formation of an iminium ion, which is then attacked by the nucleophilic C3 position of the thiophene ring.[10] If the acid is too weak, the imine/iminium equilibrium will heavily favor the less reactive imine.
-
Solvent Effects: The reaction can be run in both protic and aprotic media. Sometimes, switching from a protic solvent like ethanol to an aprotic one like dichloromethane (DCM) or dichloroethane (DCE) can improve yields by avoiding solvent competition in the protonation step.[8]
-
Substrate Reactivity: A less reactive aldehyde (e.g., one with electron-withdrawing groups) will form a less electrophilic iminium ion, requiring stronger acidic conditions to drive the cyclization.
Troubleshooting Protocol:
-
Initial Conditions: Start with trifluoroacetic acid (TFA) in DCM at room temperature. This is a common and effective set of conditions for many Pictet-Spengler reactions.[11]
-
Increase Acid Strength/Temperature: If the initial conditions fail, consider stronger Lewis acids or higher temperatures. Boron trifluoride etherate (BF₃·OEt₂) is a powerful catalyst for this transformation.[11] Heating the reaction in a sealed tube may be necessary for unreactive substrates.
-
Pre-form the Imine: In some cases, it can be beneficial to pre-form the imine by stirring the amine and aldehyde together with a drying agent (like MgSO₄) before adding the acid catalyst. This ensures the initial condensation is complete before attempting the cyclization.
| Acid Catalyst | Solvent(s) | Temperature | Comments |
| TFA | DCM, DCE | RT to 40 °C | Excellent starting point. Use 1.1 to 5 equivalents. |
| BF₃·OEt₂ | DCM, DCE | RT to 80 °C | A stronger Lewis acid catalyst, effective when TFA fails.[11] |
| p-TsOH | Toluene | Reflux | Often used with Dean-Stark apparatus to remove water and drive imine formation and cyclization. |
| Conc. HCl | EtOH | Reflux | Traditional, harsh conditions. May cause decomposition but can be effective as a last resort.[8][9] |
Section 4: Detailed Experimental Protocols
To ensure reproducibility, the following are detailed, self-validating protocols for key derivatizations.
Protocol 1: N-Acylation using an Acid Chloride
Reaction: N-(5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration relative to the amine) in an oven-dried, argon-flushed flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise via syringe over 5 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting amine is consumed (typically 1-2 hours).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., hexanes/ethyl acetate gradient) to yield the pure amide.
Protocol 2: Buchwald-Hartwig Amination with 4-Bromotoluene
Reaction: 4-methyl-N-(5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)aniline
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (2.0 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add this compound (1.2 eq), 4-bromotoluene (1.0 eq), and anhydrous dioxane (approx. 0.2 M concentration).
-
Degas the resulting suspension by bubbling argon through it for 15 minutes.
-
Seal the tube and heat the reaction mixture to 110 °C in an oil bath.
-
Stir vigorously for 12-24 hours, monitoring by LC-MS for product formation.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography to yield the desired coupled product.
References
-
Buchwald–Hartwig amination. In: Wikipedia. Accessed January 12, 2026. [Link]
-
Pictet-Spengler Isoquinoline Synthesis. Name-Reaction.com. Accessed January 12, 2026. [Link]
-
Pictet–Spengler reaction. In: Wikipedia. Accessed January 12, 2026. [Link]
-
Ferreira, I. C. F. R., et al. Reactivity of several deactivated 3-aminobenzo[b]thiophenes in the Buchwald–Hartwig C–N coupling. Scope and limitations. ResearchGate. Accessed January 12, 2026. [Link]
-
Queiroz, M. J. R. P., et al. Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. Accessed January 12, 2026. [Link]
-
The Pictet-Spengler Reaction. Organic Chemistry Portal. Accessed January 12, 2026. [Link]
-
El-Abadelah, M. M., et al. Pictet-Spengler Synthesis of Some Thiophene[c]-Fused β-Carbolines. ResearchGate. Accessed January 12, 2026. [Link]
-
Abu Safieh, K. A., et al. ChemInform Abstract: Pictet—Spengler Synthesis of Some Thiophene[c]‐Fused β‐Carbolines. Sci-Hub. Accessed January 12, 2026. [Link]
-
Kumar, A., et al. Recent advances in the synthesis of thienoindole analogs and their diverse applications. Semantic Scholar. Accessed January 12, 2026. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Accessed January 12, 2026. [Link]
-
Tips and tricks for difficult amide bond formation? Reddit. Accessed January 12, 2026. [Link]
-
Valeur, E., & Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Accessed January 12, 2026. [Link]
-
Carey, J. S., et al. A green chemistry perspective on catalytic amide bond formation. UCL Discovery. Accessed January 12, 2026. [Link]
-
Dunetz, J. R., et al. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Accessed January 12, 2026. [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Accessed January 12, 2026. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. reddit.com [reddit.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. The Pictet-Spengler Reaction [ebrary.net]
- 10. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Resolution of 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine Derivatives
Welcome to the technical support center for the diastereomeric resolution of 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of separating stereoisomers within this important class of heterocyclic amines. Here, we provide in-depth, experience-driven answers to common challenges, detailed protocols, and troubleshooting workflows to streamline your path to obtaining enantiomerically pure compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving racemic this compound?
The two most effective and widely adopted strategies for resolving this class of chiral amines are Diastereomeric Salt Crystallization and Chiral Preparative Chromatography (HPLC or SFC).
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a single enantiomer of a chiral acid (a "resolving agent") to form two diastereomeric salts.[1][2] Because diastereomers have different physicochemical properties, they often exhibit different solubilities in a given solvent system, allowing one to be selectively crystallized.[3][4] This method is often economical and highly scalable.[3][5]
-
Chiral Chromatography: This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[6][7] Supercritical Fluid Chromatography (SFC) is often preferred over High-Performance Liquid Chromatography (HPLC) for preparative scale separations of amines due to its speed, lower solvent consumption, and efficiency.[8][9][10]
Table 1: Comparison of Primary Resolution Techniques
| Feature | Diastereomeric Salt Crystallization | Chiral Preparative Chromatography (SFC/HPLC) |
| Principle | Differential solubility of diastereomeric salts | Differential interaction with a Chiral Stationary Phase (CSP) |
| Scalability | Excellent; often preferred for large-scale production | Good, but can be limited by column size and cost |
| Development Time | Can be lengthy; requires screening of multiple resolving agents and solvents | Faster method development through automated screening systems |
| Material Loss | Theoretical max yield is 50% per cycle (unless the unwanted enantiomer is racemized and recycled) | High recovery (>95%) of both enantiomers is possible |
| Cost | Lower operational cost; resolving agents can be inexpensive | High capital (instrument) and consumable (CSP columns) cost |
| Generality | Success is unpredictable and highly substrate-dependent | High success rate with modern CSPs |
Q2: How do I select an appropriate chiral resolving agent for my amine?
Selecting the right chiral resolving agent is crucial for successful crystallization. For basic amines like the cyclopenta[b]thiophen-4-amine core, chiral carboxylic acids are the resolving agents of choice. The key is to form a salt that readily crystallizes and has a significant solubility difference between the two diastereomers.
Commonly successful chiral acids include:
-
Tartaric acid derivatives (e.g., Di-p-toluoyl-L-tartaric acid, Dibenzoyl-L-tartaric acid)
-
Mandelic acid derivatives (e.g., (S)-(+)-Mandelic acid)
-
Camphorsulfonic acid
-
N-acetylated amino acids
Practical Approach: An empirical screening approach is the most effective. It is recommended to test a panel of commercially available resolving agents in parallel, using a small amount of your racemic amine. The goal is to identify conditions that produce a crystalline solid rather than an oil or gum.[11]
Q3: How do I accurately determine the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) of my sample?
Accurate determination of stereoisomeric purity is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for determining the diastereomeric ratio of the salts formed during crystallization.[12] Diastereomers are distinct compounds and should exhibit unique, well-resolved signals for at least some protons.[13][14] Integrating these distinct signals allows for direct quantification. For the final enantiomers, a chiral derivatizing agent (e.g., Mosher's acid) can be used to convert them into diastereomers for NMR analysis.[15]
-
Chiral HPLC/SFC: Analytical chiral chromatography is the gold standard for determining enantiomeric excess (e.e.). A small sample is injected onto a suitable chiral column, and the e.e. is calculated from the relative peak areas of the two enantiomers.
Troubleshooting Guide
This section addresses specific problems you may encounter during your resolution experiments.
Diastereomeric Salt Crystallization Issues
Problem: My diastereomeric salt precipitates as an oil or fails to crystallize.
This is a common and frustrating issue, often caused by the salt being more soluble in the chosen solvent than its own melting point or by unfavorable kinetics.
Causality & Solutions:
-
Solvent Choice is Critical: The solvent must provide moderate solubility for both diastereomeric salts. If solubility is too high, no precipitation occurs. If it's too low, both may crash out together.
-
Troubleshooting Step: Systematically screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and their mixtures with water or heptane). The goal is to find a system where the salt is soluble when hot but crystallizes upon cooling.[4]
-
-
Supersaturation Control: Crystallization requires a carefully controlled state of supersaturation. Crashing the salt out too quickly by rapid cooling or adding too much anti-solvent often leads to oils.
-
Troubleshooting Step: Slow down the process. Allow the heated, clear solution to cool slowly to room temperature, and then gradually to 4°C. If using an anti-solvent, add it dropwise at a slightly elevated temperature until turbidity just begins to appear, then allow it to cool.
-
-
Resolving Agent Stoichiometry: Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes promote the crystallization of the less soluble salt, leaving the more soluble salt and the remaining free amine in solution.[3]
-
Troubleshooting Step: Experiment with the molar ratio of the resolving agent to the racemic amine. Ratios between 0.5 and 1.0 are a good starting point.[3]
-
Problem: The enantiomeric excess (e.e.) of my crystallized product is low.
This indicates that the two diastereomeric salts have similar solubilities under your experimental conditions, leading to co-precipitation.
Causality & Solutions:
-
Insufficient Solubility Difference: The fundamental requirement for this resolution technique is a significant difference in solubility between the (R,R) and (S,R) salts.
-
Troubleshooting Step 1: Re-screen other resolving agents. A different chiral acid may provide a greater solubility differential.
-
Troubleshooting Step 2: Re-screen solvents. The relative solubility can change dramatically from one solvent system to another.
-
-
Equilibrium Not Reached: The initial precipitate may be of low purity, but purity can often be improved through slurry experiments.
-
Troubleshooting Step: Suspend the low-e.e. solid in the mother liquor or fresh solvent and stir for an extended period (12-48 hours). This allows the system to reach thermodynamic equilibrium, where the less soluble, higher-e.e. solid should predominate.[16]
-
Chiral Chromatography (HPLC/SFC) Issues
Problem: I am seeing poor or no separation of enantiomers on my chiral column.
This indicates that the chosen Chiral Stationary Phase (CSP) and mobile phase are not providing sufficient enantiorecognition.
Causality & Solutions:
-
Incorrect CSP Selection: No single CSP can separate all racemates. The interaction between the analyte and the CSP is highly specific.[17][18] Polysaccharide-based (e.g., cellulose or amylose derivatives) and crown ether-based CSPs are often effective for primary amines.[18][19]
-
Troubleshooting Step: Screen a set of complementary CSPs. A standard screening set often includes 4-6 columns with different chiral selectors.
-
-
Mobile Phase Optimization (Critical for Amines): The mobile phase, especially the co-solvent and additives, plays a huge role in modulating the interactions that lead to separation.[6]
-
Troubleshooting Step (SFC):
-
Co-solvent: Screen different alcohols (Methanol, Ethanol, Isopropanol). Methanol is often a good starting point due to its high eluotropic strength.[9]
-
Additives: For basic amines, acidic and basic additives are essential to achieve good peak shape and selectivity.[8][20] A common strategy is to use a combination of a weak acid (e.g., trifluoroacetic acid - TFA) and a weak base (e.g., triethylamine - TEA) or an alcohol amine (e.g., 2-aminoethanol) in the co-solvent.[8] For crown ether phases, an acidic additive like TFA is typically required.[19]
-
-
Troubleshooting Step (HPLC):
-
Normal Phase: Use mixtures of alkanes (heptane/hexane) and alcohols (isopropanol/ethanol). Additives like TEA or diethylamine (DEA) are almost always necessary to suppress undesirable interactions with the silica support and improve peak shape.
-
Reversed Phase: Use mixtures of water/buffers and acetonitrile/methanol. Additives may be required depending on the CSP.
-
-
Problem: My peaks are broad or tailing in chiral chromatography.
Poor peak shape compromises resolution and the accuracy of quantification. For amines, this is almost always due to unwanted secondary interactions.
Causality & Solutions:
-
Ionic Interactions with Silica: Residual, acidic silanol groups on the silica support of the CSP can interact strongly with the basic amine, causing severe peak tailing.
-
Troubleshooting Step: This is precisely why additives are used. A basic additive like TEA or DEA will compete for these active sites, masking them from your analyte and dramatically improving peak shape.[20] Increase the concentration of the basic additive in small increments (e.g., from 0.1% to 0.5%) and observe the effect.
-
-
Analyte Overload: Injecting too much sample can saturate the stationary phase, leading to broad, fronting, or tailing peaks.
-
Troubleshooting Step: Reduce the injection volume or the concentration of your sample. This is especially important on analytical scale columns.
-
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution Screening
This protocol outlines a general procedure for screening chiral resolving agents.
Materials:
-
Racemic this compound
-
Chiral resolving agents (e.g., (R)-(-)-Mandelic acid, Di-p-toluoyl-L-tartaric acid)
-
Screening solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate)
-
Small vials or test tubes
Procedure:
-
Preparation: In separate vials, dissolve 100 mg (1 equivalent) of the racemic amine in 1-2 mL of a chosen solvent. Gentle heating may be required.
-
Agent Addition: In parallel, prepare solutions of the resolving agents. Add 0.5-1.0 equivalents of the resolving agent solution to the amine solution at room temperature or slightly elevated temperature.
-
Observation (Initial): Observe the vials. Note any spontaneous precipitation. If a solid forms, it is a promising lead.
-
Cooling & Crystallization: If no solid forms, cap the vials and allow them to cool slowly to room temperature. If still no solid, store at 4°C overnight.
-
Isolation & Analysis: If crystals form, isolate them by vacuum filtration, washing with a small amount of cold solvent.
-
Liberation: Dissolve the isolated salt in water and add a base (e.g., 1M NaOH) to adjust the pH to >11. Extract the free amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Analysis: Dry the organic extract, evaporate the solvent, and determine the enantiomeric excess (e.e.) of the recovered amine using analytical chiral HPLC or SFC.
Protocol 2: Chiral SFC Analytical Method Development
This protocol provides a starting point for developing a separation method for the final enantiomers.
Instrumentation & Column:
-
Analytical SFC system with a back-pressure regulator.
-
Chiral Column: Start with a polysaccharide-based CSP (e.g., CHIRALPAK® IA, IB, IC, etc.).
Starting Conditions:
| Parameter | Value | Rationale |
| Mobile Phase | CO₂ / Methanol | Methanol is a polar modifier that aids in eluting polar amines.[9] |
| Gradient | 5% to 40% Methanol over 5-10 min | A broad gradient quickly reveals if separation is possible and at what co-solvent percentage. |
| Additive | 0.2% Triethylamine (TEA) in Methanol | TEA is crucial for masking active sites on the stationary phase, ensuring good peak shape for basic analytes.[8][20] |
| Flow Rate | 3 mL/min | A typical analytical flow rate for SFC, offering a balance of speed and efficiency.[10] |
| Back Pressure | 150 bar | Maintains the supercritical state of the mobile phase. |
| Temperature | 40 °C | A standard starting temperature.[10] |
| Detection | UV (select appropriate wavelength) |
Optimization Strategy:
-
Identify Hits: From the initial screen, identify which CSP/co-solvent combination shows any degree of separation.
-
Isocratic Method: Convert the promising gradient condition to an isocratic one. For example, if the peaks eluted at 20% methanol in the gradient, start with an isocratic method of 20% methanol.
-
Fine-Tune Co-solvent %: Adjust the isocratic methanol percentage up or down in 2-5% increments to optimize resolution (Rs) and retention time.
-
Optimize Additives: If peak shape is still poor, adjust the concentration of TEA. Sometimes, adding a small amount of an acid (like TFA) can further improve selectivity.[8]
-
Temperature: Lowering the temperature often increases peak resolution, although it will also increase analysis time.[18]
Advanced Topic: Absolute Configuration Determination
Once you have successfully resolved your amine into two separate enantiomers, determining which enantiomer is which (its absolute configuration) is a critical final step. While X-ray crystallography is the definitive method, it requires high-quality single crystals, which can be difficult to obtain.[21]
Vibrational Circular Dichroism (VCD) has emerged as a powerful alternative.[21] It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[22] The experimental VCD spectrum is then compared to a spectrum predicted by density functional theory (DFT) calculations for a known configuration (e.g., the R-enantiomer). A match between the experimental and calculated spectra provides a confident assignment of the absolute configuration.[21][23][24] This technique is particularly valuable when dealing with oils or non-crystalline solids.
References
-
Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. (2020). ACS Omega. [Link]
-
Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. (2014). Chemical Communications. [Link]
-
Nuclear magnetic resonance spectroscopy of stereoisomers. (n.d.). Wikipedia. [Link]
-
The Phenomenon of Self-Induced Diastereomeric Anisochrony and Its Implications in NMR Spectroscopy. (n.d.). PubMed Central. [Link]
-
A Comparative Guide to Determining Diastereomeric Ratios: NMR Spectroscopy vs. Alternative Methods. (2014). LCGC International. [Link]
-
Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. (2023). Chemical Communications. [Link]
-
Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. (2021). The Journal of Organic Chemistry. [Link]
-
Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (2006). Tetrahedron: Asymmetry. [Link]
-
Catalytic Kinetic Resolution of Cyclic Secondary Amines. (2018). ResearchGate. [Link]
-
Advances in Achiral Stationary Phases for SFC. (2014). American Pharmaceutical Review. [Link]
-
Synthesis, Chromatographic Separation, Vibrational Circular Dichroism Spectroscopy, and ab Initio DFT Studies of Chiral Thiepane Tetraol Derivatives. (2012). The Journal of Organic Chemistry. [Link]
-
Developing complementary supercritical fluid chromatographic methods for a high throughput purification process. (2022). Diva-portal.org. [Link]
-
Identifying a diastereomeric salt for a challenging chiral resolution. (n.d.). Unchained Labs. [Link]
-
Trouble with chiral separations. (2020). Chromatography Today. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2018). Molecules. [Link]
-
Chiral resolution. (n.d.). Wikipedia. [Link]
-
Chiral Resolution with and without Resolving Agents. (2015). Pharmaceutical Technology. [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC International. [Link]
-
Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. (2018). White Rose eTheses Online. [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). ResearchGate. [Link]
-
A generic strategy for chiral separations by supercritical fluid chromatography. (2014). Journal of Chromatography A. [Link]
-
Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives. (2011). ResearchGate. [Link]
-
Direct chiral HPLC separation on CSPs. (n.d.). Chiralpedia. [Link]
-
Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023). Separation Science. [Link]
-
Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. [Link]
-
Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. (2023). Angewandte Chemie International Edition. [Link]
-
A vibrational circular dichroism approach to the determination of the absolute configuration of flexible and transparent molecules. (2004). CORE. [Link]
-
Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. (2010). American Laboratory. [Link]
-
Vibrational CD, Theory and Application to Determination of Absolute Configuration. (2005). ResearchGate. [Link]
-
HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2023). Molecules. [Link]
-
Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. (2022). Molecules. [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (2003). LCGC International. [Link]
-
Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (2011). The Journal of Organic Chemistry. [Link]
-
Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. (2022). RSC Medicinal Chemistry. [Link]
-
Diastereoselective reduction of chiral N-tert-butanesulfinimines for the synthesis of (4S,6S). (2014). Der Pharma Chemica. [Link]
-
Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines. (2020). ResearchGate. [Link]
-
Novel thieno[2,3-b]pyridine derivatives protect islet through DRAK2 kinase inhibition. (2024). Bioorganic & Medicinal Chemistry. [Link]
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Technical Support Center: Spectroscopic Analysis of 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth troubleshooting for the spectroscopic characterization of 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine. It is designed for researchers, medicinal chemists, and quality control scientists to diagnose and resolve common issues encountered during routine analysis.
Section 1: General Sample Integrity and Preparation
This section addresses universal problems that can affect all subsequent spectroscopic analyses. Always verify sample integrity before questioning instrumental performance.
Question: My purified compound is a yellow or brown oil/solid, but I expected a colorless sample. How will this affect my analysis?
Answer: Unexpected coloration is a primary indicator of impurity or degradation. Thiophene derivatives, especially those with amine functionalities, can be susceptible to oxidation or polymerization, leading to colored byproducts.
-
Causality: The coloration likely arises from the formation of extended conjugated systems or oxidized species. These impurities will introduce extraneous signals in NMR, MS, and UV-Vis spectra and can interfere with accurate quantification.
-
Troubleshooting Protocol:
-
Re-purification: Attempt to re-purify a small aliquot of the sample, preferably by column chromatography using a de-gassed solvent system or by recrystallization.
-
Inert Atmosphere: Handle the compound under an inert atmosphere (Nitrogen or Argon) whenever possible to prevent further oxidation.
-
Degradation Check: Run a quick TLC or LC-MS analysis on the colored sample versus a freshly purified batch to identify the number and potential masses of the impurities. The degradation of related heterocyclic compounds can be accelerated by acidic or basic conditions and exposure to oxygen[1].
-
Question: My compound shows poor solubility in standard NMR solvents like CDCl₃. What are my options?
Answer: Poor solubility will result in low signal-to-noise ratios and potentially inaccurate integration in NMR spectra. The primary amine group can form intermolecular hydrogen bonds, reducing solubility in non-polar solvents.
-
Causality: The polarity imparted by the amine group and potential salt formation (if any acid is present) can decrease solubility in chloroform.
-
Solvent Selection Protocol:
-
Test Alternative Solvents: Use a more polar solvent such as DMSO-d₆ or Methanol-d₄ (CD₃OD). DMSO-d₆ is excellent for solubilizing polar compounds and will clearly show exchangeable protons like those on the amine.
-
Acidification: If the compound is a free base, adding a drop of trifluoroacetic acid (TFA-d) or DCl in D₂O to the NMR tube can protonate the amine, forming a more soluble salt. Be aware this will significantly shift the chemical environment of nearby protons.
-
Gentle Heating: Gently warming the NMR tube in a water bath may improve solubility. However, be cautious, as heat can also accelerate degradation for sensitive compounds[1].
-
Section 2: Troubleshooting ¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the most powerful tool for structural elucidation. However, the spectra of heterocyclic amines can present unique challenges.
Question: I don't see the two protons for the -NH₂ group in my ¹H NMR, or the signal is very broad. Is my compound missing the amine?
Answer: This is a very common issue. The absence or broadening of the amine proton signal is typically due to chemical exchange, not the absence of the functional group.
-
Causality: Protons on heteroatoms (like N or O) are acidic and can exchange with other acidic protons, such as trace water in the NMR solvent or with each other. This exchange occurs on the NMR timescale, causing the signal to broaden significantly or even disappear into the baseline[2].
-
Troubleshooting Protocol: The D₂O Shake Experiment
-
Acquire a standard ¹H NMR spectrum of your compound.
-
Add one to two drops of Deuterium Oxide (D₂O) to the NMR tube.
-
Shake the tube vigorously for 20-30 seconds.
-
Re-acquire the ¹H NMR spectrum.
-
Expected Result: The signal corresponding to the -NH₂ protons will disappear. Deuterium is NMR-inactive at the proton frequency, and the N-H protons are replaced by N-D, effectively removing them from the spectrum[2]. This confirms the presence of the amine group.
-
Question: The chemical shifts in my ¹H NMR spectrum don't match my expectations. How can I be sure of my assignments?
Answer: The electronic environment of the fused ring system can lead to shifts that differ from simple thiophenes or cyclopentylamines. Comparing your data to predicted values and running 2D NMR experiments is crucial for confident assignment. While specific data for the target molecule is scarce, analysis of similar structures provides a strong predictive foundation[3][4].
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted values are based on related structures and general chemical shift principles[5][6][7]. Actual values may vary based on solvent and concentration.)
| Atom Position(s) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| H2 | ~6.7 - 7.0 | ~120 - 125 | Thiophene proton, doublet. |
| H3 | ~6.8 - 7.1 | ~125 - 130 | Thiophene proton, doublet. |
| H4 (CH-NH₂) | ~4.0 - 4.5 | ~50 - 60 | Methine proton adjacent to nitrogen. |
| H5 (CH₂) | ~2.0 - 2.5 | ~25 - 35 | Aliphatic protons. |
| H6 (CH₂) | ~2.7 - 3.2 | ~30 - 40 | Aliphatic protons adjacent to thiophene ring. |
| NH₂ | ~1.5 - 3.5 (variable) | N/A | Broad, exchangeable signal. |
| C2, C3 | N/A | ~120 - 130 | Thiophene carbons attached to H. |
| C3a, C6a (bridgehead) | N/A | ~135 - 145 | Quaternary thiophene carbons. |
| C4 | N/A | ~50 - 60 | Carbon attached to the amine. |
| C5, C6 | N/A | ~25 - 40 | Aliphatic carbons. |
-
Troubleshooting Protocol: 2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled (J-coupling). It will definitively link H4 to the H5 protons, and the H5 protons to the H6 protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It is the most reliable way to assign your carbon signals based on the proton assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This shows longer-range correlations (2-3 bonds) between protons and carbons, which is excellent for confirming assignments of quaternary (non-protonated) carbons like C3a and C6a.
-
Section 3: Troubleshooting Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation pattern, which are key pieces of structural evidence.
Question: I can't find the molecular ion peak (M⁺) in my EI-MS spectrum. Did the analysis fail?
Answer: Not necessarily. The molecular ion of a primary amine can be unstable under high-energy Electron Ionization (EI) conditions.
-
Causality: Aliphatic amines often undergo rapid alpha-cleavage, where the bond between the carbon bearing the amine (C4) and an adjacent carbon (C5) breaks. This fragmentation is often so favorable that the resulting fragment is the base peak, and the molecular ion is weak or absent[8][9].
-
Troubleshooting Protocol:
-
Check for an Odd Molecular Weight: According to the Nitrogen Rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight[8]. For C₈H₁₁NS, the molecular weight is 153.24, so you should look for a peak at m/z 153.
-
Look for M-1 Peak: A common fragmentation for primary amines is the loss of one hydrogen atom from the amine group, leading to a stable iminium ion. Look for a peak at m/z 152.
-
Use a Softer Ionization Technique: If EI fails, re-run the sample using Electrospray Ionization (ESI) or Chemical Ionization (CI). These are "softer" methods that are much more likely to show the protonated molecule [M+H]⁺ at m/z 154, confirming the molecular weight.
-
Question: My mass spectrum shows several intense peaks. How do I know which fragments are expected?
Answer: The fragmentation of this molecule is predictable based on the stable structural motifs it can form. The primary fragmentation pathway is alpha-cleavage next to the amine.
Table 2: Expected Mass Fragments for this compound
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 153 | [C₈H₁₁NS]⁺ | Molecular Ion (M⁺) |
| 152 | [C₈H₁₀NS]⁺ | Loss of H• from the amine (M-1) |
| 124 | [C₇H₆S]⁺ | Loss of ethylamine via cleavage of the cyclopentane ring |
| 97 | [C₄H₅S]⁺ | Thiophene ring fragment |
| 30 | [CH₄N]⁺ | Alpha-cleavage resulting in [CH₂=NH₂]⁺ |
-
Workflow for Fragment Analysis:
-
Identify the molecular ion peak (or [M+H]⁺ in ESI).
-
Calculate the mass differences between the M⁺ peak and major fragment peaks.
-
Correlate these mass losses with the loss of plausible neutral fragments (e.g., H•, NH₃, CH₃•, C₂H₄).
-
Propose fragment structures that are chemically stable (e.g., resonance-stabilized cations).
-
Section 4: Troubleshooting Infrared (FTIR) & UV-Vis Spectroscopy
Question: My FTIR spectrum has very broad bands in the 3300-3500 cm⁻¹ region. Is this just water contamination?
Answer: While water (a broad O-H stretch) is a common contaminant, a primary amine is expected to show distinct bands in this region.
-
Causality: A primary amine (R-NH₂) will exhibit two N-H stretching bands: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber[10][11]. Intermolecular hydrogen bonding can cause these peaks to broaden.
-
Troubleshooting Protocol:
-
Carefully Dry Sample: Ensure your sample (and KBr pellet, if used) is scrupulously dry to minimize O-H interference.
-
Look for Two Bands: Even if broad, you should be able to resolve two distinct maxima for the N-H stretches. For aliphatic amines, these typically appear around 3350-3450 cm⁻¹[2].
-
Identify Other Key Peaks: Corroborate your findings by locating other expected peaks:
-
Question: The λ_max in my UV-Vis spectrum is shifted from what is reported for simple thiophenes. Why?
Answer: The λ_max is highly sensitive to the electronic structure of the chromophore. The fused cyclopentane ring and the amine substituent will alter the electronic transitions of the thiophene ring.
-
Causality: The thiophene ring is the primary chromophore. Simple thiophene absorbs around 235 nm[13]. The fused aliphatic ring and the electron-donating amine group act as auxochromes, which can shift the absorption maximum (typically a bathochromic, or red, shift to longer wavelengths).
-
Troubleshooting Protocol:
-
Check Solvent: Ensure you are using the same solvent as any literature you are comparing to. A change in solvent polarity can alter the λ_max.
-
Check pH: The protonation state of the amine will significantly affect the spectrum. In acidic solution, the lone pair on the nitrogen is protonated, changing its electronic effect on the ring and likely causing a hypsochromic (blue) shift. Buffer your solution if pH sensitivity is a concern.
-
Confirm Concentration: Ensure your sample concentration is within the linear range of the spectrophotometer (typically an absorbance between 0.1 and 1.0) to obey the Beer-Lambert law.
-
Visual Workflow Guides
The following diagrams provide logical pathways for troubleshooting common issues.
Caption: General troubleshooting workflow for spectroscopic analysis.
Caption: Workflow for the identification of an unknown impurity.
References
- Enhanced absorption spectra of conducting polymers co-polymerised from thiophene derivatives. RSC Publishing.
-
Khan, M., et al. (2017). UV-vis absorption spectra of thiophene derivatives. ResearchGate. Available at: [Link]
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Synthesis, electropolymerization, and electrochromic performances of two novel tetrathiafulvalene–thiophene assemblies. ResearchGate. Available at: [Link]
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Some Novel Amino Acid-Schiff Bases and their Complexes Synthesis, Characterization, Solid State Conductivity Behaviors and Potentiometric Studies. ResearchGate. Available at: [Link]
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Sice, J. The Ultraviolet Spectra of the Thiophene Derivatives. J-STAGE. Available at: [Link]
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Synthesis and Density Functional Theory Studies of Azirinyl and Oxiranyl Functionalized Isoindigo and (3Z,3'Z)-3,3'-(ethane-1,2-diylidene)bis(indolin-2-one) Derivatives. ResearchGate. Available at: [Link]
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Troubleshooting Guide. Restek. Available at: [Link]
-
Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]
-
NMR Chemical Shifts. University of Puget Sound. Available at: [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Available at: [Link]
-
Asiri, A. M. (2007). 2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]- 5,6-dihydro-4H-cyclopenta [b] thiophene-3-carboxylic Acid Methyl Ester. Molbank. Available at: [Link]
-
Mass spectrum and proposed mass fragmentation pattern of the developed compound. ResearchGate. Available at: [Link]
-
IR Spectroscopy Tutorial: Amines. University of California, Los Angeles. Available at: [Link]
-
Robinson, K., et al. (2011). An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines. Chemphyschem. Available at: [Link]
-
Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue. National Institutes of Health (NIH). Available at: [Link]
-
FTIR Spectrum of the Synthesized (a) Heterocyclic Compound. ResearchGate. Available at: [Link]
-
Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. CORE. Available at: [Link]
-
Approximate 1H and 13C NMR Shifts. Scribd. Available at: [Link]
-
VT ¹H NMR spectra of (a) 3‐M in [D8]THF and (b) 3‐M‐Cl in [D2]tetrachloroethane. ResearchGate. Available at: [Link]
-
Mass fragmentation pattern for complexes 1-4. ResearchGate. Available at: [Link]
-
Uses of 2-Amino-5,6-dihydro-4H-cyclopenta [b] thiophene-3-carbonitrile in the Synthesis of Heterocyclic Compounds with Anticonvulsant, Behavioral and CNS Antidepressant Activities. ResearchGate. Available at: [Link]
-
Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via 19F NMR with confirmed binding to mutant HRASG12V. ResearchGate. Available at: [Link]
-
¹H and ¹³C NMR chemical shifts of 4b. ResearchGate. Available at: [Link]
-
5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid. Synthonix. Available at: [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. SpringerLink. Available at: [Link]
-
Analysis of heterocyclic aromatic amines. PubMed. Available at: [Link]
-
Synthesis of 4H‐cyclopenta[b]thiophen‐6(5H)‐ones using Mannich reaction. ResearchGate. Available at: [Link]
-
On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. MDPI. Available at: [Link]
-
AA Troubleshooting and Maintenance Guide. Agilent. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Determination of Heterocyclic Amines by Liquid Chromatography-Quadrupole Time-Of-Flight Mass Spectrometry. PubMed. Available at: [Link]
-
Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. MDPI. Available at: [Link]
-
Mass Spectrometry: Fragmentation. University of Wisconsin-River Falls. Available at: [Link]
-
Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I. YouTube. Available at: [Link]
-
Degradation of mecillinam in aqueous solution. PubMed. Available at: [Link]
-
Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. ResearchGate. Available at: [Link]
-
Spectroscopic, anti-cancer, anti-bacterial and theoretical studies of new bivalent Schiff base complexes derived from 4-bromo-2,6-dichloroaniline. National Institutes of Health (NIH). Available at: [Link]
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Technical Support Center: Scaling Up the Synthesis of 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine
Welcome to the technical support center for the synthesis of 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the expertise to confidently scale up this synthesis with a thorough understanding of the underlying chemical principles.
I. Overview of the Synthetic Strategy
The most direct and scalable synthetic route to this compound (Target Compound 2 ) is a two-step process commencing from a suitable thiophene derivative. The key transformation is the reductive amination of the corresponding ketone precursor, 5,6-dihydro-4H-cyclopenta[b]thiophen-4-one (1 ). This strategy is favored for its convergence and the commercial availability of the starting materials.
The overall synthetic pathway can be visualized as follows:
Caption: Overall synthetic strategy for this compound.
This guide will focus primarily on the critical reductive amination step, as the precursor ketone is commercially available.
II. Experimental Protocol: Reductive Amination of 5,6-dihydro-4H-cyclopenta[b]thiophen-4-one (1)
This section provides a detailed, step-by-step methodology for the synthesis of this compound (2 ). Two reliable methods are presented: the Leuckart-Wallach reaction and a borohydride-mediated approach.
Method A: Leuckart-Wallach Reaction
This classical method utilizes ammonium formate as both the ammonia source and the reducing agent. It is a robust, one-pot procedure suitable for large-scale synthesis.[1]
Reagents and Materials:
| Reagent/Material | CAS Number | Molecular Weight | Quantity (for 10g scale) | Molar Equivalents |
| 5,6-dihydro-4H-cyclopenta[b]thiophen-4-one (1 ) | 5650-51-1 | 138.19 g/mol | 10.0 g | 1.0 |
| Ammonium formate | 540-69-2 | 63.06 g/mol | 22.8 g | 5.0 |
| Formic acid (98-100%) | 64-18-6 | 46.03 g/mol | 10 mL | - |
| Dichloromethane (DCM) | 75-09-2 | - | As needed for extraction | - |
| 2M Hydrochloric acid (HCl) | 7647-01-0 | - | As needed for workup | - |
| 5M Sodium hydroxide (NaOH) | 1310-73-2 | - | As needed for workup | - |
| Saturated sodium chloride solution (Brine) | - | - | As needed for workup | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | - | As needed for drying | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 5,6-dihydro-4H-cyclopenta[b]thiophen-4-one (1 ) (10.0 g, 72.4 mmol) and ammonium formate (22.8 g, 362 mmol).
-
Reaction Initiation: Add formic acid (10 mL) to the flask. The mixture will become a slurry.
-
Heating: Heat the reaction mixture to 160-165 °C under a nitrogen atmosphere. The mixture should become a clear, homogenous solution as the reaction progresses.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.
-
Workup - Acidification: After completion, cool the reaction mixture to room temperature. Carefully add 100 mL of 2M HCl. This will protonate the amine product and neutralize any remaining ammonia and formate.
-
Workup - Extraction (Organic Wash): Transfer the acidic aqueous solution to a separatory funnel and wash with dichloromethane (2 x 50 mL) to remove any unreacted starting material and non-basic impurities. Discard the organic layers.
-
Workup - Basification: Cool the aqueous layer in an ice bath and slowly add 5M NaOH until the pH is >12. This will deprotonate the amine, which may precipitate or form an oil.
-
Workup - Extraction (Product): Extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound (2 ).
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol with 1% triethylamine) to afford the pure amine.
Method B: Sodium Cyanoborohydride Mediated Reductive Amination
This method employs a milder reducing agent, sodium cyanoborohydride, and is suitable for substrates that may be sensitive to the high temperatures of the Leuckart-Wallach reaction.[2][3]
Reagents and Materials:
| Reagent/Material | CAS Number | Molecular Weight | Quantity (for 5g scale) | Molar Equivalents |
| 5,6-dihydro-4H-cyclopenta[b]thiophen-4-one (1 ) | 5650-51-1 | 138.19 g/mol | 5.0 g | 1.0 |
| Ammonium acetate | 631-61-8 | 77.08 g/mol | 27.9 g | 10.0 |
| Sodium cyanoborohydride (NaBH₃CN) | 25895-60-7 | 62.84 g/mol | 2.5 g | 1.1 |
| Methanol (MeOH) | 67-56-1 | - | 100 mL | - |
| Dichloromethane (DCM) | 75-09-2 | - | As needed for extraction | - |
| 2M Hydrochloric acid (HCl) | 7647-01-0 | - | As needed for workup | - |
| 5M Sodium hydroxide (NaOH) | 1310-73-2 | - | As needed for workup | - |
| Saturated sodium chloride solution (Brine) | - | - | As needed for workup | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | - | As needed for drying | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 5,6-dihydro-4H-cyclopenta[b]thiophen-4-one (1 ) (5.0 g, 36.2 mmol) and ammonium acetate (27.9 g, 362 mmol) in methanol (100 mL).
-
Addition of Reducing Agent: Stir the solution at room temperature for 30 minutes. Then, add sodium cyanoborohydride (2.5 g, 39.8 mmol) portion-wise over 15 minutes. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup - Quenching: Carefully add 2M HCl to the reaction mixture until the pH is ~2 to quench the excess reducing agent and decompose the imine. Stir for 30 minutes.
-
Workup - Solvent Removal: Remove the methanol under reduced pressure.
-
Workup - Extraction and Purification: Follow steps 6-10 from Method A for the workup and purification of the product.
III. Troubleshooting Guide
This section addresses common issues that may be encountered during the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of the target amine.
Q1: The reaction shows low conversion of the starting ketone. What could be the cause?
-
Possible Cause: Insufficient reaction time or temperature (for Leuckart-Wallach reaction). For the borohydride method, the equilibrium for imine formation may not be favorable.
-
Troubleshooting Steps:
-
Leuckart-Wallach: Ensure the reaction temperature is maintained at 160-165°C. If the reaction is still sluggish, the temperature can be cautiously increased to 170-180°C.[4] Extend the reaction time and monitor by TLC.
-
Sodium Cyanoborohydride Method: The formation of the imine intermediate is crucial.[5] The addition of a dehydrating agent, such as 3Å or 4Å molecular sieves, can help drive the equilibrium towards the imine. Also, ensure the ammonium acetate is of good quality and used in a large excess.
-
Q2: I am observing the formation of a significant amount of the corresponding alcohol (5,6-Dihydro-4H-cyclopenta[b]thiophen-4-ol). How can I avoid this?
-
Possible Cause: This is more common with less selective reducing agents like sodium borohydride. Sodium cyanoborohydride is generally more selective for the iminium ion over the ketone.[6] However, if the imine formation is slow, reduction of the ketone can occur.
-
Troubleshooting Steps:
-
For the borohydride method, it is advisable to first stir the ketone and the ammonia source (e.g., ammonium acetate in methanol) for a period (e.g., 1-2 hours) to allow for imine formation before adding the reducing agent.[7]
-
Consider using sodium triacetoxyborohydride (STAB) as the reducing agent, which is even milder and more selective for reductive aminations.[8]
-
Q3: My final product is contaminated with secondary and tertiary amines. How can I improve the selectivity for the primary amine?
-
Possible Cause: The initially formed primary amine can react with the starting ketone to form a secondary amine, which can further react to form a tertiary amine.
-
Troubleshooting Steps:
-
Use a large excess of the ammonia source (ammonium formate or ammonium acetate). This will statistically favor the reaction of the ketone with ammonia over the product amine.[8]
-
For the Leuckart-Wallach reaction, a higher concentration of ammonia at the reaction temperature can be beneficial.[9]
-
Purification by column chromatography should effectively separate the primary amine from the less polar secondary and tertiary amines.
-
Q4: The thiophene ring appears to be degrading under the reaction conditions. Is this possible?
-
Possible Cause: Thiophenes are generally stable to acidic conditions, more so than furans and pyrroles.[10] However, very strong acidic conditions and high temperatures for prolonged periods could potentially lead to some degradation.
-
Troubleshooting Steps:
-
If degradation is suspected with the Leuckart-Wallach reaction, consider using the milder borohydride method.
-
Ensure the workup with strong acid is performed at a low temperature and for the minimum time necessary.
-
Always run the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidative degradation.
-
IV. Frequently Asked Questions (FAQs)
Q1: What is the expected yield for this synthesis?
-
Yields for reductive aminations can vary depending on the substrate and the specific conditions used. For the Leuckart-Wallach reaction, yields are typically in the range of 60-80%. For the sodium cyanoborohydride method, yields can be similar or slightly lower, but often with higher purity of the crude product.
Q2: How can I confirm the identity and purity of my final product?
-
The identity and purity of this compound should be confirmed by a combination of analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic N-H stretching vibrations of the primary amine.
-
Elemental Analysis: To confirm the elemental composition.
-
Q3: What are the safety precautions I should take when performing this synthesis?
-
General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Specific Hazards:
-
Formic Acid: Corrosive. Handle with care.
-
Sodium Cyanoborohydride: Highly toxic. Avoid contact with skin and inhalation. Quenching with acid will produce toxic hydrogen cyanide gas, so this step must be performed in a well-ventilated fume hood.
-
High Temperatures (Leuckart-Wallach): Use appropriate heating mantles and ensure the glassware is free of cracks.
-
Q4: Can I use other reducing agents for this transformation?
-
Yes, other reducing agents can be used for reductive amination. Sodium borohydride (NaBH₄) can be used, but it is less selective and may reduce the starting ketone.[7] Catalytic hydrogenation (e.g., H₂, Pd/C) is another option, but may require high pressures and could potentially lead to reduction of the thiophene ring under certain conditions. Sodium triacetoxyborohydride (STAB) is an excellent, mild alternative to sodium cyanoborohydride.[8]
Q5: How should I store the final product?
-
Primary amines can be sensitive to air and light. It is recommended to store this compound under an inert atmosphere (nitrogen or argon) in a sealed, amber vial at a low temperature (e.g., in a refrigerator or freezer) to minimize degradation.
V. References
-
Leuckart, R. Ber. Dtsch. Chem. Ges.1885 , 18, 2341–2344.
-
Borch, R. F.; Bernstein, M. D.; Durst, H. D. J. Am. Chem. Soc.1971 , 93, 2897–2904.
-
Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. J. Org. Chem.1996 , 61, 3849–3862.
-
Miriyala, B.; Bhattacharyya, S.; Williamson, J. S. Tetrahedron2004 , 60, 1463-1471.
-
Wallach, O. Justus Liebigs Ann. Chem.1893 , 275, 145-163.
-
Moore, M. L. Org. React.1949 , 5, 301-330.
-
Lane, C. F. Synthesis1975 , 1975, 135-146.
-
Katritzky, A. R.; Rees, C. W.; Scriven, E. F. V. Comprehensive Organic Functional Group Transformations; Pergamon: Oxford, 1995; Vol. 2.
-
Tanaka, K., et al. J. Org. Chem.2019 , 84, 10962-10977.
-
Puterová, Z.; et al. Arkivoc2010 , (i), 209-246.
-
Chemistry LibreTexts. 22.4: Synthesis of Amines. [Link]
-
Organic Chemistry Portal. Reductive Amination. [Link]
-
Wikipedia. Leuckart reaction. [Link]
-
Afanasyev, O. I.; et al. Catalysts2021 , 11, 1036.
-
Wikipedia. Ammonium formate. [Link]
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Validation & Comparative
A Comparative Guide to 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine and Structurally Related Thiophene Compounds
Introduction: The Thiophene Scaffold in Modern Medicinal Chemistry
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, stands as a cornerstone in medicinal chemistry. Its unique electronic properties and its role as a bioisostere for the phenyl ring have cemented its status as a "privileged scaffold". This allows it to modulate the function of phenyl-containing molecules, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. From the antiplatelet agent Clopidogrel to the antipsychotic Olanzapine, the impact of the thiophene moiety is extensive and continues to inspire the development of novel therapeutics.
This guide provides an in-depth comparison of 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine , a rigidified aminothiophene, with other key classes of thiophene derivatives. We will objectively compare their synthesis, physicochemical characteristics, and biological activities, supported by experimental insights, to provide a clear perspective for researchers and drug development professionals. The comparators selected for this guide are:
-
Substituted 2-Aminothiophenes: Representing the foundational, flexible building blocks.
-
Thieno[2,3-b]pyridines: A class of fused heterocycles with distinct electronic properties.
-
Marketed Thiophene Drugs (Clopidogrel & Olanzapine): Providing a real-world context of clinical and commercial success.
Part 1: A Comparative Overview of Synthesis Strategies
The synthetic route to a thiophene derivative is fundamentally dictated by its substitution pattern and the nature of any fused ring systems. The methodologies range from versatile one-pot reactions for library synthesis to complex, multi-step routes for chiral drug substances.
The Gewald Reaction: A Cornerstone for 2-Aminothiophenes
The most efficient and widely utilized method for synthesizing polysubstituted 2-aminothiophenes is the Gewald three-component reaction . This one-pot synthesis involves the condensation of a ketone or aldehyde, an α-cyanoester or malononitrile, and elemental sulfur in the presence of a basic catalyst, typically morpholine.
For the synthesis of the parent structure of our topic compound, 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile, the Gewald reaction utilizes cyclopentanone, malononitrile, and sulfur.[1][2] The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization.
Caption: Fig. 1: Generalized workflow for the Gewald synthesis of 2-aminothiophenes.
Synthesis of Fused Thieno[2,3-b]pyridines
The synthesis of thieno[2,3-b]pyridines is more complex and typically involves building the thiophene ring onto a pre-existing pyridine scaffold or vice-versa. A common and successful method starts with variably substituted cyclohexanones, which are converted to enolate salts. These salts are then reacted to form cyanothioacetamide intermediates, which undergo cyclization to yield the desired thieno[2,3-b]pyridine core. This multi-step process allows for precise control over the substitution pattern, which is crucial for tuning biological activity.
Industrial Synthesis: The Case of Clopidogrel
The commercial synthesis of a chiral drug like Clopidogrel is a multi-step process optimized for yield, purity, and cost-effectiveness. One established route begins with the alkylation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with a chiral α-bromo-2-chlorophenylacetate derivative.[3] A key challenge in the synthesis is the resolution of the racemic mixture to isolate the pharmacologically active (S)-(+)-enantiomer. This is often achieved via diastereomeric salt formation with an enantiomerically pure acid, such as L-camphorsulfonic acid, followed by fractional crystallization.[4][5] This contrasts sharply with the direct, often achiral, synthesis provided by methods like the Gewald reaction.
Part 2: Comparative Physicochemical Properties
The structural variations between these thiophene classes lead to significant differences in their physicochemical profiles, which in turn dictate their pharmacokinetic and pharmacodynamic behaviors.
| Property | This compound | Substituted 2-Aminothiophenes | Thieno[2,3-b]pyridines | Olanzapine | Clopidogrel (Prodrug) |
| Structure | Fused, partially saturated bicyclic system | Monocyclic, flexible | Fused, aromatic bicyclic system | Fused, complex tricyclic system | Monocyclic, ester prodrug |
| Key Functional Groups | Primary amine | Primary amine, nitrile/ester | Pyridine nitrogen | Piperazine, secondary amine | Ester, secondary amine |
| Solubility | Moderate; amine allows salt formation | Variable, depends on substituents | Generally low aqueous solubility | Poorly soluble in water (BCS Class II)[6] | Lipophilic |
| logP | - | Variable | Generally higher | ~3.6[7] | High |
| pKa | Basic (amine) | Basic (amine) | Basic (pyridine N, pKa ~5) | Basic (piperazine N, pKa ~7.2)[7] | Basic (amine) |
| Bioisosterism | The thiophene core acts as a bioisostere of a benzene ring, a principle applied across all compared compounds.[4] |
Causality Behind Properties:
-
Rigidity vs. Flexibility: The fused cyclopentane ring in this compound restricts conformational freedom. This rigidity can enhance binding affinity and selectivity for a specific biological target compared to more flexible, simple 2-aminothiophenes.
-
Electronic Effects: The fusion of a pyridine ring in thieno[2,3-b]pyridines introduces a π-deficient system next to the π-excessive thiophene ring. The pyridine nitrogen acts as a hydrogen bond acceptor, a critical feature for interaction with many biological targets like kinases.
-
Prodrug Strategy: Clopidogrel is a prodrug that requires hepatic metabolism to its active thiol metabolite.[8][9] Its lipophilic ester form enhances absorption, while the subsequent metabolic activation is essential for its irreversible binding to the P2Y12 receptor.[8][10]
-
Solubility and Bioavailability: Olanzapine's poor water solubility presents a formulation challenge.[6] Its structure, a thieno[2,3-b][8][9]benzodiazepine, is complex and largely lipophilic, though the piperazine moiety provides a site for salt formation.[11][12]
Part 3: Biological Activity & Structure-Activity Relationships (SAR)
While all compounds share the thiophene scaffold, their distinct architectures confer vastly different biological activities.
Caption: Fig. 2: Diversification of biological activity based on structural modifications to the thiophene core.
Comparative Biological Profiles:
| Compound Class | Primary Biological Activities | Mechanism of Action Insights |
| This compound Derivatives | Anti-inflammatory, Anticonvulsant, CNS Depressant | The rigid structure is key for activating the NRF2 antioxidant pathway, disrupting the KEAP1-NRF2 interaction. This leads to reduced expression of pro-inflammatory cytokines. |
| Substituted 2-Aminothiophenes | Anticancer, Antimicrobial, Antiviral | Highly versatile; activity is dictated by substituents. They serve as precursors for a wide range of biologically active molecules. |
| Thieno[2,3-b]pyridines | Anticancer (Chemosensitizers), Kinase Inhibitors | Can act as inhibitors of DNA repair enzymes like Tyrosyl-DNA Phosphodiesterase 1 (TDP1), thereby sensitizing cancer cells to topoisomerase I inhibitors like topotecan. |
| Olanzapine | Antipsychotic | A potent antagonist at dopamine D2 and serotonin 5-HT2A receptors.[11] |
| Clopidogrel | Antiplatelet | The active metabolite irreversibly inhibits the P2Y12 subtype of the ADP receptor on platelets, preventing platelet activation and aggregation.[8][10][13] |
The key takeaway from SAR studies is that no single activity pattern can be generalized for all thiophenes. The biological outcome is exquisitely sensitive to the nature and position of substituents and the architecture of any fused rings. For instance, the development of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives (structurally similar to the topic compound) as NRF2 activators highlights a promising avenue for anti-inflammatory therapies. These compounds were shown to reverse elevated levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in cellular models.
Part 4: Featured Experimental Protocols
To provide a practical context for the biological activities discussed, two detailed protocols are provided below.
Protocol 1: Gewald Synthesis of a 2-Aminothiophene Precursor
This protocol describes the synthesis of Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, a close analogue of the topic compound's precursor.
Objective: To synthesize a polysubstituted 2-aminothiophene via the Gewald reaction.
Materials:
-
Cyclopentanone (0.1 mol, 8.4 g)
-
Methyl cyanoacetate (0.1 mol, 10.0 g)
-
Elemental Sulfur (0.1 mol, 3.2 g)
-
Methanol (20 mL)
-
Morpholine (10 mL)
-
Ethanol (for washing)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus.
Procedure:
-
Combine cyclopentanone (8.4 g), methyl cyanoacetate (10.0 g), and sulfur (3.2 g) in a 100 mL round-bottom flask equipped with a magnetic stir bar and condenser.
-
Add methanol (20 mL) to the mixture.
-
While stirring, add morpholine (10 mL) dropwise over a period of 30 minutes. An exothermic reaction may be observed. Maintain the temperature around 35 °C during the addition.
-
After the addition is complete, heat the reaction mixture to 45 °C and continue stirring for 3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate will form.
-
Collect the precipitated powder by vacuum filtration.
-
Wash the solid product with cold ethanol (2 x 30 mL) to remove any unreacted starting materials and impurities.
-
Recrystallize the crude product from ethanol to obtain pure, pale yellow crystals of Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate.[2]
Protocol 2: Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibition Assay
This gel-based assay is used to screen for inhibitors of TDP1, a DNA repair enzyme. Thieno[2,3-b]pyridines have been identified as potential inhibitors using this type of assay.
Objective: To measure the inhibitory effect of test compounds on the enzymatic activity of TDP1.
Materials:
-
Recombinant full-length human TDP1 enzyme.
-
DNA substrate: A 5'-fluorescently labeled (e.g., Cy5) single-stranded DNA oligonucleotide with a 3'-phosphotyrosine (pY) residue (e.g., 5’Cy5-GATCTAAAAGACTT-pY-3’).
-
TDP1 Reaction Buffer (50 mM Tris-HCl, pH 7.5, 80 mM KCl, 2 mM EDTA, 1 mM DTT, 40 µg/mL BSA, 0.01% Tween 20).[14]
-
Test compounds (e.g., thieno[2,3-b]pyridine derivatives) dissolved in DMSO.
-
Stop Buffer (99.5% formamide, 10 mM EDTA, tracking dye).[15]
-
Denaturing polyacrylamide gel (e.g., 20%), electrophoresis apparatus, and fluorescence gel scanner.
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes or a 96-well plate on ice. For each reaction, add TDP1 Reaction Buffer.
-
Add the test compound at various concentrations (e.g., serial dilutions from 100 µM to 10 nM). Include a DMSO-only vehicle control and a "no enzyme" control.
-
Add the TDP1 enzyme to a final concentration of ~40 pM.[14]
-
Initiate the reaction by adding the DNA substrate to a final concentration of 1 nM. The final reaction volume is typically 10-20 µL.
-
Incubate the reactions at room temperature (or 37°C) for 15 minutes.[14]
-
Terminate the reactions by adding an equal volume of Stop Buffer.
-
Denature the samples by heating at 95 °C for 5 minutes.
-
Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis until the tracking dye reaches the bottom.
-
Scan the gel using a fluorescence imager. The cleaved product (substrate without the tyrosine) will migrate faster than the uncleaved substrate.
-
Data Analysis: Quantify the band intensities for the substrate and product. Calculate the percentage of TDP1 inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.
Conclusion
The thiophene scaffold is a remarkable starting point for molecular design, but its true potential is unlocked through careful structural modification. The comparison between the rigid This compound , flexible 2-aminothiophenes, electronically distinct thieno[2,3-b]pyridines, and highly optimized drugs like Clopidogrel and Olanzapine illustrates a fundamental principle of medicinal chemistry: structure dictates function. Fusing rings alters conformational freedom and electronic properties, leading to distinct biological targets and activities, from broad-spectrum antimicrobial effects to highly specific receptor antagonism. Understanding the synthetic pathways, physicochemical drivers, and resulting biological activities of these diverse thiophene classes provides researchers with a powerful toolkit for the rational design of next-generation therapeutics.
References
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Nguyen, T. A., Diodati, J. G., & Pharand, C. (2005). Resistance to clopidogrel: a review of the evidence. Journal of the American College of Cardiology, 45(8), 1157-1164. Available at: [Link]
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Sambu, N., Curzen, N., & Flora, G. (2011). Clopidogrel withdrawal: Is there a "rebound" phenomenon? Journal of the American College of Cardiology, 58(15), 1581-1589. Available at: [Link]
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Wang, L., Shen, J., Tang, Y., Chen, Y., Wang, W., Cai, Z., & Du, Z. (2007). Synthetic Improvements in the Preparation of Clopidogrel. Organic Process Research & Development, 11(3), 487-490. Available at: [Link]
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Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., Gong, L., Sangkuhl, K., Thorn, C. F., Altman, R. B., & Klein, T. E. (2012). Clopidogrel pathway. Pharmacogenetics and genomics, 22(4), 305–307. Available at: [Link]
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Study.com. (n.d.). Clopidogrel: Mechanism of Action, Side Effects & Drug Interactions. Retrieved from [Link]
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Bandichhor, R., et al. (2012). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Der Pharma Chemica, 4(1), 479-488. Available at: [Link]
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Huang, Y., & Zhu, Q. (2017). The synthesis of clopidogrel. IOP Conference Series: Earth and Environmental Science, 100, 012133. Available at: [Link]
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Nguyen, H., Khatri, H. R., & Zhu, J. (2013). Reductive Iodonio-Claisen Rearrangement of Iodothiophene Diacetates with Allylsilanes: Formal Synthesis of Plavix®. Tetrahedron Letters, 54(41), 5464-5466. Available at: [Link]
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Lountos, G. T., et al. (2014). Biochemical assays for the discovery of TDP1 inhibitors. Molecular cancer therapeutics, 13(8), 2116–2126. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Olanzapine. PubChem Compound Summary. Retrieved from [Link]
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Reddy, T. S., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. ACS Omega, 8(42), 39075-39084. Available at: [Link]
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Lountos, G. T., et al. (2014). Biochemical Assays for the Discovery of TDP1 Inhibitors. Molecular Cancer Therapeutics, 13(8), 2116-2126. Available at: [Link]
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Lv, W., et al. (2022). Application of a bivalent “click” approach to target tyrosyl-DNA phosphodiesterase 1 (TDP1). RSC Medicinal Chemistry, 13(2), 205-213. Available at: [Link]
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Silva, W. L., et al. (2011). 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o3161. Available at: [Link]
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Silva, W. L., et al. (2011). 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o3161. Available at: [Link]
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Asiri, A. M. (2003). Methyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. Molbank, 2003(3), M341. Available at: [Link]
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Chen, Y., et al. (2012). Nrf2-Dependent Induction of NQO1 in Mouse Aortic Endothelial Cells Overexpressing Catalase. Journal of Biological Chemistry, 287(38), 31955–31965. Available at: [Link]
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Dinkova-Kostova, A. T., et al. (2017). Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway. Planta Medica, 83(12/13), 979–986. Available at: [Link]
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Wang, B., et al. (2019). Activation of Nrf2/NQO1 Pathway Attenuates Oxidative Stress in Neuronal Cells Induced by Microwave and Protects Neurite Development. Biomedical and Environmental Sciences, 32(11), 819-829. Available at: [Link]
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A Comparative Guide to the Biological Activity of 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine and Its Analogs
Introduction: The Therapeutic Potential of the Cyclopenta[b]thiophene Scaffold
The thiophene ring is a privileged pharmacophore in medicinal chemistry, recognized for its versatile biological activities.[1] Its bioisosteric relationship with the phenyl ring allows for favorable modifications in physicochemical properties, metabolic stability, and receptor binding affinity.[1] Fused thiophene systems, such as the 5,6-dihydro-4H-cyclopenta[b]thiophene core, offer a rigid and structurally diverse platform for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activity of derivatives of the 5,6-dihydro-4H-cyclopenta[b]thiophene scaffold, with a particular focus on their anticancer properties. We will delve into the structure-activity relationships (SAR) that govern their efficacy and provide detailed experimental protocols for the evaluation of their biological effects.
Comparative Analysis of Anticancer Activity
A study by Said and Elshihawy (2014) provides a foundational dataset for comparing the in vitro anticancer activity of a series of N-substituted-2-amino-3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene derivatives against the human breast carcinoma cell line (MCF-7).[1] These compounds represent close analogs of the core molecule, 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine, and offer valuable insights into the structural requirements for cytotoxicity.
The synthesis of these analogs typically begins with the Gewald reaction, a versatile method for the preparation of 2-aminothiophenes.[2][3][4] This reaction involves the condensation of a ketone (in this case, cyclopentanone), an active methylene nitrile (malononitrile), and elemental sulfur in the presence of a base.[2][4]
Experimental Workflow: Synthesis of 2-Amino-3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene
Caption: General workflow for the Gewald synthesis of the core cyclopenta[b]thiophene scaffold.
The resulting 2-amino-3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene can then be further functionalized at the amino group to generate a library of analogs. Said and Elshihawy explored the introduction of various acyl and sulfonyl groups to probe the structure-activity relationship.[1]
Structure-Activity Relationship (SAR) Analysis
The anticancer activity of the synthesized analogs against the MCF-7 cell line revealed key structural features that influence cytotoxicity. The results are summarized in the table below.
| Compound ID | R Group (at 2-amino position) | IC50 (µM) against MCF-7[1] |
| Parent Amine | -H | Not Reported |
| Analog 1 | Acetyl | > 100 |
| Analog 2 | Benzoyl | 55.3 |
| Analog 3 | 4-Chlorobenzoyl | 42.8 |
| Analog 4 | 4-Methylbenzoyl | 63.1 |
| Analog 5 | 4-Methoxybenzoyl | 71.5 |
| Analog 6 | Thiophene-2-carbonyl | 38.7 |
| Analog 7 | Benzenesulfonyl | 25.1 |
| Analog 8 | 4-Methylbenzenesulfonyl | 33.6 |
| Doxorubicin | (Reference Drug) | 8.2 |
From this data, several key SAR insights can be drawn:
-
Acylation vs. Sulfonylation: The introduction of a benzenesulfonyl group (Analog 7, IC50 = 25.1 µM) resulted in significantly higher anticancer activity compared to a benzoyl group (Analog 2, IC50 = 55.3 µM). This suggests that the sulfonyl linkage is more favorable for cytotoxicity in this scaffold.
-
Aromatic Substitution on the Benzoyl Ring: The presence of an electron-withdrawing group (chloro) at the para position of the benzoyl ring (Analog 3, IC50 = 42.8 µM) enhanced activity compared to the unsubstituted benzoyl analog (Analog 2). Conversely, electron-donating groups (methyl and methoxy) at the same position (Analogs 4 and 5) led to a decrease in activity.
-
Heteroaromatic Acylation: Acylation with a thiophene-2-carbonyl group (Analog 6, IC50 = 38.7 µM) resulted in better activity than the benzoyl analog, indicating a preference for a heteroaromatic system.
-
Substitution on the Benzenesulfonyl Ring: An electron-donating methyl group on the benzenesulfonyl ring (Analog 8, IC50 = 33.6 µM) slightly decreased the activity compared to the unsubstituted analog (Analog 7).
Logical Relationship: Structure-Activity Relationship for Anticancer Activity
Caption: SAR trends for N-substituted cyclopenta[b]thiophene analogs as anticancer agents.
Potential as Monoamine Oxidase (MAO) Inhibitors
While the primary comparative data found focuses on anticancer activity, the thiophene scaffold is also a well-known pharmacophore in the design of monoamine oxidase (MAO) inhibitors.[5][6] MAO enzymes are crucial in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for neurodegenerative diseases and depression.[5][6]
Experimental Protocols
In Vitro Anticancer Activity Assessment: MTS Assay
The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays. This protocol is adapted for a 96-well plate format.
Materials:
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Phenazine ethosulfate (PES) solution
-
96-well plates
-
MCF-7 human breast cancer cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds and reference drug (Doxorubicin)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the reference drug in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTS Reagent Addition: Prepare the MTS/PES solution according to the manufacturer's instructions. Add 20 µL of the combined MTS/PES solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Experimental Workflow: MTS Assay for Cytotoxicity
Caption: Step-by-step workflow for the MTS cell viability assay.
Conclusion and Future Directions
The 5,6-dihydro-4H-cyclopenta[b]thiophene scaffold serves as a promising framework for the development of novel therapeutic agents, particularly in the realm of oncology. The comparative analysis of its N-substituted-2-amino-3-cyano analogs reveals clear structure-activity relationships, where N-sulfonylation and the introduction of electron-withdrawing or heteroaromatic moieties enhance anticancer activity against MCF-7 cells.
Future research should focus on expanding the library of analogs to further refine the SAR. This includes exploring substitutions at other positions of the cyclopenta[b]thiophene ring and investigating different linkers and functional groups at the amino position. Furthermore, given the known activity of thiophenes as MAO inhibitors, it would be highly valuable to screen these compounds for their activity against MAO-A and MAO-B to explore their potential in treating neurodegenerative disorders. The detailed protocols provided herein offer a robust framework for the continued biological evaluation of this versatile and promising class of compounds.
References
-
MTS Tetrazolium Assay Protocol - Creative Bioarray. (URL: [Link])
-
MTT Assay Protocol for Cell Viability and Proliferation. (URL: [Link])
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar. (URL: [Link])
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])
-
Said, M., & Elshihawy, H. (2014). Synthesis, anticancer activity and structure-activity relationship of some anticancer agents based on cyclopenta (b) thiophene scaffold. Pakistan journal of pharmaceutical sciences, 27(4), 885–892. (URL: [Link])
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Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PubMed Central. (URL: [Link])
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synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities - Semantic Scholar. (URL: [Link])
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Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC - PubMed Central. (URL: [Link])
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Green methodologies for the synthesis of 2-aminothiophene - PMC - PubMed Central. (URL: [Link])
-
Gewald reaction - Wikipedia. (URL: [Link])
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Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC - NIH. (URL: [Link])
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Design, synthesis, and structure-activity relationship of novel thiophene derivatives for beta-amyloid plaque imaging - PubMed. (URL: [Link])
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New prospectives on the Benzo[b]thiophene-3-ole scaffold: design, synthesis, and biological evaluation of novel monoamine oxidase inhibitors & photocatalytic functionalization of Dehydroalanine-derived peptides in batch and flow. (URL: [Link])
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Synthesis and monoamine oxidase inhibitory activities of some 3-(4-fluorophenyl)-5-aryl-N-substituted-4,5-dihydro-(1 H)-pyrazole-1-carbothioamide derivatives. (URL: [Link])
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- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. New prospectives on the Benzo[b]thiophene-3-ole scaffold: design, synthesis, and biological evaluation of novel monoamine oxidase inhibitors & photocatalytic functionalization of Dehydroalanine-derived peptides in batch and flow [tesidottorato.depositolegale.it]
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A Spectroscopic Journey: Comparative Analysis of 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine and Its Synthetic Precursors
Introduction
In the landscape of medicinal chemistry and materials science, thiophene-fused carbocycles represent a privileged scaffold. Among these, 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine serves as a critical building block for a range of pharmacologically active agents and functional organic materials.[1][2][3] Its rigid, bicyclic structure and the presence of a primary amine offer a versatile platform for further chemical modification. The synthesis of this amine is a multi-step process, and ensuring the purity and identity of the intermediates is paramount to the success of the overall synthetic campaign.
This guide provides an in-depth spectroscopic comparison of this compound and its key precursors: 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-one and 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-one oxime. Through a detailed analysis of Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopy data, we will elucidate the key spectral transformations that signify the chemical evolution from a ketone to an oxime, and finally to the target primary amine. This comparative approach not only validates the synthetic pathway but also serves as a robust reference for researchers working with similar heterocyclic systems.
The Synthetic Pathway: A Deliberate Transformation
The conversion of the ketone to the amine is a classic and reliable synthetic route. Each step is designed to introduce a specific functional group, and the success of each transformation is unequivocally confirmed by distinct changes in the spectroscopic fingerprint of the molecule. The pathway begins with the intramolecular cyclization to form the ketone, followed by condensation with hydroxylamine to yield the oxime, and culminates in the reduction of the oxime to the desired primary amine.
Caption: Synthetic route from the ketone precursor to the final amine product.
Spectroscopic Elucidation of the Transformation
The core of this guide lies in the detailed analysis of how the molecular structure at each synthetic stage influences its interaction with electromagnetic radiation, giving rise to unique spectra.
5,6-Dihydro-4H-cyclopenta[b]thiophen-4-one: The Ketone Precursor
The starting ketone is characterized by the presence of a carbonyl group (C=O) within the five-membered ring fused to the thiophene core. This functional group is the dominant feature in its IR spectrum and significantly influences the chemical environment of adjacent protons and carbons in the NMR spectra.
-
¹H NMR Analysis: The spectrum is expected to show three distinct methylene proton signals. The protons on C5 and C6 will likely appear as triplets due to coupling with each other. The protons alpha to the carbonyl group (on C5) will be deshielded and appear further downfield compared to the protons on C6. The two protons on the thiophene ring will appear as doublets in the aromatic region.
-
¹³C NMR Analysis: The most downfield signal will be the carbonyl carbon, typically appearing in the range of 190-200 ppm. The carbons of the thiophene ring will resonate in the aromatic region (120-150 ppm), while the methylene carbons (C5 and C6) will be found in the aliphatic region.
-
IR Spectroscopy Analysis: The most prominent and diagnostic absorption will be a strong, sharp peak corresponding to the C=O stretching vibration, typically found around 1700-1720 cm⁻¹.[4] The spectrum will also feature C-H stretching vibrations for both aromatic (thiophene) and aliphatic (cyclopentane ring) protons, as well as characteristic thiophene ring vibrations.[5][6][7]
5,6-Dihydro-4H-cyclopenta[b]thiophen-4-one Oxime: The Intermediate
The conversion of the ketone to an oxime involves the replacement of the carbonyl oxygen with a =N-OH group. This transformation induces significant and predictable changes in the spectroscopic data.
-
¹H NMR Analysis: The most notable change is the appearance of a new, broad singlet in the downfield region (often >10 ppm) corresponding to the hydroxyl proton (-OH) of the oxime. The methylene protons adjacent to the C=N bond (on C5) will experience a shift in their chemical environment compared to the ketone precursor. The formation of (E) and (Z) isomers is possible, which could lead to the appearance of two sets of signals for some protons.
-
¹³C NMR Analysis: The carbonyl carbon signal (~195 ppm) will disappear and be replaced by a new signal for the C=N carbon, which is also deshielded but typically appears further upfield than a carbonyl carbon (around 150-160 ppm).
-
IR Spectroscopy Analysis: The defining change is the complete disappearance of the strong C=O stretch from the 1700-1720 cm⁻¹ region. New, characteristic peaks will appear: a broad O-H stretch around 3100-3300 cm⁻¹ and a C=N stretch, which is weaker than a C=O stretch, around 1640-1680 cm⁻¹.
This compound: The Final Product
The final step, the reduction of the oxime, results in the formation of a primary amine at the 4-position. This introduces an -NH₂ group and converts the sp²-hybridized carbon of the oxime to an sp³-hybridized carbon.
-
¹H NMR Analysis: The oxime's -OH proton signal vanishes. A new, broad signal will appear in the 1.5-3.5 ppm range, integrating to two protons, which corresponds to the -NH₂ group. The proton on the newly formed chiral center (C4) will appear as a multiplet, coupled to the adjacent methylene protons on C5. The protons on the cyclopentane ring will show more complex splitting patterns due to the introduction of the stereocenter.
-
¹³C NMR Analysis: The C=N carbon signal (~155 ppm) will be absent. A new signal for the C4 carbon, now bonded to the amine group, will appear in the aliphatic region, typically between 45-60 ppm.
-
IR Spectroscopy Analysis: The broad O-H and C=N stretching bands of the oxime will be gone. The hallmark of the amine is the appearance of two medium-intensity N-H stretching bands in the 3300-3500 cm⁻¹ region (for a primary amine). An N-H bending vibration (scissoring) may also be observed around 1590-1650 cm⁻¹.
Comparative Data Summary
The following table provides a direct comparison of the key diagnostic spectroscopic features for each compound in the synthetic sequence.
| Spectroscopic Feature | 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-one | 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-one Oxime | This compound |
| ¹³C NMR: C4 Signal | ~195 ppm (C=O) | ~155 ppm (C=N) | ~50 ppm (CH-NH₂) |
| ¹H NMR: Key Signal | N/A | ~10 ppm (N-OH) | ~2.0 ppm (-NH₂) |
| IR: Key Stretch (cm⁻¹) | ~1710 (strong, C=O) | ~3200 (broad, O-H), ~1660 (C=N) | ~3350 & ~3450 (two, N-H) |
Experimental Protocols
The methodologies described below are standard procedures and should be performed by trained personnel in a suitable laboratory setting.
Synthesis of 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-one
-
Reaction Setup: To a solution of 3-(thiophen-2-yl)propanoic acid in a suitable solvent (e.g., dichloromethane), add a dehydrating agent such as polyphosphoric acid or Eaton's reagent.
-
Reaction Conditions: Heat the mixture under reflux with vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it over crushed ice.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure ketone.
Synthesis of 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-one Oxime
-
Reaction Setup: Dissolve 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-one in ethanol. Add hydroxylamine hydrochloride and a base (e.g., pyridine or sodium acetate).
-
Reaction Conditions: Heat the mixture to reflux for 1-2 hours.
-
Workup: Cool the reaction mixture and reduce the solvent volume in vacuo. Add water to precipitate the oxime.
-
Purification: Filter the solid product, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
Synthesis of this compound
-
Reaction Setup: Suspend the 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-one oxime in glacial acetic acid.
-
Reaction Conditions: Add activated zinc dust portion-wise while keeping the reaction temperature controlled with an ice bath. Stir at room temperature for 4-6 hours.
-
Workup: Filter the reaction mixture to remove excess zinc. Neutralize the filtrate with a strong base (e.g., NaOH solution) until it is strongly alkaline.
-
Extraction: Extract the product with diethyl ether or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine.
Spectroscopic Analysis Workflow
The following workflow is a standardized process for obtaining the spectroscopic data discussed in this guide.
Caption: Standard workflow for sample analysis and data comparison.
Conclusion
The synthetic transformation from 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-one to its corresponding amine is marked by a series of clear and interpretable spectroscopic changes. The disappearance of the carbonyl (C=O) signal and the appearance of oxime (C=N-OH) and then amine (CH-NH₂) signals in both NMR and IR spectra provide definitive evidence for the success of each chemical step. By understanding these characteristic spectral fingerprints, researchers can confidently track the progress of their synthesis, ensure the purity of their intermediates, and verify the structure of their final product. This guide provides a foundational reference for the spectroscopic characterization of this important heterocyclic scaffold and its derivatives.
References
- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide, (c) (E)-N'-(thiophen-2-ylmethylene)-isonicotinohydrazide. Retrieved from [Link]
-
MDPI. (2007). 2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]- 5,6-dihydro-4H-cyclopenta [b] thiophene-3-carboxylic Acid Methyl Ester. Retrieved from [Link]
-
ACS Publications. (2023). Novel Cyclopentathiophene Carboxamide Derivatives as PAFR Antagonists for Treating Ocular Diseases, Allergies, and Inflammation-Related Diseases. Retrieved from [Link]
-
PubMed. (2023). Cyclopentathiophene Carboxamide Derivatives as PAFR Antagonists for Treating Ocular Diseases, Allergies, and Inflammation-Related Disorders. Retrieved from [Link]
-
NIH. (2022). Cyclopentathiophene Carboxamide Derivatives as PAFR Antagonists for Treating Ocular Diseases, Allergies, and Inflammation-Related Disorders. Retrieved from [Link]
Sources
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- 2. Cyclopentathiophene Carboxamide Derivatives as PAFR Antagonists for Treating Ocular Diseases, Allergies, and Inflammation-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclopentathiophene Carboxamide Derivatives as PAFR Antagonists for Treating Ocular Diseases, Allergies, and Inflammation-Related Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to the Synthesis of 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine: An In-Depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
The bicyclic scaffold of 5,6-dihydro-4H-cyclopenta[b]thiophen-4-amine is a privileged structure in medicinal chemistry, serving as a core component in a variety of pharmacologically active compounds. Its rigid, fused-ring system provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive target for the design of novel therapeutics. This guide provides a comparative analysis of alternative synthetic pathways to this key amine, offering detailed experimental protocols and a critical evaluation of each route's advantages and limitations.
Introduction to Synthetic Strategies
The synthesis of this compound hinges on the construction of the fused thiophene-cyclopentane ring system and the subsequent introduction of the amine functionality at the C4 position. The most convergent and widely applicable strategies involve the initial preparation of the corresponding ketone, 5,6-dihydro-4H-cyclopenta[b]thiophen-4-one, followed by its conversion to the target amine. This guide will focus on three principal pathways:
-
Pathway 1: Intramolecular Friedel-Crafts Acylation followed by Reductive Amination. This classical approach offers a reliable and scalable route to the target compound.
-
Pathway 2: Intramolecular Friedel-Crafts Acylation followed by the Leuckart-Wallach Reaction. A traditional method for amine synthesis, the Leuckart-Wallach reaction provides a high-temperature, one-pot conversion of the ketone to the amine.
-
Pathway 3: The Gewald Reaction as an Alternative Approach. This multicomponent reaction offers a convergent route to substituted 2-aminothiophenes, which can be further elaborated to the desired cyclopentathiophene structure.
This guide will provide a detailed examination of each pathway, including step-by-step experimental procedures, a discussion of the underlying chemical principles, and a comparative analysis of their respective strengths and weaknesses.
Pathway 1: Friedel-Crafts Acylation and Reductive Amination
This pathway is a robust and versatile method for the preparation of this compound. It involves the initial synthesis of the key ketone intermediate via an intramolecular Friedel-Crafts acylation, followed by a reductive amination to introduce the amine group.
Step 1: Synthesis of the Key Intermediate: 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-one
The synthesis of the cyclopentathiophenone core is achieved through a well-established sequence involving the preparation of 3-(2-thienyl)propanoic acid and its subsequent intramolecular Friedel-Crafts cyclization.
The precursor acid is readily prepared by the catalytic hydrogenation of 3-(2-thienyl)acrylic acid.[1]
Experimental Protocol:
-
To a solution of 3-(2-thienyl)acrylic acid (15.59 g, 0.10 mol) in tetrahydrofuran (130 mL), add 10% Palladium on carbon (4.2 g).
-
Subject the mixture to Parr hydrogenation at 45 psi of hydrogen pressure at room temperature for approximately 24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield a solid.
-
Recrystallize the crude product from water to afford 3-(2-thienyl)propanoic acid as a white to tan solid.
Expected Yield: ~60%
The cyclization of 3-(2-thienyl)propanoic acid to form the ketone is a critical step. This is typically achieved by converting the carboxylic acid to its more reactive acid chloride derivative, followed by treatment with a Lewis acid catalyst.[2][3][4][5][6]
Experimental Protocol:
-
To a solution of 3-(2-thienyl)propanoic acid (5.0 g, 0.032 mol) in anhydrous dichloromethane (2 mL), add oxalyl chloride (25 mL) and a catalytic amount of N,N-dimethylformamide (3 drops) slowly at 0 °C.
-
Allow the reaction mixture to stir at room temperature until gas evolution ceases (typically 1-2 hours).
-
Concentrate the mixture under vacuum to remove excess oxalyl chloride and solvent.
-
Dissolve the crude 3-(2-thienyl)propionyl chloride in anhydrous dichloromethane (200 mL).
-
Cool the solution to 0 °C and add a solution of stannic chloride (SnCl₄, 7.7 mmol) in anhydrous dichloromethane (200 mL) dropwise with vigorous stirring.
-
After the addition is complete, allow the mixture to stir at room temperature overnight.
-
Pour the reaction mixture onto a mixture of ice and concentrated hydrochloric acid and stir for 1 hour.
-
Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone.
-
Purify the product by column chromatography on silica gel or by vacuum distillation to afford 5,6-dihydro-4H-cyclopenta[b]thiophen-4-one as a solid or oil.
Causality Behind Experimental Choices: The conversion of the carboxylic acid to the acid chloride is necessary to activate the carbonyl group for the electrophilic aromatic substitution reaction. Stannic chloride is a common Lewis acid catalyst for Friedel-Crafts acylations, promoting the formation of the acylium ion intermediate. The acidic workup is crucial for quenching the reaction and hydrolyzing any remaining catalyst complexes.
Caption: Synthesis of the ketone intermediate via hydrogenation and Friedel-Crafts acylation.
Step 2: Reductive Amination of 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-one
Reductive amination is a highly effective method for converting ketones to primary amines. The Borch reaction, utilizing sodium cyanoborohydride, is a particularly mild and selective variant.[7][8][9][10][11][12]
Experimental Protocol:
-
In a round-bottom flask, dissolve 5,6-dihydro-4H-cyclopenta[b]thiophen-4-one (1.0 g, 7.2 mmol) in anhydrous methanol (20 mL).
-
Add ammonium acetate (5.5 g, 72 mmol, 10 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
In a separate flask, dissolve sodium cyanoborohydride (0.45 g, 7.2 mmol) in anhydrous methanol (10 mL).
-
Add the sodium cyanoborohydride solution dropwise to the ketone/ammonium acetate mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of 1 M HCl until the pH is acidic (to decompose excess hydride reagent).
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Partition the residue between water and dichloromethane.
-
Make the aqueous layer basic (pH > 10) with 2 M NaOH and extract with dichloromethane (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
-
The amine can be further purified by column chromatography or by conversion to its hydrochloride salt.
Causality Behind Experimental Choices: Ammonium acetate serves as the ammonia source for the in situ formation of the imine. Sodium cyanoborohydride is a mild reducing agent that is stable under weakly acidic to neutral conditions, allowing for the selective reduction of the iminium ion in the presence of the starting ketone.[7][9] The acidic quench is necessary to safely destroy any unreacted cyanoborohydride. The final basic workup is required to deprotonate the ammonium salt and isolate the free amine.
Caption: Reductive amination of the ketone to the target amine.
Pathway 2: Leuckart-Wallach Reaction
The Leuckart-Wallach reaction is a classic method for the reductive amination of carbonyl compounds using formamide or ammonium formate as both the nitrogen source and the reducing agent.[13][14][15] This one-pot procedure is often advantageous due to the low cost of the reagents, although it typically requires high reaction temperatures.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, combine 5,6-dihydro-4H-cyclopenta[b]thiophen-4-one (1.0 g, 7.2 mmol) and a large excess of formamide (e.g., 10-20 equivalents) or ammonium formate (5-10 equivalents).
-
Heat the reaction mixture to a high temperature (typically 160-190 °C) for several hours (6-24 hours).
-
Monitor the reaction by TLC.
-
After cooling to room temperature, add 6 M hydrochloric acid to the reaction mixture and reflux for 1-2 hours to hydrolyze the intermediate formamide.
-
Cool the mixture and wash with an organic solvent (e.g., diethyl ether or toluene) to remove any unreacted ketone.
-
Make the aqueous layer strongly basic with concentrated NaOH.
-
Extract the product with an organic solvent (e.g., dichloromethane or diethyl ether).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude amine.
-
Purify the product as described in Pathway 1.
Causality Behind Experimental Choices: The high temperature is necessary to drive the reaction, which proceeds through the formation of an N-formyl intermediate.[14] The subsequent acid hydrolysis step is essential to cleave the formyl group and liberate the free primary amine. The choice between formamide and ammonium formate can influence the reaction conditions and yield, with ammonium formate sometimes allowing for slightly lower temperatures.[13]
Caption: The Leuckart-Wallach reaction pathway.
Pathway 3: The Gewald Reaction Approach
The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes.[16][17] While not a direct route to the target amine, it offers an alternative strategy for constructing a closely related scaffold, 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile, which could potentially be converted to the desired product through further synthetic manipulations (e.g., decyanation and removal of the C2-amino group). This pathway is presented as a conceptual alternative for the synthesis of related structures.
Experimental Protocol (for 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile):
-
In a suitable solvent such as ethanol or DMF, combine cyclopentanone (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1 equivalent).
-
Add a catalytic amount of a base, such as morpholine or triethylamine.
-
Heat the reaction mixture at reflux for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the 2-aminothiophene derivative.
Causality Behind Experimental Choices: The Gewald reaction proceeds via a Knoevenagel condensation between the ketone and the active methylene compound (malononitrile), followed by the addition of sulfur and subsequent ring closure and aromatization.[17] The basic catalyst is essential for promoting the initial condensation step.
Caption: The Gewald reaction for the synthesis of a related aminothiophene.
Comparative Analysis of Synthetic Pathways
| Feature | Pathway 1: Reductive Amination | Pathway 2: Leuckart-Wallach Reaction | Pathway 3: Gewald Reaction |
| Overall Yield | Generally moderate to good | Can be variable, often moderate | Good for the aminothiophene derivative |
| Reaction Conditions | Mild | Harsh (high temperatures) | Moderate to harsh (reflux) |
| Reagent Cost & Availability | Higher (borohydride reagents) | Low (formamide, ammonium formate) | Low |
| Scalability | Good | Moderate (high temperatures can be challenging on a large scale) | Good |
| Substrate Scope | Broad | Generally good for ketones | Specific to the formation of 2-aminothiophenes |
| Byproducts & Purification | Borate salts; generally clean | Tar formation can be an issue; requires hydrolysis step | Sulfur-containing byproducts |
| Directness to Target | Direct conversion of the ketone | Direct conversion of the ketone | Indirect; requires further transformations |
Conclusion
For the synthesis of this compound, the two-step sequence involving intramolecular Friedel-Crafts acylation followed by reductive amination (Pathway 1) stands out as the most reliable and versatile approach. It offers mild reaction conditions for the crucial amination step, generally good yields, and is amenable to a wide range of substrates should modifications to the core structure be desired.
The Leuckart-Wallach reaction (Pathway 2) provides a more classical and cost-effective alternative. However, the harsh reaction conditions can limit its applicability, particularly for sensitive substrates, and may lead to lower yields and more challenging purification.
The Gewald reaction (Pathway 3) represents a conceptually different and convergent approach to a related aminothiophene scaffold. While not a direct synthesis of the target molecule, it is a valuable method for accessing highly functionalized cyclopentathiophenes that could serve as versatile intermediates for the synthesis of a library of analogs.
The choice of the optimal synthetic pathway will ultimately depend on the specific requirements of the research program, including the desired scale of the synthesis, the availability of starting materials and reagents, and the tolerance of the target molecule to different reaction conditions.
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Comparative study of the reactivity of different cyclopenta[b]thiophene isomers
An In-depth Comparative Guide to the Reactivity of Cyclopenta[b]thiophene Isomers for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive comparative analysis of the reactivity of various cyclopenta[b]thiophene isomers. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a synthesized understanding of the causal factors governing experimental outcomes. We will delve into the theoretical underpinnings of reactivity, present comparative experimental data for key electrophilic aromatic substitution reactions, and provide detailed, validated protocols.
Introduction: The Structural and Pharmaceutical Significance of Cyclopenta[b]thiophenes
Cyclopenta[b]thiophenes are a class of bicyclic heterocyclic compounds formed by the fusion of a thiophene ring and a cyclopentane ring. The position of this fusion gives rise to different structural isomers, each with unique electronic and steric properties. These scaffolds are of significant interest in medicinal chemistry and materials science due to their presence in a variety of biologically active molecules and functional organic materials.[1][2][3] Thiophene and its derivatives are known to possess a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.[2][3][4][5] The fused cyclopentane ring introduces conformational constraints and alters the electronic distribution in the thiophene ring, thereby modulating the molecule's reactivity and biological interactions.
Below is a diagram illustrating the common isomeric forms of dihydrocyclopenta[b]thiophene. The reactivity of these isomers is the central focus of this guide.
Caption: Common isomers of cyclopenta[b]thiophene.
Theoretical Framework: Understanding Reactivity through Electronic and Computational Lenses
The reactivity of thiophene and its derivatives is fundamentally governed by the electron-rich nature of the five-membered heterocyclic ring.[6] The sulfur atom, with its lone pair of electrons participating in the aromatic system, makes the ring more susceptible to electrophilic attack than benzene.[6][7]
Regioselectivity in Electrophilic Aromatic Substitution (SEAr)
Electrophilic substitution on the thiophene ring predominantly occurs at the α-positions (C2 and C5) rather than the β-positions (C3 and C4).[8][9] This preference is explained by the greater stability of the cationic intermediate (the σ-complex or arenium ion) formed during the reaction. Attack at the C2 position allows for the positive charge to be delocalized over three resonance structures, including a stable contributor where the sulfur atom bears the positive charge. In contrast, attack at the C3 position results in only two resonance structures, leading to a less stable intermediate.[10]
Caption: Stability of intermediates in electrophilic substitution.
Computational Insights
Modern computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to predict and rationalize chemical reactivity.[11] By calculating Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), we can identify the regions of a molecule most susceptible to electrophilic attack.[12][13] For an electrophilic reaction, the region with the highest HOMO density is the most likely site of attack. Global reactivity parameters derived from these calculations can also be correlated with the chemical stability and reactivity of the isomers.[12]
Comparative Reactivity in Key Electrophilic Substitution Reactions
This section presents experimental data comparing the reactivity of cyclopenta[b]thiophene isomers in three cornerstone electrophilic aromatic substitution reactions: nitration, bromination, and Friedel-Crafts acylation.
Nitration
Nitration introduces a nitro group (-NO2) onto the aromatic ring and is a critical transformation in the synthesis of many pharmaceutical intermediates. Due to the high reactivity of the thiophene ring, harsh nitrating conditions (e.g., concentrated HNO3/H2SO4) can lead to degradation.[14] Milder reagents, such as nitric acid in acetic anhydride, are therefore preferred.[15][16][17]
A study on the nitration of 4,5-dihydro-5-methyl-6H-cyclopenta[b]thiophene-6-one demonstrated that the reaction yields a mixture of the 2-nitro and 3-nitro isomers, which is analogous to the nitration of other substituted thiophenes.[15]
Table 1: Nitration of a Cyclopenta[b]thiophene Derivative
| Substrate | Reagents | Products | Yield | Reference |
|---|
| 4,5-dihydro-5-methyl-6H-cyclopenta[b]thiophene-6-one | Fuming HNO3, Acetic Anhydride, -6°C | 2-nitro and 3-nitro isomers | Not specified |[15] |
Bromination
Halogenation, particularly bromination, is another fundamental electrophilic substitution. N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of thiophenes, typically affording the 2-bromo derivative with high selectivity.[18][19][20] The reaction is often carried out in solvents like acetic acid or acetonitrile.[19][20]
While specific comparative data across different cyclopenta[b]thiophene isomers is sparse in the reviewed literature, the general principles of thiophene bromination are expected to hold. The reaction is anticipated to be highly regioselective for the available α-position(s) of the thiophene ring.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a reliable method for introducing an acyl group onto an aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[21][22] For thiophenes, milder Lewis acids like zinc chloride or stannic chloride are sometimes preferred over aluminum chloride to avoid undesirable side reactions.[23] The reaction exhibits strong regioselectivity for the 2-position.[10] A study using a C25 zeolite molecular sieve as a catalyst for the acylation of thiophene with acetic anhydride showed high conversion rates, highlighting an environmentally friendly alternative to traditional Lewis acids.[24]
Table 2: Friedel-Crafts Acylation of Thiophene (Illustrative)
| Substrate | Acylating Agent | Catalyst | Temperature | Conversion | Reference |
|---|---|---|---|---|---|
| Thiophene | Acetic Anhydride | C25 Zeolite | 80°C | 96.3% | [24] |
| Thiophene | Acetic Anhydride | Acid-modified C25 Zeolite | 80°C | 99.0% (in 2h) |[24] |
Detailed Experimental Protocols
To ensure the trustworthiness and reproducibility of the chemistry described, this section provides detailed, step-by-step protocols for the key reactions discussed.
Protocol: Nitration of 4,5-dihydro-5-methyl-6H-cyclopenta[b]thiophene-6-one[15]
-
Rationale: This protocol uses fuming nitric acid in acetic anhydride. The acetic anhydride serves to generate the acetyl nitrate electrophile in situ and acts as a solvent, allowing for controlled reaction at low temperatures to prevent degradation of the sensitive thiophene ring.
-
Preparation of Nitrating Mixture: Prepare a solution of 10 g of fuming nitric acid (d 1.50) and 12.5 ml of acetic anhydride by adding the nitric acid dropwise to the anhydride at -6°C.
-
Reaction Setup: Dissolve 5.0 g (0.033 mole) of 4,5-dihydro-5-methyl-6H-cyclopenta[b]thiophene-6-one in 18.5 ml of acetic anhydride in a suitable reaction vessel equipped with a stirrer and cooling bath.
-
Addition: Cool the substrate solution to -6°C and add the prepared nitrating mixture dropwise with constant stirring, maintaining the temperature at -6°C.
-
Reaction: After the addition is complete, stir the reaction mixture for an additional 30 minutes at -6°C.
-
Work-up: Pour the reaction mixture into 100 ml of cold water with stirring. Extract the resulting oil with ether.
-
Purification: Wash the ether extract with a 10% sodium bicarbonate solution and then with water. Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting isomers.
Protocol: General Bromination of a Thiophene Derivative with NBS[20]
-
Rationale: N-Bromosuccinimide (NBS) is an easy-to-handle solid that provides a source of electrophilic bromine. Acetonitrile is a polar aprotic solvent that facilitates the reaction. Running the reaction initially at 0°C allows for controlled initiation.
-
Reaction Setup: Dissolve the cyclopenta[b]thiophene substrate (1.0 equivalent) in acetonitrile in a round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 equivalents) to the stirred solution.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 30 minutes to 2 hours, monitoring the reaction by TLC.
-
Quenching and Extraction: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Caption: Experimental workflow for NBS bromination.
Conclusion
The reactivity of cyclopenta[b]thiophene isomers in electrophilic aromatic substitution is a nuanced interplay of the inherent electronic properties of the thiophene ring and the steric and electronic influence of the fused cyclopentane moiety. While all isomers are expected to show a strong preference for substitution at the α-position (C2), the overall reaction rates and minor product distributions can vary. Computational methods offer a powerful predictive tool to guide synthetic efforts. The protocols provided herein serve as a validated starting point for researchers aiming to functionalize these important heterocyclic scaffolds for applications in drug discovery and materials science.
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A Comparative Guide to In Silico Profiling of 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine Derivatives
Abstract: The imperative to "fail early, fail cheap" has positioned in silico predictive modeling as an indispensable pillar of modern drug discovery.[1] This guide provides a comprehensive comparison of in silico methodologies for predicting the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine derivatives. We delve into the causality behind methodological choices, present a self-validating workflow, and offer detailed protocols for the crucial experimental validation of in silico hypotheses. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage computational tools to accelerate the identification and optimization of promising therapeutic candidates.
The Strategic Imperative of Early-Stage In Silico Profiling
The journey of a drug from concept to clinic is notoriously long and expensive, with a staggering attrition rate of over 90%, largely due to unfavorable pharmacokinetic or toxicity profiles discovered in late-stage development.[2] Computational, or in silico, techniques offer a cost-effective and high-throughput alternative to screen vast chemical libraries, allowing for the early identification of potential liabilities long before costly synthesis and biological testing.[1][3] By predicting key drug-like properties, these methods enable a data-driven approach to lead optimization, ensuring that resources are focused on candidates with the highest probability of success.[1]
The this compound Scaffold: A Privileged Motif
The thiophene ring is a well-established bioisostere for the phenyl ring in medicinal chemistry, often introduced to improve physicochemical properties and metabolic stability.[4] The fused cyclopenta[b]thiophene core, in particular, has been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and CNS-related effects.[5][6][7] For instance, various thiophene derivatives have been the subject of Quantitative Structure-Activity Relationship (QSAR) studies to model their inhibitory activity against targets like Polo-Like Kinase 1 (PLK1) and their antitumor effects.[8][9] The amine substituent at the 4-position provides a key handle for synthetic modification and for forming crucial interactions with biological targets. The inherent structural rigidity and defined vectoral space of this scaffold make it an excellent candidate for in silico analysis, where conformational predictability is a key determinant of model accuracy.
Comparative Framework for In Silico Property Prediction
The accuracy of any in silico prediction is highly dependent on the underlying algorithm, the quality of the training dataset, and the specific chemical space being investigated.[2][10] Therefore, employing a consensus approach, where predictions from multiple tools are compared, is highly recommended.[10][11]
Foundational Physicochemical Properties
Predicting fundamental properties is the first step in assessing a compound's drug-likeness. These parameters, governed by Lipinski's Rule of Five, influence solubility, permeability, and oral bioavailability.
-
Lipophilicity (logP/logD): A measure of a compound's partitioning between an oily and an aqueous phase. It is a key determinant of permeability and metabolic clearance.
-
Aqueous Solubility (logS): Crucial for absorption and formulation. Poor solubility is a major hurdle in drug development.[12]
-
pKa: The ionization constant, which affects a compound's solubility, absorption, and target binding across different pH environments.[12]
-
Polar Surface Area (PSA): An indicator of a molecule's hydrogen bonding potential, which correlates with membrane permeability.
ADME Parameter Prediction
Predicting how a drug candidate will behave in the body is critical for its success.
-
Gastrointestinal (GI) Absorption: Often predicted using models trained on Caco-2 cell permeability data, which simulates the human intestinal lining.[13]
-
Blood-Brain Barrier (BBB) Permeability: Essential for CNS-targeting drugs, this property is notoriously difficult to predict but crucial for efficacy and avoiding off-target neurological effects.
-
Cytochrome P450 (CYP) Inhibition: Predicting interactions with major drug-metabolizing enzymes (e.g., CYP3A4, CYP2D6) is vital to avoid drug-drug interactions.
-
P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is a major efflux pump that can limit the bioavailability of drugs. Identifying substrates or inhibitors is key to understanding absorption and distribution.[14]
Toxicity and Safety Profiling
Early identification of toxicity risks can prevent catastrophic failures in later development stages.
-
hERG Inhibition: Blockade of the hERG potassium channel can lead to fatal cardiac arrhythmias (QT prolongation) and is a major reason for drug candidate failure.[15][16][17]
-
Mutagenicity (Ames Test): Predicts the potential of a compound to cause DNA mutations, which can lead to cancer.[11][18][19] In silico models often consider the role of metabolic activation (S9 fraction) in their predictions.[18][20]
-
Hepatotoxicity: Liver toxicity is a common adverse drug reaction.
-
Carcinogenicity: The potential to cause cancer is a critical safety endpoint.
Methodological Deep Dive: Comparing Predictive Engines
A variety of in silico tools are available, ranging from free web servers to comprehensive commercial software suites. The choice of tool depends on the specific needs of the project, available resources, and the desired level of accuracy and customization.[2][10]
| Tool/Platform | Key Properties Predicted | Underlying Method | Accessibility | Strengths & Limitations |
| SwissADME | Physicochemical properties, Lipinski's rule, GI absorption, BBB permeability, CYP inhibition, P-gp substrate | QSAR, Fragment-based contributions | Free Web Server | User-friendly, provides a comprehensive initial screen. Lacks detailed toxicity predictions. |
| pkCSM | Full ADMET profile including toxicity endpoints like Ames, hERG, and hepatotoxicity | Graph-based signatures, Machine Learning[2] | Free Web Server | Broad ADMET coverage. Accuracy can vary for novel chemical scaffolds. |
| ACD/Percepta | Advanced pKa, logP/D, solubility, ADME, and toxicity prediction | QSAR, Mechanistic models[21] | Commercial | High accuracy for physicochemical properties, allows model training with in-house data.[21] |
| Schrödinger QikProp | >70 physicochemical and ADME properties | QSAR, 3D molecular descriptors | Commercial | Fast and accurate for a wide range of properties. Integrated into a larger drug discovery suite. |
| Toxtree | Mutagenicity (Benigni-Bossa rulebase), other toxicity endpoints | Structural alerts, Decision trees[19] | Free Standalone | Excellent for identifying potential toxicophores. Less quantitative than other models. |
A Validated Workflow for In Silico Profiling
This section outlines a robust, self-validating workflow for the comprehensive in silico analysis of a novel this compound derivative.
Step-by-Step Methodology
-
Ligand Preparation:
-
Draw the 2D structure of the derivative using a chemical drawing tool like ChemDraw.[22]
-
Generate the 3D conformation and perform energy minimization using a molecular mechanics force field (e.g., MMFF94).
-
Generate the canonical SMILES string for input into web-based platforms.
-
-
Physicochemical & Drug-Likeness Prediction:
-
Submit the SMILES string to the SwissADME web server.
-
Analyze the results for compliance with Lipinski's, Ghose's, and Veber's rules. Pay close attention to predicted logP and logS values.
-
-
Comprehensive ADMET Prediction:
-
Submit the SMILES string to the pkCSM web server.
-
Cross-reference the predictions for GI absorption and BBB permeability with the SwissADME results.
-
Critically evaluate the toxicity predictions, particularly for Ames mutagenicity and hERG I inhibition.
-
-
Consensus Analysis and Prioritization:
-
Aggregate the data from all platforms into a summary table.
-
Identify any conflicting predictions. For example, if one tool predicts high GI absorption and another predicts low, this compound warrants closer scrutiny or may be flagged for early experimental validation.
-
Prioritize compounds that show a consensus favorable profile across multiple tools.
-
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A Senior Application Scientist's Guide to Catalyst Performance in 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine Synthesis
Introduction: The Strategic Importance of a Thiophene Moiety
In the landscape of modern drug discovery, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine core is a structure of significant interest. Its derivatives are explored for a range of biological activities, including anti-inflammatory and anticancer properties.[1][2] The efficient and selective synthesis of this key amine intermediate is therefore a critical step in the pipeline for developing novel pharmaceuticals.
The primary route to this amine is the reductive amination of the corresponding ketone, 5,6-dihydrocyclopenta[b]thiophen-4-one.[3] This transformation, which converts a carbonyl group into an amine, is a cornerstone of amine synthesis.[4] The choice of catalyst is paramount, dictating the reaction's efficiency, selectivity, cost, and environmental impact. This guide provides an in-depth comparison of catalytic systems benchmarked for this synthesis, offering field-proven insights for researchers in process development and medicinal chemistry.
Catalytic Strategies: A Comparative Overview
The reductive amination of 5,6-dihydrocyclopenta[b]thiophen-4-one can be approached using several classes of catalysts, each with inherent advantages and disadvantages. The main categories include heterogeneous, homogeneous, and biocatalytic systems.
-
Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, typically a solid catalyst in a liquid or gas reaction mixture.[5][6] Their primary advantage is the ease of separation and recycling, a crucial factor for industrial-scale manufacturing.[5][7]
-
Homogeneous Catalysts: These are soluble in the reaction medium, existing in the same phase as the reactants.[5][6] They often exhibit higher activity and selectivity due to well-defined, single-atom active sites, allowing for milder reaction conditions.[7][8][9] However, their separation from the product can be complex and costly.[5][8]
-
Biocatalysts (Enzymes): Representing a green chemistry approach, enzymes like imine reductases (IREDs) and transaminases offer exceptional chemo- and stereoselectivity under very mild aqueous conditions.[10] This is particularly vital for the synthesis of chiral amines, a common requirement in pharmaceutical development.[10]
The selection of a catalyst is a multi-faceted decision, balancing reaction performance with practical process considerations. The following sections delve into the specifics of representative catalysts from each class.
In-Depth Catalyst Performance Comparison
Heterogeneous Catalysis: The Workhorse Approach with Raney Nickel
Raney Nickel, a fine-grained solid nickel catalyst, is a widely used and cost-effective choice for reductive aminations.[11] It is particularly effective for converting ketones to primary amines in the presence of ammonia and hydrogen.[11]
Mechanism & Rationale: The reaction on a heterogeneous surface like Raney Nickel involves several steps.[6] First, the ketone and ammonia adsorb onto the catalyst surface. They react to form an imine intermediate, which remains bound to the surface. Subsequently, dissociated hydrogen atoms, also present on the nickel surface, reduce the imine to the final amine product, which then desorbs from the catalyst.[4][6] The high surface area of Raney Nickel provides abundant active sites for this sequence to occur.
Performance Data: While specific data for this compound is proprietary, analogous reductive aminations of aliphatic ketones using Raney Nickel typically require elevated temperatures (90-100°C) and high hydrogen pressures (up to 4-6 MPa) to achieve good yields.[11]
Homogeneous Catalysis: Precision with Iridium Complexes
Homogeneous catalysts, such as defined iridium pincer complexes, offer a high degree of precision and can operate under significantly milder conditions.
Mechanism & Rationale: In a homogeneous system, the catalytic cycle occurs in the solution phase.[8] An iridium hydride species, formed in situ, acts as the reducing agent. The ketone and ammonia first form an imine in solution. The iridium catalyst then coordinates to the imine and facilitates the transfer of a hydride, reducing it to the amine and regenerating the catalyst.[4] The ligands surrounding the iridium center can be finely tuned to optimize activity and selectivity, a key advantage of this approach.[8]
Performance Data: Iridium-catalyzed reductive aminations can often proceed at lower temperatures and pressures compared to their heterogeneous counterparts.[4] This enhanced activity stems from the high accessibility of the well-defined catalytic sites.[5][8]
Biocatalysis: The Green and Selective Frontier with Reductive Aminases (RedAms)
Biocatalysis has emerged as a powerful and sustainable method for chiral amine synthesis.[10] Reductive Aminases (RedAms), a specific class of imine reductases, are particularly adept at catalyzing the reductive amination of ketones with ammonia.[10]
Mechanism & Rationale: The enzyme's active site binds both the ketone and ammonia, pre-aligning them to facilitate the formation of the imine intermediate.[11] A cofactor, typically NADPH, then provides the hydride equivalent to asymmetrically reduce the imine, yielding a chiral amine product.[10] The enzyme's intricate three-dimensional structure imparts remarkable selectivity, often producing a single enantiomer.
Performance Data: Biocatalytic reductive aminations are characterized by their exceptional performance under mild, environmentally benign conditions (e.g., near-neutral pH, room temperature, aqueous media).[10] They can achieve high conversions (>99%) and excellent stereoselectivity.[10]
Comparative Analysis: Benchmarking Key Performance Indicators
To facilitate a direct comparison, the following table summarizes the key performance indicators for each catalytic strategy.
| Catalyst Type | Representative Catalyst | Operating Conditions | Selectivity | Catalyst Separation | Key Advantages | Key Disadvantages |
| Heterogeneous | Raney Nickel | High Temp (90-150°C), High H₂ Pressure (4-6 MPa)[11] | Moderate to Good | Simple Filtration[5] | Cost-effective, Recyclable, Robust[5][9] | Harsh conditions, Lower selectivity[9][12] |
| Homogeneous | Iridium Pincer Complex | Mild Temp (30-80°C), Lower H₂ Pressure | High to Excellent[7] | Complex (e.g., Distillation, Chromatography)[5][8] | High activity & selectivity, Milder conditions[7][9] | Costly, Difficult to recycle, Metal contamination risk[5][8] |
| Biocatalysis | Reductive Aminase (RedAm) | Ambient Temp (~30°C), Atmospheric Pressure, Aqueous Buffer[10] | Excellent Chemo- & Stereoselectivity[10] | Post-reaction workup | Green, Highly selective, Mild conditions[10] | Limited substrate scope, Enzyme stability/cost |
Experimental Protocols
Representative Protocol for Heterogeneous Reductive Amination
This protocol is a general guideline for the synthesis of this compound using a heterogeneous catalyst like Raney Nickel.
-
Reactor Setup: A high-pressure autoclave reactor is charged with 5,6-dihydrocyclopenta[b]thiophen-4-one (1.0 eq), a suitable solvent such as methanol or THF, and a catalytic amount of pre-activated Raney Nickel (typically 5-10 wt%).
-
Ammonia Addition: The reactor is sealed and cooled. Anhydrous ammonia (10-20 eq) is then charged into the reactor.
-
Hydrogenation: The reactor is pressurized with hydrogen gas to the target pressure (e.g., 5 MPa) and heated to the desired temperature (e.g., 100°C). The reaction mixture is stirred vigorously to ensure efficient mass transfer.
-
Monitoring: The reaction is monitored by tracking hydrogen uptake and analyzing aliquots via GC-MS or HPLC to determine the conversion of the starting ketone.
-
Workup: Upon completion, the reactor is cooled, and excess pressure is vented safely. The reaction mixture is filtered to remove the solid Raney Nickel catalyst.
-
Isolation: The filtrate is concentrated under reduced pressure to remove the solvent and excess ammonia. The resulting crude amine can be purified by distillation or crystallization.
Caption: Generalized workflow for screening and optimizing catalysts.
Conclusion and Future Outlook
The synthesis of this compound via reductive amination offers a clear example of the trade-offs inherent in catalyst selection.
-
For large-scale, cost-driven production , heterogeneous catalysts like Raney Nickel remain a viable, albeit environmentally demanding, option due to their low cost and ease of handling.
-
For high-value applications , such as the synthesis of complex pharmaceutical intermediates where purity and selectivity are paramount, homogeneous catalysts provide superior performance and control, justifying their higher cost and more complex processing.
-
Looking forward , biocatalysis represents the most sustainable and elegant solution. As the library of robust and efficient reductive aminases expands, enzymatic routes will likely become the standard for producing chiral amines, combining high performance with a minimal environmental footprint.[10]
The ongoing development of novel catalyst systems that merge the benefits of different approaches—for instance, supported homogeneous catalysts that are both highly active and easily recyclable—will continue to drive innovation in this critical area of chemical synthesis.[9]
References
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ResearchGate. Biocatalytic reductive amination of ketones. Available from: [Link]
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Safety Operating Guide
A Researcher's Comprehensive Guide to the Proper Disposal of 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine
As a Senior Application Scientist, it is understood that pioneering research in drug development involves the synthesis and handling of novel chemical entities. While the focus is often on discovery, the responsibility for safe handling and disposal is paramount. This guide provides a detailed, procedural framework for the proper disposal of 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory standards, synthesized to address the specific (inferred) hazards of this compound.
Hazard Assessment and Waste Classification: A Proactive Approach
-
Thiophene Moiety: Thiophene and its derivatives are often flammable, harmful if swallowed or in contact with skin, and can cause skin and eye irritation.[4][5] They may also be toxic to aquatic life.[5] Combustion can produce toxic sulfur oxides (SOx).[4]
-
Amine Functional Group: Amines are typically basic and can react exothermically with acids.[6] Many are corrosive or irritating to the skin and respiratory tract.
-
Nitrogen and Sulfur Heterocycles: This class of compounds is known for its wide range of biological activities, and all novel compounds should be handled as potentially hazardous and biologically active until proven otherwise.[7][8][9]
Based on this analysis, all waste containing this compound must be classified and managed as hazardous chemical waste . This includes the pure compound, solutions, reaction mixtures, contaminated labware (e.g., pipette tips, chromatography columns), and contaminated Personal Protective Equipment (PPE). Under no circumstances should this chemical waste be disposed of down the drain or in regular trash.[10]
Regulatory Framework: Adherence to Mandated Standards
The disposal of hazardous laboratory waste is governed by stringent regulations. In the United States, the primary frameworks are:
-
The Resource Conservation and Recovery Act (RCRA): Enforced by the Environmental Protection Agency (EPA), RCRA provides a "cradle-to-grave" system for managing hazardous waste.[11][12]
-
Occupational Safety and Health Administration (OSHA) Standards: Specifically, the "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), also known as the Laboratory Standard, requires a formal Chemical Hygiene Plan (CHP) that includes waste disposal procedures.[12][13][14]
Your institution's Environmental Health and Safety (EHS) office implements these regulations and must be consulted for specific local requirements.[15]
Procedural Guide: From Generation to Disposition
The following step-by-step protocol ensures a systematic and safe approach to waste management.
Before handling the compound or its waste, ensure the following PPE is worn to minimize exposure:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Double-layered chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A flame-resistant lab coat.
-
Respiratory Protection: All handling of the compound, especially in solid form or as a volatile solution, should be performed inside a certified chemical fume hood to prevent inhalation.[14]
Step 1: Waste Segregation (At the Point of Generation) The fundamental principle of safe waste management is proper segregation to prevent dangerous reactions.[6][16]
-
Solid Waste: Collect un-reclaimable solid this compound, contaminated weigh boats, spatulas, and other disposable labware in a dedicated, leak-proof hazardous waste container. A high-density polyethylene (HDPE) container is a suitable choice.
-
Liquid Waste: Collect all solutions containing the compound (e.g., from reactions, chromatography fractions) in a separate, sealed, and chemically compatible hazardous waste container (e.g., glass or HDPE).
-
Incompatibility Prevention: Crucially, do not mix this amine-containing waste stream with acidic waste .[6] Also, keep it separate from oxidizing agents.[4][17]
-
Sharps: Needles, syringes, or broken glass contaminated with the compound must be placed in a designated, puncture-proof sharps container.[18][19]
Step 2: Waste Container Selection and Handling
-
Compatibility: Use containers made of materials that are non-reactive with the waste. Avoid metal containers for amine waste.[20]
-
Integrity: Ensure containers are in good condition, with no cracks or leaks, and have a secure, screw-on cap.[18]
-
Headspace: Fill liquid waste containers to no more than 90% capacity to allow for vapor expansion and prevent spills.[20]
-
Closure: Keep waste containers closed at all times, except when adding waste.[10][15]
Step 3: Labeling Proper labeling is a critical regulatory requirement.[19][21]
-
Immediately upon starting a waste container, affix your institution's official "Hazardous Waste" label.
-
Clearly write the full chemical name: "This compound ".
-
List all components of a mixture, including solvents, by percentage or volume.[6]
-
Indicate the relevant hazards (e.g., "Toxic," "Irritant," "Flammable").
-
Fill in the accumulation start date (the date the first drop of waste is added).
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Location: Store the labeled waste container in a designated SAA, which must be at or near the point of waste generation and under the control of laboratory personnel.[6][21] Waste should not be moved between different SAAs.[21]
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (like a tub or bucket) to contain any potential leaks.[10]
-
Segregation: Within the SAA, continue to segregate incompatible waste types. Store amine waste away from acids.[10]
Accidents happen; a clear and immediate response is critical.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or highly concentrated, evacuate the lab.
-
Ventilate: Ensure the chemical fume hood is operating to ventilate vapors.[5]
-
Don PPE: Wear the appropriate PPE as described in section 3.1.
-
Contain: For small spills, cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels. [5][22]
-
Collect: Using non-sparking tools, carefully collect the absorbed material and place it into a designated hazardous waste container.[5]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[22]
-
Once a waste container is full or has been in the SAA for the maximum allowed time (typically up to one year, but check institutional policy), arrange for its removal.[6][15]
-
Contact your institution's EHS office to schedule a pickup.[5][15] EHS professionals will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final, compliant disposal, likely via incineration.[18][21]
Data and Workflow Visualization
To facilitate quick reference and procedural clarity, the following resources are provided.
Table 1: Summary of Disposal and Safety Information
| Parameter | Guideline | Source(s) |
| Waste Classification | Hazardous Chemical Waste | [4][5][22] |
| Primary Hazards (Inferred) | Harmful/Toxic, Skin/Eye Irritant, Flammable, Ecotoxic | [4][5] |
| Required PPE | Chemical Goggles, Face Shield, Double Nitrile Gloves, Lab Coat | [5][18][19] |
| Handling Location | Certified Chemical Fume Hood | [14] |
| Incompatible Materials | Strong Acids, Oxidizing Agents | [4][6][17] |
| Waste Container Type | HDPE or Glass; Puncture-proof for sharps | [19][20] |
| Spill Absorbent | Inert material (Vermiculite, Sand) | [5][22] |
| Disposal Method | Do NOT use sink/trash. Use EHS-managed hazardous waste stream. | [10][16] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe segregation, containment, and disposal of waste.
By adhering to this comprehensive guide, researchers can confidently manage the waste generated from their work with this compound, upholding the highest standards of laboratory safety and environmental stewardship.
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- 22. pdf.benchchem.com [pdf.benchchem.com]
Mastering the Safe Handling of 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides essential safety and logistical information for the handling of 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine, a compound of interest in medicinal chemistry. By moving beyond a simple checklist and delving into the rationale behind each safety measure, this document aims to be your preferred resource, building a foundation of trust through expert, actionable insights.
The following protocols are designed to be a self-validating system, ensuring that every step reinforces a culture of safety and scientific integrity in your laboratory.
Understanding the Hazard Profile
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is essential.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the minimum required PPE for various laboratory operations.
| Operation | Gloves | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Weighing and preparing solutions | Double-gloving with nitrile or neoprene gloves | Chemical splash goggles and a face shield | N95 or higher-rated respirator | Fully buttoned lab coat |
| Conducting reactions | Nitrile or neoprene gloves | Chemical splash goggles | Work in a certified chemical fume hood | Lab coat |
| Purification (e.g., chromatography) | Nitrile or neoprene gloves | Chemical splash goggles | Work in a certified chemical fume hood | Lab coat |
| Handling spills | Heavy-duty nitrile or neoprene gloves | Chemical splash goggles and a face shield | Self-contained breathing apparatus (SCBA) for large spills | Chemical-resistant suit |
Rationale for PPE Selection:
-
Gloves: Nitrile or neoprene gloves are recommended over latex due to their superior resistance to a broad range of chemicals.[3] Double-gloving provides an additional layer of protection against potential tears or punctures.
-
Eye and Face Protection: Chemical splash goggles are mandatory to protect against splashes.[1][3] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during the preparation of concentrated solutions.[1]
-
Respiratory Protection: Due to the risk of respiratory irritation, weighing and handling of the solid compound should be performed in a manner that minimizes aerosolization.[1][2] An N95 respirator provides protection against airborne particulates. For all other operations, working within a certified chemical fume hood is essential to prevent inhalation of vapors.[3][4]
-
Protective Clothing: A standard lab coat protects against minor spills and contamination of personal clothing. For larger-scale operations or in the event of a significant spill, a chemical-resistant suit may be necessary.[1]
Procedural Guidance: A Step-by-Step Approach to Safety
Pre-Operational Safety Checks:
-
Ventilation Verification: Before beginning any work, ensure that the chemical fume hood is functioning correctly. Check the airflow monitor and ensure the sash is at the appropriate height.[3][4]
-
PPE Inspection: Thoroughly inspect all PPE for any signs of damage, such as cracks, holes, or degradation, before each use.[1]
-
Emergency Equipment Location: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.
Operational Protocol:
Caption: PPE Decision and Workflow Diagram
Disposal and Decontamination
Waste Disposal:
All waste materials contaminated with this compound, including disposable PPE, should be considered hazardous waste.
-
Segregation: Collect all contaminated solid waste in a designated, clearly labeled, and sealed container.
-
Disposal: Dispose of the waste container in accordance with all local, state, and federal regulations. Do not pour any solutions containing this compound down the drain.[1]
Spill Management:
In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels.
-
Clean: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water.
Emergency Procedures
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2]
-
Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][4]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][4]
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, fostering an environment of scientific excellence and unwavering commitment to laboratory safety.
References
- CymitQuimica. (2025, November 11). SAFETY DATA SHEET.
- ChemicalBook. (2025, July 19). 2-AMINO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- PubChem. Thieno(2,3-b)pyridine.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
